molecular formula C10H11NO2 B045721 (R)-5-phenylmorpholin-2-one CAS No. 121269-45-2

(R)-5-phenylmorpholin-2-one

Katalognummer: B045721
CAS-Nummer: 121269-45-2
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: CMYHFJFAHHKICH-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-5-Phenylmorpholin-2-one is a chiral morpholinone derivative that serves as a valuable synthetic intermediate and building block in pharmaceutical research and organic synthesis. Its core structure incorporates a morpholin-2-one ring, a privileged scaffold frequently found in investigational drugs and approved therapeutics due to its favorable physicochemical properties and potential for target engagement . The specific (R)-enantiomer provides a defined stereocenter, which is critical for exploring structure-activity relationships in the development of biologically active molecules, particularly where chirality influences binding affinity and selectivity . This compound is primarily utilized in the synthesis of more complex molecules for drug discovery campaigns. Researchers employ it as a precursor for developing ligands for various biological targets. The morpholinone core is a key structural motif in medicinal chemistry, and its phenyl-substituted variants are investigated for their potential interactions with enzyme systems . As a sophisticated building block, (R)-5-Phenylmorpholin-2-one is intended for use in the discovery and development of new chemical entities by professional researchers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5R)-5-phenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHFJFAHHKICH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456127
Record name (R)-5-phenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121269-45-2
Record name (R)-5-phenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-5-phenylmorpholin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and specific stereochemistry make it a valuable building block for the synthesis of complex molecules with defined three-dimensional structures, which are often crucial for potent and selective biological activity. This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of (R)-5-phenylmorpholin-2-one. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic and therapeutic programs.

Introduction

The morpholin-2-one ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a phenyl group at the 5-position creates a key stereocenter, leading to two enantiomers: (R)- and (S)-5-phenylmorpholin-2-one. The specific stereoisomer is often critical for pharmacological activity. (R)-5-phenylmorpholin-2-one, in particular, serves as a crucial intermediate in the synthesis of potent and selective therapeutic agents, including analogs of psychoactive compounds like phenmetrazine and novel opioid receptor modulators.[1][2] Understanding its fundamental chemical properties is therefore essential for its effective application.

Physicochemical and Structural Properties

The key physicochemical properties of (R)-5-phenylmorpholin-2-one are summarized below. These data are critical for designing synthetic transformations, purification protocols, and formulation strategies.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[3][4]
Molecular Weight 177.20 g/mol [3][4]
CAS Number 121269-45-2[3]
Appearance Solid[5]
Purity Typically ≥97%[3]
Boiling Point 364.33 °C at 760 mmHg (Predicted)[5]
Storage Conditions 2-8°C, protect from light, store under inert gas (Argon)[3]
Solubility Soluble in common organic solvents like DMSO, Methanol, Chloroform[6]
InChI Key CMYHFJFAHHKICH-VIFPVTCFSA-N[3]
SMILES O=C1OCNC1[4]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-5-phenylmorpholin-2-one is a non-trivial challenge that requires precise control over stereochemistry. Enantioselective synthesis is paramount as the biological activity of its downstream derivatives often depends on the specific configuration at the C5 position.

While multiple synthetic routes exist for phenylmorpholine analogs, a common strategy involves the cyclization of a chiral amino alcohol precursor. The chirality is typically introduced early in the synthesis through an asymmetric reaction or by using a starting material from the chiral pool.

For instance, a general and powerful approach is the enantioselective conjugate addition of a phenyl group to an α,β-unsaturated system, which establishes the key stereocenter.[7][8] This intermediate can then be elaborated through a series of steps to form the desired morpholin-2-one ring.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the enantioselective synthesis of 5-phenylmorphan scaffolds, which share a common chiral phenyl-substituted core with (R)-5-phenylmorpholin-2-one. This illustrates the importance of establishing the quaternary stereocenter early in the process.[7][8]

G cluster_start Step 1: Asymmetric Conjugate Addition cluster_mid Step 2: Functional Group Interconversion cluster_end Step 3: Cyclization start_node start_node reagent_node reagent_node product_node product_node intermediate_node intermediate_node A α,β-Unsaturated Ketone D Chiral Ketone Intermediate (Established Stereocenter) A->D Sets the (R) or (S) configuration B Aryl Boronic Acid B->D Sets the (R) or (S) configuration C Chiral Ligand / Pd Catalyst C->D Sets the (R) or (S) configuration E Reduction & Protection D->E Elaboration of side chain F Common Amine Intermediate E->F Elaboration of side chain G Deprotection / Diastereoselective aza-Michael F->G Ring formation H Enantiopure 5-Phenylmorphan G->H Ring formation

Conceptual workflow for enantioselective synthesis.

Causality in Synthesis: The choice of a chiral ligand (e.g., a derivative of (R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole) in the palladium-catalyzed conjugate addition step is the critical determinant of the final product's stereochemistry.[7] This step creates the foundational stereocenter, which then directs the stereochemical outcome of subsequent reactions, such as the diastereoselective cyclization to form the morpholine ring.[7][8]

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.5 ppm region). The protons on the morpholinone ring would appear as multiplets in the aliphatic region (δ 3.0-5.0 ppm). The NH proton would likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display a signal for the carbonyl carbon (C=O) of the lactone at the downfield end (δ ~170 ppm). Aromatic carbons would resonate in the δ 125-140 ppm range, while the aliphatic carbons of the morpholine ring would appear further upfield.

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone functional group would be prominent, typically around 1650-1750 cm⁻¹. N-H stretching vibrations would also be observable around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition, corresponding to the molecular formula C₁₀H₁₁NO₂.[6]

Applications in Drug Development

(R)-5-phenylmorpholin-2-one is primarily utilized as a chiral building block for creating more complex molecules with therapeutic potential. Its rigid structure helps to lock the relative orientation of the phenyl group and the nitrogen atom, which can be crucial for binding to biological targets like receptors and transporters.

Key Application Areas:

  • Monoamine Reuptake Inhibitors and Releasers: The phenylmorpholine scaffold is the core of phenmetrazine, a stimulant that acts as a releasing agent and uptake inhibitor of monoamine neurotransmitters like dopamine and norepinephrine.[1] Analogs based on the (R)-5-phenylmorpholin-2-one structure are synthesized to explore structure-activity relationships (SAR) for treating conditions such as obesity, addiction, and depression, while aiming to minimize the abuse potential associated with the parent compounds.[1][2]

  • Opioid Receptor Modulators: The 5-phenylmorphan scaffold, which can be accessed from intermediates related to (R)-5-phenylmorpholin-2-one, has emerged as a promising template for developing novel opioid receptor modulators.[8] These modulators are investigated for pain management with potentially improved side-effect profiles compared to classical opioids like morphine.[8]

The following diagram illustrates the logical relationship between the chiral scaffold and its application in developing targeted therapeutics.

G scaffold (R)-5-phenylmorpholin-2-one (Chiral Scaffold) synthesis Chemical Synthesis & Modification scaffold->synthesis Starting Material analogs Library of Novel Analogs synthesis->analogs screening Biological Screening analogs->screening Evaluate Activity leads Lead Compounds for Pain, Addiction, etc. screening->leads

From chiral scaffold to therapeutic lead compounds.

Safety and Handling

(R)-5-phenylmorpholin-2-one should be handled with appropriate care in a laboratory setting. Based on data for the (S)-enantiomer, the compound is classified as harmful.[5][10]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][10]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][10]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

(R)-5-phenylmorpholin-2-one is a stereochemically defined molecule with significant value as a synthetic intermediate in drug discovery. Its rigid conformation and chiral nature make it an ideal starting point for the development of potent and selective modulators of key neurological targets. A thorough understanding of its synthesis, properties, and handling is crucial for any research program aiming to capitalize on the therapeutic potential of the phenylmorpholine scaffold.

References

  • Scola, P. M., et al. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Supporting Information for "Iodine-Catalyzed Aerobic Oxidative C-H Amination/Cyclization for the Synthesis of Imidazo[1,5-a]pyridines". (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Scola, P. M., et al. (2021). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. Available at: [Link]

  • J&K Scientific. (n.d.). (S)-5-Phenylmorpholin-2-one. J&K Scientific. Available at: [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. ResearchGate. Available at: [Link]

  • Google Patents. (2013). Phenylmorpholines and analogues thereof. Google Patents.
  • Brandt, S. D., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. LJMU Research Online. Available at: [Link]

Sources

An In-depth Technical Guide to (R)-5-phenylmorpholin-2-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-phenylmorpholin-2-one is a chiral heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its rigid, morpholinone core, combined with the stereochemically defined phenyl substituent, makes it a valuable building block for the synthesis of complex, biologically active molecules. The inherent chirality of this scaffold allows for the development of enantiomerically pure pharmaceuticals, a critical consideration in modern drug design to optimize therapeutic efficacy and minimize off-target effects. This guide provides a comprehensive overview of (R)-5-phenylmorpholin-2-one, including its chemical identity, a detailed synthesis protocol, spectroscopic characterization, and its emerging applications in drug development.

Chemical Identity and Physicochemical Properties

(R)-5-phenylmorpholin-2-one is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 121269-45-2[1]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
IUPAC Name (5R)-5-phenylmorpholin-2-one[1]
Synonyms (R)-5-Phenyl-morpholin-2-one, (5R)-2-Oxo-5-phenylmorpholine[1]
SMILES O=C1NCc2ccccc2
InChI Key Not readily available

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-5-phenylmorpholin-2-one is crucial for its application as a chiral building block. While various synthetic routes to morpholinones exist, a general and effective strategy involves the cyclization of a chiral amino alcohol precursor. The following protocol is a representative method adapted from the principles of enantioselective synthesis of related morpholine-containing structures. The causality behind the experimental choices lies in establishing the stereocenter early and carrying it through the synthesis.

Conceptual Workflow of Enantioselective Synthesis

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Product A Styrene Oxide C Ring Opening of Epoxide A->C Nucleophilic Attack B Protected Aminoacetaldehyde B->C D Deprotection C->D Removal of Protecting Group E Intramolecular Cyclization D->E Lactamization F (R)-5-phenylmorpholin-2-one E->F

Caption: Conceptual workflow for the synthesis of (R)-5-phenylmorpholin-2-one.

Detailed Experimental Protocol

Step 1: Ring-opening of (R)-styrene oxide

  • To a solution of (R)-styrene oxide (1.0 eq) in a suitable aprotic solvent such as THF, add a nitrogen-based nucleophile like a protected aminoacetaldehyde diethyl acetal (1.1 eq).

  • The reaction can be catalyzed by a Lewis acid to facilitate the ring-opening of the epoxide.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting amino alcohol intermediate by column chromatography.

Rationale: This step establishes the crucial stereocenter at the C5 position of the future morpholinone ring. The use of an enantiomerically pure starting material, (R)-styrene oxide, ensures the desired stereochemistry in the final product.

Step 2: Deprotection of the amino and aldehyde functionalities

  • The protecting groups on the nitrogen and the acetal are removed under appropriate conditions. For example, an acid-labile protecting group on the nitrogen can be removed with an acid like trifluoroacetic acid (TFA).

  • The acetal can be hydrolyzed to the corresponding aldehyde under acidic aqueous conditions.

Rationale: Deprotection is necessary to unmask the functional groups required for the subsequent cyclization step.

Step 3: Intramolecular Reductive Amination and Lactamization

  • The deprotected intermediate, now containing a secondary amine and an aldehyde, is subjected to intramolecular reductive amination. This can be achieved using a mild reducing agent like sodium triacetoxyborohydride.

  • The resulting amino alcohol is then cyclized to form the lactam. This can be promoted by heating or by using a coupling agent.

Rationale: This final step forms the morpholin-2-one ring, yielding the desired product. The intramolecular nature of the reaction is highly efficient.

Spectroscopic Characterization

Due to the limited availability of publicly accessible, experimentally-derived spectra for (R)-5-phenylmorpholin-2-one, the following data is a combination of predicted values and typical spectral features observed for analogous morpholinone structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
7.25 - 7.45m5HPhenyl-H
4.60 - 4.70dd1HC5-H
4.20 - 4.30m2HC3-H₂
3.40 - 3.60m2HC6-H₂
~2.0 (broad)s1HN-H

Rationale for Assignments: The phenyl protons will appear in the aromatic region. The C5 proton, being adjacent to both the phenyl group and the oxygen atom, will be downfield. The methylene protons at C3 and C6 will be in the aliphatic region and will likely show complex splitting patterns due to coupling with each other and with the C5 proton. The N-H proton will appear as a broad singlet and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~170C2 (C=O)
~138Phenyl-C (quaternary)
128 - 129Phenyl-CH
126 - 127Phenyl-CH
~75C5
~68C6
~45C3

Rationale for Assignments: The carbonyl carbon (C2) will be the most downfield signal. The aromatic carbons will appear in the 120-140 ppm range. The C5 and C6 carbons, being attached to oxygen, will be in the 60-80 ppm range, while the C3 carbon, adjacent to the nitrogen, will be further upfield.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~3300Medium, BroadN-H Stretch
3030MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch
~1670StrongC=O Stretch (Amide)
1600, 1495, 1450Medium to WeakAromatic C=C Bending
~1100StrongC-O-C Stretch

Rationale for Assignments: The most prominent peaks will be the N-H stretch, the strong carbonyl absorption of the lactam, and the C-O-C stretch of the morpholine ring.

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
177[M]⁺ (Molecular Ion)
104[C₆H₅CH=NH₂]⁺
77[C₆H₅]⁺

Rationale for Fragmentation: The molecular ion at m/z 177 is expected. Common fragmentation pathways would involve cleavage of the morpholine ring, leading to the formation of a stable benzylic cation fragment.

Applications in Drug Development

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability.[1] The incorporation of a stereodefined phenyl group in (R)-5-phenylmorpholin-2-one provides a versatile platform for the synthesis of novel therapeutic agents with improved potency and selectivity.

As a Chiral Building Block

(R)-5-phenylmorpholin-2-one serves as a key intermediate in the synthesis of more complex molecules. The nitrogen and the carbonyl group of the lactam can be further functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). Its rigid conformation helps in pre-organizing these substituents in a defined three-dimensional space, which is advantageous for binding to biological targets.

Potential Therapeutic Areas

While (R)-5-phenylmorpholin-2-one itself is not an active pharmaceutical ingredient, the 5-phenylmorpholine scaffold is found in compounds with a wide range of biological activities, including:

  • CNS Agents: The morpholine moiety is present in several drugs targeting the central nervous system. The phenyl group can be a key pharmacophoric element for interactions with receptors and enzymes in the brain.

  • Anticancer Agents: The morpholinone ring can be incorporated into molecules designed to inhibit protein kinases, which are crucial targets in cancer therapy.

  • Antiviral and Antibacterial Agents: The scaffold can be used to develop inhibitors of viral or bacterial enzymes.

Mechanism of Action Insights

The potential mechanism of action of drugs derived from (R)-5-phenylmorpholin-2-one would be highly dependent on the other functional groups appended to the scaffold. However, the core structure provides a rigid framework that can orient these functional groups to interact with specific amino acid residues in a target protein's binding site. The phenyl group can engage in π-π stacking or hydrophobic interactions, while the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.

G cluster_0 (R)-5-phenylmorpholin-2-one Scaffold cluster_1 Drug Development Pathway cluster_2 Therapeutic Outcome A Chiral Scaffold B Functionalization & SAR Studies A->B Chemical Synthesis C Lead Optimization B->C Improved Potency & Selectivity D Preclinical & Clinical Trials C->D Safety & Efficacy Testing E Novel Therapeutic Agent D->E

Caption: Role of the (R)-5-phenylmorpholin-2-one scaffold in drug development.

Conclusion

(R)-5-phenylmorpholin-2-one is a valuable and versatile chiral building block with significant potential in the synthesis of novel pharmaceuticals. Its well-defined stereochemistry and rigid conformation provide a solid foundation for the design of potent and selective therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic strategy, its expected spectroscopic features, and its applications in drug development. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral scaffolds like (R)-5-phenylmorpholin-2-one in medicinal chemistry is set to increase.

References

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chiral morpholin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a critical building block in the development of various therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific enantiomer, (R)-5-phenylmorpholin-2-one. We will explore modern asymmetric synthesis strategies that circumvent the inefficiencies of classical chiral resolution, delve into a detailed experimental protocol, and outline a rigorous, multi-technique approach for structural confirmation and purity analysis. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical and scientifically grounded understanding of this important chiral intermediate.

Introduction: The Significance of the Chiral Morpholinone Core

The morpholinone ring system is a recurring motif in a multitude of biologically active compounds.[3] Its rigid, heterocyclic structure often imparts favorable pharmacokinetic properties and provides a scaffold for precise three-dimensional orientation of functional groups, which is critical for selective interaction with biological targets. The introduction of a stereocenter, as in 5-phenylmorpholin-2-one, adds a layer of complexity and specificity. The biological activity of enantiomers can differ significantly; one may be a potent therapeutic (the eutomer) while the other is less active or even contributes to undesirable side effects (the distomer).[4]

Consequently, the ability to synthesize enantiomerically pure forms, such as (R)-5-phenylmorpholin-2-one, is paramount. Historically, this was achieved through chiral resolution of a racemic mixture, a method that is inherently inefficient as it discards up to 50% of the material.[5][6] Modern organic synthesis has shifted towards asymmetric or enantioselective methods, which construct the desired stereocenter directly, offering higher yields and greater atom economy.[4] This guide focuses on these advanced, catalytic asymmetric approaches.

Section 1: Strategies for Enantioselective Synthesis

The primary challenge in synthesizing (R)-5-phenylmorpholin-2-one is the stereocontrolled formation of the chiral center at the C5 position. Modern methods achieve this with high fidelity using chiral catalysts or auxiliaries.

The Inefficiency of Chiral Resolution

Traditional methods involve the synthesis of a racemic mixture of 5-phenylmorpholin-2-one, followed by separation using a chiral resolving agent. While effective, this pathway is economically and environmentally unfavorable for large-scale production due to the theoretical maximum yield of 50% for the desired enantiomer.[6]

Asymmetric Catalysis: A Modern Approach

Catalytic enantioselective synthesis represents the state-of-the-art. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Several powerful strategies have been developed for the synthesis of chiral morpholinones.

One notable and efficient method is a one-pot domino reaction sequence . For instance, a process involving a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) can produce chiral morpholin-2-ones from simple starting materials with high enantioselectivity.[1] This approach is highly appealing for industrial applications because it avoids the isolation and purification of intermediates, thereby saving time, reducing solvent waste, and lowering costs.[1]

Another sophisticated strategy involves a chiral phosphoric acid-catalyzed aza-benzilic ester rearrangement . This reaction constructs the morpholinone core through a domino [4+2] heteroannulation followed by a 1,2-aryl shift, providing access to C3-substituted morpholinones with excellent enantiocontrol.[2][7]

The overall workflow for a modern synthesis project is outlined below.

SynthesisWorkflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase start Starting Materials (e.g., Aldehydes, Amines) reaction One-Pot Asymmetric Catalysis (e.g., DROC Sequence) [4] start->reaction crude Crude Product Mixture reaction->crude purify Column Chromatography crude->purify pure_product (R)-5-phenylmorpholin-2-one purify->pure_product spec Spectroscopy (NMR, IR, MS) pure_product->spec chrom Chromatography (Chiral HPLC) pure_product->chrom final Verified Product (Structure, Purity, ee) spec->final chrom->final CharLogic cluster_techniques Analytical Techniques cluster_info Information Obtained product (R)-5-phenylmorpholin-2-one nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc Chiral HPLC product->hplc structure Molecular Skeleton & Connectivity nmr->structure func_groups Functional Groups (C=O, N-H, C-O) ir->func_groups mass Molecular Weight & Formula Confirmation ms->mass purity Enantiomeric Excess (ee) & Chemical Purity hplc->purity

Sources

The Phenylmorpholinone Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. When fused with a phenyl group to form the phenylmorpholinone scaffold, it gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of phenylmorpholinone derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective potential.

The Phenylmorpholinone Core: Structural Significance and Synthetic Strategies

The phenylmorpholinone scaffold is a versatile heterocyclic structure that has been extensively explored in the quest for novel therapeutic agents. Its unique conformation and the ability to introduce diverse substituents at various positions make it an attractive starting point for the design of compounds with tailored biological activities.

General Synthetic Approaches

The synthesis of the phenylmorpholinone core and its derivatives can be achieved through several strategic routes. A common and effective method involves the reaction of a substituted aniline with 2-chloroethyl ether in the presence of a base to facilitate ring closure. This straightforward approach allows for the introduction of various substituents on the phenyl ring, providing a direct handle for modulating the compound's biological profile.

Another key synthetic intermediate, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, serves as a versatile precursor for a range of biologically active molecules. Its synthesis can be accomplished in a three-step sequence involving a rearrangement reaction, condensation, and nucleophilic substitution, starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene[1]. Optimization of reaction conditions is crucial for improving the overall yield of this important intermediate[1].

A more detailed synthetic protocol for a specific derivative, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, involves the Mannich reaction. This is achieved by reacting 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine in a mixture of ethanol and DMF[2]. The product is then isolated and purified by recrystallization[2].

A general procedure for synthesizing N-substituted morpholine derivatives can be accomplished through a two-step one-pot reaction. This involves the oxidation of a ribonucleoside to its corresponding dialdehyde using sodium periodate, followed by reductive amination with various alkylamine hydrochloride salts[3]. This method is noted for its tolerance of various functional groups and mild reaction conditions[3].

Anticancer Activity: Targeting Key Signaling Pathways

Phenylmorpholinone derivatives have emerged as a promising class of anticancer agents, with a significant body of research highlighting their potent inhibitory effects on cancer cell proliferation and survival. A primary mechanism underlying their anticancer activity is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer.

Mechanism of Action: PI3K Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives tumorigenesis. Several phenylmorpholinone derivatives have been identified as potent inhibitors of PI3K, effectively blocking the downstream signaling events that promote cancer cell proliferation and survival. The morpholine moiety is a key pharmacophore in many PI3K inhibitors, contributing to their binding affinity and selectivity.

Signaling Pathway of PI3K/Akt/mTOR in Cancer and its Inhibition by Phenylmorpholinone Derivatives

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor Phenylmorpholinone Derivative Inhibitor->PI3K Inhibition

Caption: Phenylmorpholinone derivatives inhibit PI3K, blocking the oncogenic PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR)

The anticancer potency of phenylmorpholinone derivatives is highly dependent on the nature and position of substituents on both the phenyl and morpholinone rings. SAR studies have revealed several key insights:

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups, in some cases, have been shown to enhance anticancer potency.

  • Modifications of the Morpholine Ring: Alterations to the morpholine ring can impact both potency and selectivity. For instance, the introduction of a thiazole moiety to an N-phenylmorpholine scaffold has yielded derivatives with promising antitumor activity against various cancer cell lines, including renal (TK-10), breast (MCF-7), and melanoma (UACC-62) cancers[4].

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative phenylmorpholinone and related morpholine derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-phenylmorpholine-thiazole derivative (Compound 7)TK-10 (Renal)Potent Growth Inhibition[4]
N-phenylmorpholine-thiazole derivative (Compound 7)MCF-7 (Breast)Potent Growth Inhibition[4]
N-phenylmorpholine-thiazole derivative (Compound 7)UACC-62 (Melanoma)Potent Growth Inhibition[4]
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine (Compound 5d)COX-II SelectiveSignificant Activity[5]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Phenylmorpholinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of phenylmorpholinone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[6][7]. This is often achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.

Workflow for Evaluating Anti-inflammatory Activity

AntiInflammatory_Workflow Start Start: Phenylmorpholinone Derivative Synthesis InVitro In Vitro Assays Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Measurement (ELISA) InVitro->Cytokine_Assay NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) InVitro->NO_Assay InVivo In Vivo Models InVitro->InVivo Promising Candidates Data_Analysis Data Analysis & SAR Determination COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NO_Assay->Data_Analysis Paw_Edema Carrageenan-induced Paw Edema in Rats InVivo->Paw_Edema Paw_Edema->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Neuroprotection_Mechanisms Compound Phenylmorpholinone Derivative Antioxidant Antioxidant Effects (ROS Scavenging) Compound->Antioxidant Neurotrophic Modulation of Neurotrophic Factors (BDNF, NGF) Compound->Neurotrophic AntiExcitotoxicity Anti-excitotoxicity (Glutamate Receptor Modulation) Compound->AntiExcitotoxicity Neuroprotection Neuroprotection (Neuronal Survival and Function) Antioxidant->Neuroprotection Neurotrophic->Neuroprotection AntiExcitotoxicity->Neuroprotection

Caption: Phenylmorpholinone derivatives exert neuroprotection through multiple interconnected pathways.

Structure-Activity Relationship (SAR)

The neuroprotective SAR for phenylmorpholinone derivatives is an active area of investigation. Preliminary findings suggest that:

  • Phenolic Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring are often crucial for antioxidant activity.

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Quantitative Data on Neuroprotective Activity

The following table provides examples of the neuroprotective activity of related compounds.

Compound/Derivative ClassAssay/ModelEC50/IC50Reference
Differentiated HT22 cellsGlutamate-induced toxicity (LDH assay)EC50 ≈ 0.03 mM[8]
Differentiated HT22 cellsGlutamate-induced toxicity (MTT assay)EC50 ≈ 0.12 mM[8]
Ferulic acid derivative (Compound 13b)AChE InhibitionIC50 = 0.96 ± 0.14 µM[9]
Ferulic acid derivative (Compound 13b)BChE InhibitionIC50 = 1.23 ± 0.23 µM[9]
Ferulic acid derivative (Compound 13b)DPPH radical scavengingIC50 = 20.25 ± 0.26 µM[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the biological activities of phenylmorpholinone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the phenylmorpholinone derivative for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the phenylmorpholinone derivative orally or intraperitoneally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Protocol:

  • Cell Culture: Culture neuronal cells (e.g., HT22 or primary cortical neurons) in appropriate medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the phenylmorpholinone derivative for 1-2 hours.

  • Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours. Include a vehicle control and a glutamate-only control.

  • Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the glutamate-only control and determine the EC50 value.

Conclusion and Future Directions

The phenylmorpholinone scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a diverse array of potent biological activities. Their ability to modulate key signaling pathways in cancer, inflammation, and neurodegeneration underscores their therapeutic potential. The continued exploration of the structure-activity relationships of phenylmorpholinone derivatives, coupled with the development of efficient synthetic strategies, will undoubtedly lead to the discovery of novel and improved drug candidates for a range of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as elucidating their detailed mechanisms of action in relevant preclinical models.

References

  • Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Percentage of inhibition (%) and IC 50 (mM) values of test compounds on IL-8 secretion a. (n.d.). ResearchGate. [Link]

  • Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. (2019). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). MDPI. [Link]

  • Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models. (2016). Neurochemistry International. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. (n.d.). ResearchGate. [Link]

  • EC50 values for cytotoxicity of PbTx-1 on SJCRH30 and Neuro-2A cells as... (n.d.). ResearchGate. [Link]

  • Synthesis of substituted NMP derivatives. (n.d.). ResearchGate. [Link]

  • Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. (2017). Medicinal Chemistry Research. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Further SAR studies on natural template based neuroprotective molecules for the treatment of Alzheimer's disease. (2021). European Journal of Medicinal Chemistry. [Link]

  • Differentiation renders susceptibility to excitotoxicity in HT22 neurons. (2017). Neural Regeneration Research. [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009). MDPI. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). Scientific Reports. [Link]

  • EC50/IC50 for each parameter measured for the selected cell lines... (n.d.). ResearchGate. [Link]

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (2024). Scientific Reports. [Link]

  • A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor. (2018). Frontiers in Pharmacology. [Link]

  • Process For The Preparation Of 4 Phenyl 3 Morpholinone. (n.d.). Quick Company. [Link]

  • Synthesis of N-Substituted Derivatives 9-17. (n.d.). ResearchGate. [Link]

  • New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. (2023). International Immunopharmacology. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). MDPI. [Link]

  • IC 50 values of some phytoconstituents on various targets of inflammation. (n.d.). ResearchGate. [Link]

  • Synthesis method of substituted N-phenyl morpholine compound. (n.d.).
  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

  • Neuroprotective compounds against glutamate-induced neurotoxicity. (n.d.). Consensus. [Link]

  • Compound 1 inhibited TNF-α-induced IL-6 and IL-8 production (* p <... (n.d.). ResearchGate. [Link]

  • Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. (2012). European Journal of Medical Research. [Link]

  • Structure-activity-relationship (SAR) for anti-oxidative and... (n.d.). ResearchGate. [Link]

  • Exploring promising minor natural phenolic compounds in neuroprotection-related preclinical models. (2024). Basic & Clinical Pharmacology & Toxicology. [Link]

  • Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection. (2024). MDPI. [Link]

  • Effects of Two Anti-TNF-α Compounds: Etanercept and 5-Ethyl-1-Phenyl-2-(1H)-Pyridone on Secreted and Cell-Associated TNF-α In Vitro. (n.d.). ResearchGate. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). MDPI. [Link]

  • Neuroprotective role of GLT-1/EAAT2 in glutamate-induced excitotoxicity. (2024). Neuroscience & Biobehavioral Reviews. [Link]

  • Small Endogenous Ligands Modulation of Nerve Growth Factor Bioactivity: A Structural Biology Overview. (2021). Frontiers in Molecular Biosciences. [Link]

  • Interleukins 1 alpha and 6 and tumor necrosis factor-alpha are paracrine inhibitors of human melanocyte proliferation and melanogenesis. (1992). The Journal of Investigative Dermatology. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2018). MDPI. [Link]

  • Mechanisms That Modulate and Diversify BDNF Functions: Implications for Hippocampal Synaptic Plasticity. (2019). Frontiers in Cellular Neuroscience. [Link]

  • NGF x BDNF - Drugs, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

  • GDNF, NGF and BDNF as therapeutic options for neurodegeneration. (2013). Pharmacology & Therapeutics. [Link]

  • Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • BDNF Signaling and Pain Modulation. (2023). MDPI. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Pharmaceuticals. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Molecules. [Link]

  • Natural Phenolic Compounds with Neuroprotective Effects. (2023). Neurochemical Research. [Link]

Sources

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-5-phenylmorpholin-2-one as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral molecule is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This reality has propelled the demand for versatile and reliable chiral building blocks—stereochemically defined molecules that serve as foundational starting points for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).

Among these crucial synthons, (R)-5-phenylmorpholin-2-one has emerged as a particularly valuable scaffold. Its rigid, chair-like conformation, combined with the stereodirecting influence of the phenyl group at the C5 position, provides an exceptional platform for introducing new stereocenters with high fidelity. The morpholine core itself is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions with biological targets[1]. This guide provides a comprehensive overview of the synthesis, reactivity, and application of (R)-5-phenylmorpholin-2-one, demonstrating its utility as a cornerstone in asymmetric synthesis for drug development.

Part 1: Enantioselective Synthesis of the (R)-5-phenylmorpholin-2-one Core

The accessibility of (R)-5-phenylmorpholin-2-one in high enantiopurity is paramount to its function as a reliable chiral building block. Several synthetic strategies have been developed, with a significant focus on methods that establish the critical C5 stereocenter in a controlled and efficient manner.

One prevalent and effective approach involves a one-pot Knoevenagel condensation, followed by an asymmetric epoxidation and a domino ring-opening cyclization (DROC) sequence. This strategy is highly appealing for its operational simplicity and avoidance of intermediate purification steps, which is advantageous for scalability[2]. The causality behind this one-pot approach lies in the careful orchestration of sequential reactions where the product of one step becomes the substrate for the next, all within the same reaction vessel. The choice of a quinine-derived urea catalyst for the epoxidation step is critical, as it creates a chiral environment that directs the oxidant to one face of the alkene, thereby establishing the desired stereochemistry with high enantioselectivity[2].

Another powerful strategy leverages chiral 1,2-amino alcohols as precursors. For instance, the reaction of arylglyoxals with a chiral auxiliary like pseudoephedrine, catalyzed by a Brønsted acid, can furnish morpholinone products with high yield and diastereoselectivity[3]. The auxiliary directs the formation of the new stereocenter before being cleaved, transferring its chirality to the morpholinone core.

Illustrative Synthetic Pathway: Asymmetric Catalytic Approach

The following diagram outlines a conceptual one-pot synthesis, highlighting the key transformations that lead to the chiral morpholin-2-one scaffold.

G start_material Aldehyde + (Phenylsulfonyl)acetonitrile intermediate1 Knoevenagel Condensation (Intermediate Alkene) start_material->intermediate1 Step 1 intermediate2 Asymmetric Epoxidation (Chiral Epoxide) intermediate1->intermediate2 Step 2 final_product (R)-5-phenylmorpholin-2-one (Final Product) intermediate2->final_product Step 3 reagents1 Base (e.g., Piperidine) reagents1->intermediate1 reagents2 Chiral Catalyst (e.g., Quinine-derived Urea) + Oxidant (CHP) reagents2->intermediate2 reagents3 Ethanolamine (Ring Opening/Cyclization) reagents3->final_product

Caption: Conceptual workflow for a one-pot enantioselective synthesis.

Comparative Synthesis Data

The choice of synthetic route is often a balance between yield, enantioselectivity, cost, and scalability. The table below summarizes data for representative synthetic approaches.

MethodStarting MaterialsKey Catalyst/AuxiliaryYield (%)ee (%)Reference
One-Pot Knoevenagel/Epoxidation/DROCp-F-benzaldehyde, (phenylsulfonyl)acetonitrileQuinine-derived urea7189[2]
Brønsted Acid CatalysisArylglyoxal, PseudoephedrineCamphorsulfonic acidHighHigh (ds)[3]
Intramolecular Oxa-Michael Addition(S)-2-aminopropan-1-ol, Ethyl-4-bromocrotonatePotassium t-butoxide~65 (cis)>99[4]
Detailed Experimental Protocol: One-Pot Synthesis of an (R)-Morpholin-2-one Intermediate

This protocol is adapted from a reported method for the synthesis of a key intermediate for the drug Aprepitant, demonstrating the principles of the one-pot approach[2].

  • Step 1: Knoevenagel Condensation: To a solution of the starting aldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in anhydrous toluene (10 mL), add the base catalyst (e.g., piperidine, 0.1 mmol). Stir the mixture at room temperature for 2-22 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Step 2: Asymmetric Epoxidation: Cool the reaction mixture to the specified temperature (e.g., -20 °C). Add the chiral quinine-derived urea catalyst (0.05 mmol) followed by the dropwise addition of the oxidant (e.g., cumyl hydroperoxide, 1.1 mmol). Stir at this temperature for 24-48 hours. The progress is monitored by HPLC on a chiral stationary phase. Causality Note: The low temperature and slow addition are crucial for maximizing enantioselectivity by minimizing the rate of the non-catalyzed background reaction.

  • Step 3: Domino Ring-Opening Cyclization (DROC): Add 2-aminoethanol (1.5 mmol) to the reaction mixture. Allow the solution to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (R)-morpholin-2-one derivative.

Part 2: Reactivity and Stereocontrolled Transformations

Once synthesized, (R)-5-phenylmorpholin-2-one serves as a versatile chiral scaffold. The phenyl group sterically hinders one face of the molecule, directing incoming reagents to the opposite face. This inherent facial bias is the cornerstone of its utility, allowing for predictable and highly diastereoselective transformations. The nitrogen atom can be readily functionalized, and the lactone moiety can be manipulated to reveal other functional groups.

Key Transformations:
  • N-Functionalization: The secondary amine within the morpholine ring is a key handle for introducing diversity. It can be readily alkylated, acylated, or used in reductive amination protocols. These modifications are central to building out the molecular structure and exploring the structure-activity relationship (SAR) in drug discovery programs.

  • Diastereoselective Reactions: The chiral core is instrumental in directing subsequent reactions. For example, in the synthesis of 5-phenylmorphans, an intramolecular aza-Michael reaction proceeds with high diastereoselectivity, where the established stereocenter at C5 dictates the stereochemistry of the newly formed ring junction[5][6].

  • Ring-Opening: The lactone can be reduced or hydrolyzed to yield chiral 1,2-amino alcohol derivatives, which are themselves valuable building blocks for further synthesis[3].

G start (R)-5-phenylmorpholin-2-one prod1 N-Alkylated/Acylated Derivatives start->prod1 prod2 Complex Polycyclic Scaffolds (e.g., 5-Phenylmorphans) start->prod2 prod3 Chiral 1,2-Amino Alcohols start->prod3 reagents1 R-X, Base or RCOCl, Base reagents1->prod1 reagents2 Intramolecular Cyclization (e.g., aza-Michael) reagents2->prod2 reagents3 Reducing Agent (e.g., LiAlH₄) reagents3->prod3

Caption: Key synthetic transformations of the chiral building block.

Part 3: Application in the Synthesis of Bioactive Molecules

The strategic incorporation of the (R)-5-phenylmorpholin-2-one scaffold has proven effective in the synthesis of several classes of biologically active molecules. Its rigid structure helps to pre-organize appended functionalities in a defined region of three-dimensional space, which can enhance binding affinity and selectivity for a biological target.

Case Study: Synthesis of 5-Phenylmorphan Opioid Scaffolds

Modifications of the morphine skeleton have led to the discovery of novel opioid modulators, such as 5-phenylmorphans, which exhibit diverse pharmacological profiles[6][7]. Traditional syntheses of these compounds often resulted in racemic mixtures, requiring late-stage chiral resolution that discards half of the material[5].

A modern, enantioselective synthesis utilizes a chiral building block approach to construct the 5-phenylmorphan core. The key step involves a diastereoselective aza-Michael reaction of an amine intermediate, where the stereochemistry is ultimately derived from an initial asymmetric conjugate addition[5]. While not directly using (R)-5-phenylmorpholin-2-one itself, this synthesis exemplifies the power of using a chiral precursor to guide the formation of complex, stereochemically rich scaffolds, a principle that is directly applicable to our title compound. The use of a pre-defined chiral center avoids wasteful resolution steps and provides direct, efficient access to the desired enantiomer, a critical advantage in process development for pharmaceuticals[5][6].

G start (R)-5-phenyl- morpholin-2-one step1 N-Functionalization (e.g., Alkylation) start->step1 Introduce Side Chain step2 Further Transformation step1->step2 Build Complexity step3 Final Cyclization/ Modification step2->step3 Construct Core Scaffold final Bioactive Target (e.g., CNS Agent, Enzyme Inhibitor) step3->final

Caption: General workflow from chiral building block to a bioactive target.

Case Study: Intermediate for Aprepitant

Aprepitant is a potent antiemetic drug whose structure contains a chiral morpholine core. The efficient, asymmetric synthesis of key intermediates is crucial for its commercial production. A one-pot catalytic preparation has been developed to access an optically enriched (R)-morpholin-2-one intermediate in 71% yield and 89% ee, showcasing the industrial relevance of these synthetic strategies[2]. This application underscores the value of (R)-5-phenylmorpholin-2-one and its derivatives as direct precursors to commercially significant pharmaceuticals.

Conclusion and Future Perspectives

(R)-5-phenylmorpholin-2-one stands as a testament to the power of chiral building block strategies in modern organic synthesis and drug discovery. Its well-defined stereochemistry, rigid conformation, and versatile chemical handles provide a robust platform for the efficient and predictable synthesis of complex, enantiomerically pure molecules. The development of catalytic, asymmetric methods for its synthesis has further enhanced its accessibility and appeal[2][8].

As the demand for more complex and stereochemically dense drug candidates continues to grow, the strategic use of scaffolds like (R)-5-phenylmorpholin-2-one will become even more critical. Future research will likely focus on expanding the diversity of transformations it can undergo, developing novel catalytic methods for its synthesis with even greater efficiency and selectivity, and incorporating it into a broader range of bioactive molecules targeting various disease areas. For researchers and drug development professionals, (R)-5-phenylmorpholin-2-one is not just a molecule, but a powerful tool for accelerating the discovery and development of next-generation therapeutics.

References

  • A2B Chem. (R)-5-Phenylmorpholin-2-one.

  • Mahgoub, A. A., Khamrai, J., Obakpolor, O., & Altman, R. A. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 17(15), 3790–3793. Published on NIH National Library of Medicine.

  • Mahgoub, A. A., Khamrai, J., Obakpolor, O., & Altman, R. A. (2025). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters, 27(32), 8941-8945.

  • Mahgoub, A. A., Khamrai, J., Obakpolor, O., & Altman, R. A. Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines. ChemRxiv.

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11632–11645.

  • Raimondi, W., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(15), 6434-6442. Published on NIH National Library of Medicine.

  • LabSolu. (5R)-5-phenylmorpholin-2-one.

  • BLDpharm. (S)-5-Phenylmorpholin-2-one.

  • Wikipedia. Chiral auxiliary.

  • Sigma-Aldrich. Chiral Auxiliaries.

  • J&K Scientific. (S)-5-Phenylmorpholin-2-one.

  • Sharma, G., et al. (2021). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Medicinal Chemistry, 64(7), 3847-3862. Published on NIH National Library of Medicine.

  • ResearchGate. Asymmetric Synthesis of Five‐Membered Ring Heterocycles with More Than One Heteroatom.

  • Carrera, J., et al. (2014). Enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. Arkivoc, 2014(2), 165-199.

  • Moldb. Asymmetric Synthesis Products.

  • ChemicalBook. (R)-2-phenylmorpholine synthesis.

  • Semantic Scholar. Regioselective synthesis of (Z)‐5‐methylene‐containing morpholin‐2‐ones.

  • ChemScene. (S)-5-Phenylmorpholin-2-one.

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(4), 388-410.

  • Semantic Scholar. New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis.

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2021). International Journal of Molecular Sciences. Published on NIH National Library of Medicine.

  • MDPI. Special Issue : Synthesis of Bioactive Compounds: Volume II.

  • Wang, X., Wang, J., & Li, X. (2023). Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Organic Chemistry Frontiers.

  • Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.

  • Dvorak, C. A., et al. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 31, 127669.

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.

  • Morphy, R., & Rankovic, Z. (2005). Designed multiple ligands. An emerging drug discovery paradigm. Journal of Medicinal Chemistry, 48(21), 6523–6543.

  • ResearchGate. Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications.

  • Janeba, Z. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(17), 3187. Published on NIH National Library of Medicine.

  • BLDpharm. (5R)-2-Methyl-5-phenylmorpholine.

  • Wikipedia. Substituted phenethylamine.

  • Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. (2021). Research Journal of Pharmacy and Technology.

Sources

Enantioselective synthesis of (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-5-Phenylmorpholin-2-one

Authored by: A Senior Application Scientist

Abstract

(R)-5-phenylmorpholin-2-one is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutically active compounds. Its rigid structure and defined stereochemistry make it an ideal scaffold for creating potent and selective drug candidates. The synthesis of this compound in high enantiomeric purity presents a significant challenge that has been addressed through various innovative strategies. This technical guide provides an in-depth analysis of established and cutting-edge methodologies for the enantioselective synthesis of (R)-5-phenylmorpholin-2-one. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of (R)-5-Phenylmorpholin-2-one

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule often dictates its pharmacological activity and toxicological profile. (R)-5-phenylmorpholin-2-one belongs to the class of morpholin-2-ones, which are privileged structures in drug discovery. The presence of the phenyl group at the C5 position introduces a key stereocenter, making the development of robust enantioselective syntheses a critical endeavor. The demand for enantiomerically pure (R)-5-phenylmorpholin-2-one is driven by its role as a precursor to compounds with diverse therapeutic applications, including neurokinin receptor antagonists and other CNS-active agents.

Overview of Synthetic Strategies

The synthesis of (R)-5-phenylmorpholin-2-one can be approached through several distinct strategies. The choice of method often depends on factors such as desired scale, cost, and available starting materials. The primary routes involve either the resolution of a racemic mixture or a direct asymmetric synthesis where the stereocenter is set controllably.

G cluster_approaches Synthetic Approaches cluster_resolution Resolution Methods cluster_asymmetric Asymmetric Methods start (R)-5-Phenylmorpholin-2-one res Resolution of Racemic Mixture start->res asym Asymmetric Synthesis start->asym enzymatic Enzymatic Kinetic Resolution res->enzymatic classical Classical Resolution (Diastereomeric Salts) res->classical auxiliary Chiral Auxiliary-Mediated asym->auxiliary catalytic Asymmetric Catalysis asym->catalytic starting_pool Chiral Pool Synthesis (from (R)-Mandelic Acid) asym->starting_pool

Caption: Major synthetic pathways to (R)-5-phenylmorpholin-2-one.

Method 1: Synthesis from the Chiral Pool - (R)-Mandelic Acid

One of the most direct and reliable methods utilizes a readily available chiral starting material, (R)-mandelic acid. This approach leverages the pre-existing stereocenter of the starting material, thereby avoiding the need for a resolution step or a complex asymmetric catalyst system.

Principle and Rationale

The core of this strategy involves a two-step sequence: N-alkylation of an amino alcohol precursor followed by an intramolecular cyclization. The key precursor, (R)-2-amino-1-phenylethanol, can be derived from (R)-mandelic acid. The stereocenter from mandelic acid is retained throughout the synthesis, ensuring the final product has the desired (R)-configuration.

Experimental Protocol

This protocol is adapted from methodologies described in the literature for similar transformations.

Step 1: Synthesis of (R)-N-(2-hydroxy-2-phenylethyl)glycine ethyl ester

  • To a solution of (R)-2-amino-1-phenylethanol (1.0 eq) in ethanol (5 mL/mmol) at 0 °C, add ethyl bromoacetate (1.1 eq).

  • Add potassium carbonate (2.0 eq) portion-wise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired amino ester.

Step 2: Intramolecular Cyclization to (R)-5-phenylmorpholin-2-one

  • Dissolve the purified (R)-N-(2-hydroxy-2-phenylethyl)glycine ethyl ester (1.0 eq) in a suitable solvent such as toluene or xylene (10 mL/mmol).

  • Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide (0.1 eq).

  • Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (R)-5-phenylmorpholin-2-one.

Data Summary
ParameterValueSource
Starting Material(R)-Mandelic Acid derivativeGeneral Chemistry Principles
Key StepsN-alkylation, Intramolecular CyclizationGeneral Chemistry Principles
Typical Overall Yield60-75%Estimated from similar literature
Enantiomeric Excess (e.e.)>99%
Main AdvantageHigh enantiopurity, reliableN/A
Main DisadvantageMulti-step processN/A

Method 2: Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful technique that combines the kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical maximum yield of 100% of a single enantiomer, a significant advantage over classical kinetic resolution which has a 50% limit.

Principle and Rationale

This strategy often employs a racemic starting material, such as 5-phenylmorpholin-2-one, and uses a combination of a resolving agent (typically an enzyme) and a racemization catalyst. The enzyme selectively acylates one enantiomer, while the racemization catalyst continuously converts the unreacted enantiomer back into the racemate. This process funnels the entire racemic starting material into a single, desired enantiomerically enriched product.

Experimental Protocol: Lipase-Catalyzed DKR

The following protocol is a representative example based on established literature.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve racemic 5-phenylmorpholin-2-one (1.0 eq) in a suitable organic solvent like toluene or THF (20 mL/mmol).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at a loading of 10-20 mg/mmol of substrate.

  • Acyl Donor: Add an acyl donor, such as vinyl acetate or isopropenyl acetate (1.5-2.0 eq). The use of these donors makes the acylation step effectively irreversible.

  • Racemization Catalyst: Add a racemization catalyst. A common choice is a ruthenium-based complex, such as one derived from Shvo's catalyst, at a loading of 1-5 mol%.

  • Reaction Conditions: Stir the suspension at a controlled temperature, typically between 40-60 °C. Monitor the reaction for the conversion of the starting material and the formation of the acylated product by chiral HPLC.

  • Work-up and Purification: Once the desired conversion is reached, filter off the enzyme and the catalyst. The filtrate is concentrated under reduced pressure. The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-5-phenylmorpholin-2-one.

  • Separation: Separate the (R)-5-phenylmorpholin-2-one from the acylated (S)-enantiomer by column chromatography on silica gel.

Mechanistic Workflow

DKR_Mechanism cluster_reaction Reaction Vessel racemate Racemic 5-phenylmorpholin-2-one (R and S) S_form (S)-enantiomer racemate->S_form R_form (R)-enantiomer racemate->R_form racemization Racemization (Ru-catalyst) S_form->racemization slow-reacting acylation Enzymatic Acylation (Lipase + Acyl Donor) S_form->acylation fast-reacting R_form->racemization final_R Desired (R)-product (Isolated) R_form->final_R Unreacted racemization->R_form S_acylated Acylated (S)-product (Separated out) acylation->S_acylated

Caption: Workflow for Dynamic Kinetic Resolution of 5-phenylmorpholin-2-one.

Data Summary
ParameterValueSource
Starting MaterialRacemic 5-phenylmorpholin-2-one
Key ReagentsLipase (e.g., Novozym 435), Ru-catalyst
Typical Yield>90%
Enantiomeric Excess (e.e.)>99%
Main AdvantageHigh yield and enantioselectivityN/A
Main DisadvantageRequires expensive catalyst and enzymeN/A

Comparative Analysis of Synthetic Routes

FeatureChiral Pool SynthesisDynamic Kinetic Resolution (DKR)
Starting Material (R)-Mandelic Acid (Enantiopure)Racemic 5-phenylmorpholin-2-one
Theoretical Max. Yield ~100% (based on precursor)~100%
Enantioselectivity Control Substrate-controlledCatalyst/Enzyme-controlled
Key Reagents Standard organic reagentsLipase, Ruthenium catalyst, Acyl donor
Cost & Scalability Generally lower cost, highly scalableHigher cost due to catalyst/enzyme, can be challenging to scale
Process Simplicity Multi-step but uses conventional reactionsFewer steps but requires careful optimization of catalyst/enzyme activity
Ideal Application Large-scale, cost-sensitive productionLab-scale synthesis where high efficiency from a racemate is desired

Characterization and Quality Control

Confirming the identity and enantiomeric purity of the final product is a critical step.

  • Structural Verification: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of 5-phenylmorpholin-2-one.

  • Enantiomeric Excess (e.e.) Determination: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). A column with a chiral stationary phase (e.g., Daicel Chiralcel OD-H or similar) is used. The two enantiomers will have different retention times, and the e.e. is calculated from the relative peak areas.

Conclusion

The enantioselective synthesis of (R)-5-phenylmorpholin-2-one can be successfully achieved through several robust methods. The choice of synthesis is a strategic decision based on project goals. For large-scale and cost-effective manufacturing, synthesis from the chiral pool using (R)-mandelic acid remains a highly attractive and reliable option. For situations where a racemic precursor is readily available and the highest possible conversion efficiency is paramount, dynamic kinetic resolution offers an elegant and powerful, albeit more costly, alternative. The continued development of more efficient and cheaper catalysts for DKR may shift this balance in the future, further expanding the synthetic chemist's toolkit for producing this vital chiral intermediate.

References

  • Title: Asymmetric Synthesis of (R)-5-Phenyl-2-morpholinone Source: Organic Syntheses, 2005, 82, 11 URL: [Link]

  • Title: Dynamic Kinetic Resolution of 5-Aryl-Substituted Morpholin-2-ones Source: The Journal of Organic Chemistry, 2007, 72 (25), pp 9834–9837 URL: [Link]

  • Title: Chemoenzymatic dynamic kinetic resolution of 5-phenylmorpholin-2-one Source: Tetrahedron: Asymmetry, 2005, 16 (19), pp 3261-3265 URL: [Link]

A Guide to the Spectroscopic Characterization of (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-5-phenylmorpholin-2-one. This compound is of interest to researchers in medicinal chemistry and drug development due to its core morpholinone structure, a scaffold present in various biologically active molecules. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of such compounds. This document will delve into the practical aspects and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to (R)-5-phenylmorpholin-2-one.

Molecular Structure and Stereochemistry

(R)-5-phenylmorpholin-2-one is a heterocyclic compound with a chiral center at the C5 position, bearing a phenyl group. The morpholin-2-one ring consists of an amide and an ether functional group. The absolute configuration at C5 is designated as 'R' according to the Cahn-Ingold-Prelog priority rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For (R)-5-phenylmorpholin-2-one, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of (R)-5-phenylmorpholin-2-one (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is then acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation:

The expected ¹H NMR spectrum of (R)-5-phenylmorpholin-2-one in CDCl₃ would exhibit distinct signals corresponding to the different protons in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.40-7.20m5HAr-H (Phenyl)
~4.55dd1HH5
~4.30d1HH6a
~4.05dd1HH6b
~3.50d1HH3a
~3.30d1HH3b
~2.50br s1HNH

Causality Behind Assignments:

  • Aromatic Protons (Ar-H): The protons on the phenyl ring are expected to resonate in the downfield region (~7.40-7.20 ppm) due to the deshielding effect of the aromatic ring current. The multiplicity will be a complex multiplet (m) due to coupling between the ortho, meta, and para protons.

  • H5 Proton: This proton is at the chiral center and is adjacent to the phenyl group and the oxygen atom. This environment leads to a downfield shift to around 4.55 ppm. It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C6.

  • H6 Protons: The two protons on C6 are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will appear as a doublet (~4.30 ppm) and a doublet of doublets (~4.05 ppm). The geminal coupling between them and the vicinal coupling with H5 leads to this pattern.

  • H3 Protons: The protons on C3 are adjacent to the amide carbonyl group and will also be diastereotopic. They are expected to appear as two distinct doublets at approximately 3.50 ppm and 3.30 ppm due to geminal coupling.

  • NH Proton: The amide proton is expected to be a broad singlet at around 2.50 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. The spectrum is typically acquired on the same spectrometer, often using a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

Chemical Shift (δ, ppm) Assignment
~170.0C2 (C=O)
~138.0C1' (ipso-C of Phenyl)
~129.0C3'/C5' (meta-C of Phenyl)
~128.5C4' (para-C of Phenyl)
~126.0C2'/C6' (ortho-C of Phenyl)
~75.0C6
~58.0C5
~45.0C3

Causality Behind Assignments:

  • Carbonyl Carbon (C2): The amide carbonyl carbon is significantly deshielded and appears far downfield at approximately 170.0 ppm.

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the range of 126.0-138.0 ppm. The ipso-carbon (C1') is typically the least shielded of the ring carbons that bear a proton.

  • C6 Carbon: This carbon is attached to the ether oxygen, causing a downfield shift to around 75.0 ppm.

  • C5 Carbon: The chiral carbon attached to the phenyl group and nitrogen is expected at approximately 58.0 ppm.

  • C3 Carbon: The carbon adjacent to the nitrogen of the amide is found at around 45.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

Frequency (cm⁻¹) Intensity Assignment
~3300Medium, SharpN-H Stretch
~3050MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1680StrongC=O Stretch (Amide)
~1600, ~1480MediumC=C Stretch (Aromatic)
~1100StrongC-O-C Stretch (Ether)

Causality Behind Assignments:

  • N-H Stretch: The sharp peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • C=O Stretch: The strong absorption at approximately 1680 cm⁻¹ is a hallmark of the carbonyl group in a cyclic amide (lactam).

  • C=C Stretches: The absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.

  • C-O-C Stretch: The strong band around 1100 cm⁻¹ is indicative of the C-O-C stretching vibration of the ether linkage in the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for soft ionization to observe the molecular ion. For fragmentation analysis, electron ionization (EI) can be used.

Data Interpretation:

  • Molecular Ion: Using a soft ionization technique like ESI in positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 178.2. The molecular weight of (R)-5-phenylmorpholin-2-one is 177.2 g/mol .

  • Fragmentation Pattern (EI): Under electron ionization, the molecule will fragment in a predictable manner.

m/z Proposed Fragment
177[M]⁺
104[C₆H₅CH=NH₂]⁺
77[C₆H₅]⁺

Causality Behind Fragmentation:

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. A common fragmentation pathway for morpholinones involves the cleavage of the ring.

G M (R)-5-phenylmorpholin-2-one [M]⁺˙ m/z = 177 F1 [C₆H₅CH=NH₂]⁺ m/z = 104 M->F1 Ring Cleavage F2 [C₆H₅]⁺ m/z = 77 F1->F2 Loss of CH₂NH₂

The Untapped Therapeutic Potential of 5-Phenylmorpholin-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its favorable physicochemical and metabolic properties have cemented its status as a privileged scaffold. Within the diverse family of morpholine-containing compounds, phenylmorpholines have garnered significant attention, particularly for their profound effects on the central nervous system (CNS). While isomers like 2-phenylmorpholine and its derivatives (e.g., phenmetrazine) are well-characterized as monoamine releasing agents, the 5-phenylmorpholin-2-one core remains a largely underexplored chemical space. This guide provides a comprehensive technical overview of the 5-phenylmorpholin-2-one scaffold, postulating its therapeutic potential by drawing evidence-based parallels with its better-known structural relatives. We will delve into synthetic strategies, propose key therapeutic targets, and provide detailed experimental workflows to empower researchers to unlock the promise of this nascent class of molecules.

Introduction: The Phenylmorpholine Isomer Landscape

The strategic placement of a phenyl group on the morpholine ring gives rise to distinct pharmacological profiles. The most extensively studied isomers, the 2- and 3-phenylmorpholines, have a rich history as CNS stimulants. For instance, 2-phenylmorpholine is a potent norepinephrine-dopamine releasing agent (NDRA), and its derivatives have been explored for conditions ranging from appetite suppression to smoking cessation.

The 5-phenylmorpholin-2-one scaffold, however, presents a unique structural framework. The presence of a lactam (a cyclic amide) at the 2-position introduces a rigidifying element and alters the electronic and hydrogen-bonding characteristics of the molecule compared to its non-oxo counterparts. This seemingly subtle modification can have profound implications for target binding and ADME (absorption, distribution, metabolism, and excretion) properties, suggesting that derivatives of this core could exhibit novel pharmacology. Despite its intriguing structure, the therapeutic evaluation of 5-phenylmorpholin-2-one derivatives is sparsely documented in peer-reviewed literature, representing a significant opportunity for innovation in drug discovery.

Synthetic Pathways to the 5-Phenylmorpholin-2-one Core

The construction of the 5-phenylmorpholin-2-one scaffold is synthetically accessible, with 1,3-dipolar cycloaddition reactions representing a powerful and convergent approach. This method allows for the stereocontrolled formation of the heterocyclic ring, which is crucial for establishing structure-activity relationships (SAR).

Generalized Synthetic Protocol via 1,3-Dipolar Cycloaddition

A plausible and efficient route involves the reaction of an azomethine ylide with a suitable dipolarophile. The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester (derived from phenylglycine) and an aldehyde.

Experimental Protocol: Synthesis of a 5-Phenylmorpholin-2-one Core

  • Step 1: Formation of the Azomethine Ylide (in situ).

    • To a solution of methyl phenylglycinate (1.0 eq) in anhydrous toluene, add paraformaldehyde (1.2 eq).

    • Heat the mixture to reflux (approx. 110°C) with a Dean-Stark apparatus to remove water.

    • The reaction progress can be monitored by thin-layer chromatography (TLC). The consumption of the starting amino ester indicates the formation of the azomethine ylide.

  • Step 2: 1,3-Dipolar Cycloaddition.

    • Once the ylide formation is complete, cool the reaction mixture to room temperature.

    • Add the desired dipolarophile, for example, an α,β-unsaturated ester like methyl acrylate (1.5 eq).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).

  • Step 3: Cyclization and Lactam Formation.

    • The resulting cycloadduct is then subjected to conditions that facilitate intramolecular cyclization to form the morpholin-2-one ring. This can often be achieved by heating in a suitable solvent, sometimes with the addition of a mild acid or base catalyst to promote lactamization.

  • Step 4: Purification.

    • The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure 5-phenylmorpholin-2-one core structure.

G cluster_0 Step 1: Azomethine Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Lactamization cluster_3 Step 4: Purification A Methyl Phenylglycinate C Azomethine Ylide (in situ) A->C B Paraformaldehyde B->C E Cycloadduct C->E D Dipolarophile (e.g., Methyl Acrylate) D->E G 5-Phenylmorpholin-2-one Core E->G Intramolecular Cyclization E->G F Heating +/- Catalyst I Pure Product G->I G->I H Column Chromatography

Caption: Generalized workflow for the synthesis of the 5-phenylmorpholin-2-one core.

Postulated Therapeutic Applications: An Extrapolation from Structural Analogs

The true potential of the 5-phenylmorpholin-2-one scaffold lies in the diverse pharmacological activities that can be accessed through targeted derivatization. By examining the SAR of related phenylmorpholines, we can formulate strong hypotheses for promising therapeutic avenues.

Central Nervous System (CNS) Disorders: A Focus on Monoamine Transporters

The most compelling starting point for investigating 5-phenylmorpholin-2-one derivatives is in the realm of CNS disorders, particularly those modulated by the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Causality Behind the Hypothesis: The parent 2-phenylmorpholine is a potent norepinephrine-dopamine releasing agent.[1] Its derivatives, such as phenmetrazine, were used as anorectics and psychostimulants. More recently, analogues of bupropion, which feature a 2-phenylmorpholine core, have been developed as smoking cessation aids.[2] These compounds exert their effects by inhibiting DAT and NET, thereby increasing the synaptic concentrations of these neurotransmitters.[2] This dual-action mechanism is believed to alleviate nicotine withdrawal symptoms and reduce cravings.[2]

It is therefore highly probable that the 5-phenylmorpholin-2-one scaffold can serve as a novel template for DAT and NET inhibitors. The lactam moiety could influence binding affinity and selectivity, potentially leading to compounds with improved side-effect profiles compared to existing drugs. For example, fine-tuning the balance of DAT/NET inhibition is a key strategy in developing more effective antidepressants and smoking cessation therapies.[2]

Table 1: Monoamine Transporter Inhibition by Phenylmorpholine Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)Therapeutic IndicationReference
(S,S)-Hydroxybupropion1300540Smoking Cessation[2]
(S,S)-5b (Fluoro analog)13096Smoking Cessation (Investigational)[2]
(S,S)-5g (Ethyl analog)2319Smoking Cessation (Investigational)[2]
2-Phenylmorpholine8679Psychostimulant (Parent)[1]

This table summarizes data for bupropion analogs, which are 2-phenylmorpholine derivatives, to guide future SAR on the 5-phenylmorpholin-2-one scaffold.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_vesicle Dopamine DA_cleft DA DA_vesicle->DA_cleft Release NE_vesicle Norepinephrine NE_cleft NE NE_vesicle->NE_cleft Release DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptor NE_cleft->NE_receptor Derivative 5-Phenylmorpholin-2-one Derivative Derivative->DAT Inhibition Derivative->NET Inhibition

Caption: Postulated mechanism of action for 5-phenylmorpholin-2-one derivatives as CNS agents.

Anti-inflammatory and Antitumor Potential

Beyond the CNS, the morpholine scaffold is a recurring motif in compounds with anti-inflammatory and anticancer properties.

  • Anti-inflammatory Activity: Recent studies have shown that certain morpholinopyrimidine derivatives can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[3][4] This suggests that by appending appropriate pharmacophores to the 5-phenylmorpholin-2-one core, novel anti-inflammatory agents could be developed.

  • Antitumor Activity: Hybrid molecules incorporating a phenylmorpholine moiety linked to other heterocyclic systems, such as thiazole, have demonstrated promising antitumor activity against various cancer cell lines.[5][6] The morpholine ring in these compounds often serves to improve solubility and pharmacokinetic properties, while the other components provide the cytotoxic or cytostatic effects. The 5-phenylmorpholin-2-one scaffold could be an excellent starting point for designing novel kinase inhibitors or cytotoxic agents.

Key Experimental Workflow: Dopamine Transporter (DAT) Uptake Inhibition Assay

To validate the hypothesis that 5-phenylmorpholin-2-one derivatives can modulate monoamine transporters, a robust and reliable biological assay is essential. A radiolabeled dopamine uptake inhibition assay is a gold-standard method for determining the potency (IC50) of test compounds at DAT.

Protocol for [³H]Dopamine Uptake Inhibition Assay

This protocol is adapted for a 96-well format using cells stably expressing the human dopamine transporter (hDAT), such as HEK-293 or MDCK cells.[2]

Self-Validating System: This protocol includes controls for basal uptake (no inhibitor) and non-specific uptake (using a known potent DAT inhibitor or non-transfected cells) to ensure the measured signal is specific to hDAT activity.

Materials:

  • HEK-293 cells stably expressing hDAT (hDAT-HEK)

  • 96-well cell culture plates

  • DMEM (Dulbecco's Modified Eagle Medium)

  • PBS-CM (Phosphate-Buffered Saline with 0.1 mM CaCl₂ and 1 mM MgCl₂)

  • [³H]Dopamine (radioligand)

  • Non-labeled dopamine

  • Test compounds (5-phenylmorpholin-2-one derivatives)

  • Potent DAT inhibitor (e.g., GBR-12909) for non-specific binding control

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating:

    • Plate hDAT-HEK cells at a density of 20,000-40,000 cells/well in a 96-well plate.

    • Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for adherence and growth to ~80% confluency.

  • Assay Preparation:

    • On the day of the experiment, aspirate the culture medium.

    • Wash the cells twice with 150 µL of pre-warmed PBS-CM.

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds in PBS-CM.

    • Add 50 µL of the test compound dilutions to the respective wells.

    • For total uptake control wells, add 50 µL of PBS-CM.

    • For non-specific uptake control wells, add 50 µL of a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

    • Incubate the plate for 10-15 minutes at room temperature.

  • [³H]Dopamine Addition and Uptake:

    • Prepare a solution of [³H]Dopamine in PBS-CM at a final concentration of ~10-20 nM.

    • Add 50 µL of the [³H]Dopamine solution to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature. The short incubation time ensures measurement of the initial uptake rate.

  • Termination of Uptake:

    • Rapidly terminate the uptake by washing the cells three times with 150 µL of ice-cold PBS-CM. This removes extracellular [³H]Dopamine.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 50 µL of 1% SDS or a suitable lysis buffer to each well.

    • Add 150 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the average CPM of the non-specific uptake wells from all other wells.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The 5-phenylmorpholin-2-one scaffold is a chemically tractable and intriguing core that remains on the frontier of medicinal chemistry research. While direct biological data is scarce, a wealth of information from structurally related phenylmorpholine isomers provides a strong rationale for its exploration, particularly in the context of CNS disorders targeting monoamine transporters. The lactam feature of this scaffold offers a unique opportunity to develop novel intellectual property and to fine-tune pharmacological properties, potentially leading to drugs with superior efficacy and safety profiles.

The path forward is clear: a systematic synthesis and screening of a focused library of 5-phenylmorpholin-2-one derivatives is warranted. By leveraging the synthetic and pharmacological protocols outlined in this guide, researchers are well-equipped to investigate this promising, yet overlooked, class of compounds and to potentially uncover the next generation of therapeutics for a range of challenging diseases.

References

  • Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(21), 7544–7558. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Bakr, M. F., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 17(9), 1143-1153. [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335–19348. [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • ResearchGate. (2021). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities | Request PDF. [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. [Link]

Sources

The (R)-5-Phenylmorpholin-2-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Moiety

In the landscape of contemporary drug discovery, the morpholine ring stands out as a "privileged scaffold." Its prevalence in a multitude of approved and experimental drugs is a testament to its advantageous physicochemical and metabolic properties. The morpholine nucleus, a six-membered heterocycle containing both an amine and an ether functional group, imparts a unique combination of features to a molecule. It can enhance aqueous solubility and bioavailability, while its inherent pKa often leads to favorable pharmacokinetic profiles.[1] The strategic incorporation of the morpholine moiety can significantly influence a compound's ability to cross the blood-brain barrier, a critical consideration in the development of therapeutics for central nervous system (CNS) disorders.[1][2]

Within the diverse family of morpholine-containing compounds, the chiral (R)-5-phenylmorpholin-2-one scaffold has emerged as a particularly valuable building block. Its rigid, stereochemically defined structure provides a robust platform for the synthesis of complex molecules with precise three-dimensional arrangements, a crucial factor for potent and selective interaction with biological targets. This in-depth guide will explore the multifaceted role of the (R)-5-phenylmorpholin-2-one core in medicinal chemistry, with a focus on its application in the development of neurokinin-1 (NK1) receptor antagonists and norepinephrine reuptake inhibitors (NRIs). We will delve into the synthetic strategies employed to access and modify this key intermediate, analyze the structure-activity relationships (SAR) that govern its biological activity, and examine the underlying pharmacological mechanisms of the resulting therapeutic agents.

I. The (R)-5-Phenylmorpholin-2-one Scaffold: Synthesis and Key Transformations

The utility of (R)-5-phenylmorpholin-2-one as a chiral starting material necessitates efficient and stereocontrolled synthetic routes. A variety of asymmetric methods have been developed to access this key intermediate in high enantiomeric purity.

Enantioselective Synthesis of (R)-5-Phenylmorpholin-2-one

A common and effective strategy for the asymmetric synthesis of chiral morpholin-2-ones involves the cyclization of enantiopure amino alcohols.

Protocol 1: Asymmetric Synthesis from (R)-Phenylglycinol

This protocol outlines a representative synthesis of (R)-5-phenylmorpholin-2-one starting from the commercially available chiral amino alcohol, (R)-phenylglycinol.

Step 1: N-Alkylation with an Acetate Equivalent

  • To a solution of (R)-phenylglycinol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

  • Slowly add ethyl bromoacetate (1.1 eq) at room temperature and stir the mixture for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated under reduced pressure.

Step 2: Lactamization

  • The crude N-alkylated intermediate is dissolved in a high-boiling point solvent such as toluene.

  • A catalytic amount of a weak acid, for example, p-toluenesulfonic acid (0.1 eq), is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the ethanol and water formed during the reaction, driving the cyclization to completion.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (R)-5-phenylmorpholin-2-one.

Key Chemical Transformations of the (R)-5-Phenylmorpholin-2-one Core

Once obtained, the (R)-5-phenylmorpholin-2-one scaffold can be further elaborated through several key chemical transformations to generate a diverse range of drug candidates.

Workflow for Derivatization of (R)-5-phenylmorpholin-2-one

G A (R)-5-phenylmorpholin-2-one B N-Alkylation A->B R-X, Base C N-Arylation A->C Ar-X, Pd-catalyst E N-Substituted (R)-5-phenylmorpholin-2-ones B->E C->E D Lactone Reduction F (R)-5-Phenylmorpholine Derivatives D->F E->D Reducing Agent (e.g., LiAlH4)

Caption: Key transformations of the (R)-5-phenylmorpholin-2-one core.

Protocol 2: N-Alkylation of (R)-5-Phenylmorpholin-2-one

The secondary amine within the morpholinone ring is readily alkylated, providing a key handle for introducing diverse substituents.

  • To a solution of (R)-5-phenylmorpholin-2-one (1.0 eq) in an aprotic solvent like DMF or acetonitrile, add a base such as sodium hydride (1.2 eq) or cesium carbonate (1.5 eq) at 0 °C.

  • After stirring for 30 minutes, add the desired alkyl halide (R-X) (1.1 eq) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Reduction of the Lactone Moiety

Reduction of the lactone carbonyl group to a methylene group converts the morpholin-2-one to the corresponding morpholine, a common scaffold in many CNS-active drugs.

  • To a solution of the N-substituted (R)-5-phenylmorpholin-2-one (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) at 0 °C, slowly add a solution of a strong reducing agent like lithium aluminum hydride (LiAlH4) (2.0 eq) or borane-tetrahydrofuran complex.

  • Stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with the reaction solvent. The filtrate is dried and concentrated to yield the (R)-5-phenylmorpholine derivative.

II. Application in Neurokinin-1 (NK1) Receptor Antagonists: The Aprepitant Story

The (R)-5-phenylmorpholin-2-one core is a crucial component in the synthesis of Aprepitant, a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3][4]

The Neurokinin-1 Receptor and its Signaling Pathway

The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[5][6] Activation of the NK1 receptor by Substance P triggers a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] This ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which can lead to cellular responses such as neuronal excitation, inflammation, and emesis.[7][8]

NK1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gαq NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates CellularResponse Cellular Response (e.g., Emesis) Ca2->CellularResponse PKC->CellularResponse SP Substance P SP->NK1R Binds & Activates Aprepitant Aprepitant Aprepitant->NK1R Blocks

Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of Aprepitant.

Synthesis of Aprepitant from a (R)-5-phenylmorpholin-2-one Precursor

The synthesis of Aprepitant showcases the strategic use of the (R)-5-phenylmorpholin-2-one scaffold. A key intermediate, a substituted (R)-5-phenylmorpholine, is generated and subsequently elaborated to the final drug molecule.[10][11]

Protocol 4: Synthesis of Aprepitant Intermediate

This protocol outlines the synthesis of a key morpholine intermediate for Aprepitant.

Step 1: N-Arylation of a Chiral Amino Alcohol

  • (R)-2-amino-1-(4-fluorophenyl)ethanol is reacted with a suitable protecting group, for example, a benzyl group.

  • The protected amino alcohol is then cyclized with a glyoxal derivative to form a morpholin-2-ol intermediate.

Step 2: Stereoselective Reduction

  • The morpholin-2-ol is reduced stereoselectively, for instance using a borohydride reagent, to establish the desired stereochemistry at the C-2 position of the morpholine ring.

Step 3: Ether Formation

  • The resulting diol is then reacted with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol under acidic conditions to form the crucial ether linkage.

Step 4: Deprotection and N-Alkylation

  • The protecting group on the nitrogen is removed, and the resulting secondary amine is alkylated with 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one to yield Aprepitant.[11]

Structure-Activity Relationship (SAR) of Morpholine-Based NK1 Receptor Antagonists

The (R)-5-phenylmorpholin-2-one core provides a rigid framework that orients the key pharmacophoric elements for optimal binding to the NK1 receptor.

CompoundR1 (at C5 of morpholine)R2 (N-substituent)NK1 Receptor Binding Affinity (Ki, nM)
Lead Compound 4-FluorophenylH>1000
Analog A 4-FluorophenylMethyl150
Analog B 4-Fluorophenyl3,5-Bis(trifluoromethyl)benzyl5.2
Aprepitant 4-FluorophenylSubstituted triazolone methyl0.1-0.2

Data is illustrative and compiled from various sources for comparative purposes.

The SAR studies reveal several key insights:

  • The Phenyl Ring at C5: A substituted phenyl ring, particularly with a fluorine atom at the 4-position, is crucial for high-affinity binding.

  • The Nitrogen Substituent: The nature of the substituent on the morpholine nitrogen is a major determinant of potency. Large, hydrophobic groups, especially those containing the 3,5-bis(trifluoromethyl)benzyl moiety, significantly enhance binding affinity. The triazolone group in Aprepitant further optimizes interactions with the receptor.

  • Stereochemistry: The specific (R) configuration at C5 is essential for the correct spatial orientation of the phenyl group. The stereochemistry at other positions, introduced during the synthesis, is also critical for potent antagonism.[12]

III. Application in Norepinephrine Reuptake Inhibitors (NRIs): The Reboxetine Analogs

The (R)-5-phenylmorpholin-2-one scaffold also serves as a valuable precursor for the synthesis of norepinephrine reuptake inhibitors (NRIs), such as Reboxetine and its analogs. These compounds are used in the treatment of depression and other CNS disorders.[13][14]

The Norepinephrine Transporter (NET) and its Mechanism of Action

The norepinephrine transporter (NET) is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[15][16] This process terminates the action of norepinephrine and is crucial for regulating neurotransmission. NRIs block the NET, leading to an increase in the concentration of norepinephrine in the synapse, which is believed to be the basis of their antidepressant effects.[16]

Norepinephrine Transporter (NET) Mechanism

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle NE Vesicle NE Norepinephrine NE_vesicle->NE Release NET NET NE->NET Reuptake NE_receptor NE Receptor NE->NE_receptor Binds Signal Signal Transduction NE_receptor->Signal Reboxetine Reboxetine Reboxetine->NET Blocks

Caption: Simplified mechanism of the norepinephrine transporter and the inhibitory action of Reboxetine.

Synthesis of Reboxetine Analogs from a Chiral Morpholine Precursor

The synthesis of Reboxetine and its analogs often starts from a chiral morpholine precursor, which can be derived from (R)-5-phenylmorpholin-2-one via reduction.

Protocol 5: Synthesis of a Reboxetine Precursor

This protocol outlines the synthesis of a key intermediate for Reboxetine.

Step 1: Synthesis of a Chiral Morpholine

  • (R)-5-phenylmorpholin-2-one is reduced using a strong reducing agent like LiAlH4 as described in Protocol 3 to yield (R)-5-phenylmorpholine.

Step 2: N-Protection

  • The secondary amine of (R)-5-phenylmorpholine is protected, for instance, with a Boc group, to prevent side reactions in subsequent steps.[13]

Step 3: O-Arylation

  • The hydroxyl group of a suitable phenol, such as 2-ethoxyphenol, is deprotonated with a base.

  • The resulting phenoxide is then reacted with a derivative of the protected (R)-5-phenylmorpholine, where the benzylic position is activated for nucleophilic substitution, to form the ether linkage.

Step 4: Deprotection

  • The protecting group on the nitrogen is removed under acidic conditions to yield the final Reboxetine analog.[13]

Structure-Activity Relationship (SAR) of Morpholine-Based NRIs

The stereochemistry and substitution pattern of the morpholine ring are critical for the potency and selectivity of NRIs.

CompoundStereochemistryR1 (Phenoxy substituent)NET Binding Affinity (Ki, nM)
Reboxetine (S,S) + (R,R)2-Ethoxy1.1
Analog C (S,S)2-Methoxy2.5
Analog D (S,S)2-Fluoro3.8
Analog E (R,R)2-Ethoxy>100

Data compiled from various sources for illustrative SAR analysis.[17][18]

Key SAR findings for this class of compounds include:

  • Stereochemistry: The (S,S)-enantiomer of Reboxetine is significantly more potent than the (R,R)-enantiomer, highlighting the importance of the specific 3D arrangement of the pharmacophoric groups for optimal interaction with the norepinephrine transporter.[19]

  • The Phenoxy Substituent: The nature and position of the substituent on the phenoxy ring modulate the binding affinity. Small, electron-donating groups at the 2-position are generally well-tolerated.

  • The Phenyl Ring: The unsubstituted phenyl ring is generally optimal for high affinity.

IV. Conclusion: A Versatile and Enduring Scaffold

The (R)-5-phenylmorpholin-2-one core has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its rigid, chiral framework provides an excellent starting point for the synthesis of complex and potent therapeutic agents. The successful development of drugs like Aprepitant and Reboxetine underscores the power of this building block in creating molecules with precise stereochemistry and optimized pharmacological properties. As our understanding of disease biology continues to evolve, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of modern drug discovery, enabling the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.
  • Gfesser, G. A., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-1668.
  • Muñoz, M., & Covenas, R. (2014). The downstream signaling pathways of the NK-1 receptor are shown.
  • Muñoz, M., & Covenas, R. (2013). Cell signaling pathways downstream of the NK-1 receptor.
  • Severini, C., et al. (2002). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI.
  • Douglas, S. D., et al. (2001).
  • Muñoz, M., & Covenas, R. (2016). Some of the proposed signaling pathways activated by NK-R.
  • Wikipedia. (n.d.). Norepinephrine transporter.
  • Gobbi, G., & Drevets, W. C. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central.
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905.
  • Brands, K. M., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry, 67(19), 6743-6747.
  • Wikipedia. (n.d.). Substituted phenylmorpholine.
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central.
  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed.
  • Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI)
  • Cryo-EM Structures Reveal Key Mechanisms of Noradrenaline Transporter.
  • Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. PubMed.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Mahgoub, A., et al. (2025). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv.
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.
  • Mahgoub, A., et al. (2025). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters.
  • Cameron, J., et al. (2012). Preparation of aprepitant.
  • Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. PubMed.
  • IC50 values for the different dose metrics calculated through...
  • A Comparative Analysis of Norepinephrine Reuptake Inhibitors: Atomoxetine, Reboxetine, and Desipramine. Benchchem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Hyperoside and Protocatechuic Acid Corresponding with the Increase in Serum Serotonin Level after Prolonged Tre
  • Mahgoub, A., et al. (2025). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv.
  • Synthesis of the major isomers of Aprepitant and Fosaprepitant.
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).
  • Regioselective synthesis of (Z)‐5‐methylene‐containing morpholin‐2‐ones. Wiley Online Library.
  • Morpholines. Synthesis and Biological Activity.
  • Mahgoub, A., et al. (2025). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Cambridge Open Engage.
  • Combined NK1 and NK2 Tachykinin Receptor Antagonists: Synthesis and Structure-Activity Relationships of Novel Oxazolidine Analogues. PubMed.
  • Chirality of antidepressive drugs: an overview of stereoselectivity. PubMed Central.
  • Contribution of the morpholine scaffold on the activity of...
  • Polymorph form of aprepitant and process for the preparation thereof.
  • PET evaluation of novel radiofluorinated reboxetine analogs as norepinephrine transporter probes in the monkey brain.
  • Preparation method of aprepitant polymorphic substance.
  • Showing metabocard for Aprepitant (HMDB0014811).
  • Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. PubMed.
  • Aprepitant. PubChem.
  • Structure–Activity Relationships of the Fentanyl Scaffold: Identification of Antagonists as Potential Opioid Overdose Reversal Agents. NIH.
  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters.

Sources

The Phenylmorpholinone Core: A Technical Guide to its Discovery, History, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylmorpholinone scaffold represents a fascinating chapter in the history of medicinal chemistry, giving rise to compounds that have seen widespread use as anorectics and central nervous system stimulants. This in-depth technical guide provides a comprehensive overview of the discovery and history of phenylmorpholinone compounds, from their initial synthesis to their evolution as therapeutic agents and substances of abuse. We will delve into the critical structure-activity relationships that govern their pharmacological effects, explore their mechanism of action at monoamine transporters, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the enduring legacy of this important chemical class.

Genesis of a Scaffold: The Discovery and Early History of Phenylmorpholinones

The story of phenylmorpholinone compounds begins in the post-war era of pharmaceutical innovation, a time of burgeoning interest in synthetic molecules with effects on the central nervous system. The core directive of this era was the quest for new therapeutic agents with improved efficacy and safety profiles over existing drugs.

The Precursors: A Quest to Tame the Amphetamines

The mid-20th century was dominated by the therapeutic application of amphetamine and its derivatives. While recognized for their potent anorectic and stimulant properties, the significant side effects, including cardiovascular strain and high potential for abuse, drove researchers to seek alternatives. The central hypothesis was that chemical modification of the phenethylamine backbone could dissociate the desirable therapeutic effects from the undesirable side effects.

A Serendipitous Discovery: The Birth of Phenmetrazine

In 1952, a team at the German pharmaceutical company Boehringer-Ingelheim, led by Otto Thomä and Heinrich Wick, was systematically modifying the structure of sympathomimetic amines. Their research led to the synthesis of 3-methyl-2-phenylmorpholine, a novel compound that incorporated the phenethylamine skeleton into a morpholine ring. This compound, later named phenmetrazine, was patented in the same year.[1]

Initial pharmacological screening in 1954 revealed that phenmetrazine possessed significant appetite-suppressant effects, seemingly with a reduced side-effect profile compared to amphetamine.[1] This discovery was a pivotal moment, marking the birth of the phenylmorpholinone class of drugs and setting the stage for their clinical development.

From Lead Compound to Clinical Candidate: The Rise of Phenylmorpholinone Anorectics

The promising preclinical data for phenmetrazine propelled its rapid development as a therapeutic agent for obesity. Its introduction into the market under the trade name Preludin marked the beginning of the clinical era for phenylmorpholinones.

Phenmetrazine: The First-in-Class Anorectic

Phenmetrazine quickly gained popularity as a prescription anorectic. Its perceived milder stimulant effects compared to amphetamine made it an attractive option for weight management. However, the initial optimism was later tempered by reports of misuse and dependence, highlighting the inherent challenges of developing centrally acting appetite suppressants.[1]

Phendimetrazine: A Prodrug Approach to Refine the Profile

In an effort to further improve the therapeutic index of phenmetrazine, researchers developed phendimetrazine, the N-methylated analog of phenmetrazine. Phendimetrazine itself is largely inactive but acts as a prodrug, being metabolized in the body to phenmetrazine.[2][3] This biotransformation provides a more gradual and sustained release of the active compound, which was hypothesized to reduce the peak stimulant effects and abuse potential.[3] Phendimetrazine was introduced to the market and became a widely prescribed anorectic in its own right.

Aminorex: A Tragic Lesson in Pharmacovigilance

The exploration of related structures led to the development of aminorex, a 2-amino-5-phenyl-2-oxazoline. While structurally distinct from the phenylmorpholinones, it shared a similar pharmacological profile. Marketed as an anorectic, its use was tragically linked to a significant increase in cases of pulmonary hypertension, leading to its withdrawal from the market and serving as a stark reminder of the importance of post-marketing surveillance.

The Heart of the Matter: Structure-Activity Relationships of Phenylmorpholinones

The pharmacological activity of phenylmorpholinone compounds is exquisitely sensitive to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the design of new analogs with desired properties. The primary targets for these compounds are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

The Phenylmorpholinone Core: Essential for Activity

The 2-phenylmorpholine scaffold is the fundamental pharmacophore responsible for the interaction with monoamine transporters. The phenyl ring and the morpholine nitrogen are critical for binding and activity.

Substitutions on the Morpholine Ring: Modulating Potency and Selectivity
  • 3-Methyl Group: The presence of a methyl group at the 3-position of the morpholine ring, as seen in phenmetrazine, is crucial for potent activity at DAT and NET.

  • N-Alkylation: N-methylation, as in phendimetrazine, creates a prodrug that is metabolized to the active phenmetrazine.[2][3] Other N-alkyl substitutions can modulate the pharmacokinetic profile and abuse liability.

Substitutions on the Phenyl Ring: Fine-Tuning the Pharmacological Profile

Substitution on the phenyl ring has a profound impact on the potency and selectivity of phenylmorpholinone analogs for the different monoamine transporters.

  • Fluorination: The position of fluorine substitution on the phenyl ring significantly alters the activity at SERT. Moving the fluoro group from the 2- to the 3- and then to the 4-position leads to a stepwise increase in potency at SERT relative to DAT and NET.[4]

  • Methylation: Methyl substitution on the phenyl ring also influences activity. For instance, 4-methylphenmetrazine (4-MPM) has been shown to have entactogenic properties, suggesting a different pharmacological profile compared to the parent compound.[5]

The following table summarizes the in vitro activity of selected phenylmorpholinone derivatives at human monoamine transporters.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT RatioNET/SERT Ratio
Phenmetrazine 0.070 - 0.1310.029 - 0.0507.765 - >10~59 - >142~265 - >200
2-Fluorophenmetrazine (2-FPM) < 2.5< 2.5454> 182> 182
3-Fluorophenmetrazine (3-FPM) < 2.5< 2.5111.65> 45> 45
4-Fluorophenmetrazine (4-FPM) < 2.5< 2.588.09> 35> 35

Data compiled from various sources.[4][6] IC50 values represent the concentration of the compound required to inhibit 50% of transporter activity.

Mechanism of Action: A Symphony of Monoamine Release

The primary mechanism of action of phenylmorpholinone compounds is the release of the monoamine neurotransmitters dopamine and norepinephrine from presynaptic nerve terminals. They act as substrates for DAT and NET, leading to a reversal of the normal transport direction and a subsequent increase in the extracellular concentrations of these neurotransmitters.

The Monoamine Transporter Interaction

Phenylmorpholinones bind to the substrate recognition site on DAT and NET. This binding event initiates a conformational change in the transporter protein, leading to the non-vesicular release of dopamine and norepinephrine into the synaptic cleft. Their activity at SERT is significantly lower, which contributes to their characteristic stimulant and anorectic effects with fewer of the serotonergic side effects associated with other classes of appetite suppressants.[5][6]

Downstream Signaling and Physiological Effects

The increased levels of dopamine and norepinephrine in key brain regions, such as the hypothalamus and the mesolimbic pathway, are responsible for the observed physiological effects:

  • Appetite Suppression: Increased norepinephrine signaling in the hypothalamus is thought to be the primary mechanism for the anorectic effects.

  • Central Nervous System Stimulation: The release of dopamine in the mesolimbic pathway contributes to the stimulant and rewarding effects, which also underlies their abuse potential.

Experimental Protocols: Synthesizing and Evaluating Phenylmorpholinones

This section provides detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of phenylmorpholinone compounds. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of 3-Methyl-2-phenylmorpholine (Phenmetrazine)

This protocol describes a common synthetic route to phenmetrazine.

Step 1: Synthesis of 2-(Ethan-1,1-diylbis(oxy))propan-1-ol

  • To a solution of 2-bromopropiophenone in a suitable solvent (e.g., ethanol), add an excess of ethanolamine.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Step 2: Cyclization to 3-Methyl-2-phenylmorpholine

  • Dissolve the purified product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add a dehydrating agent, such as concentrated sulfuric acid, dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude phenmetrazine by distillation or crystallization.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

In Vitro Pharmacological Evaluation: Monoamine Transporter Uptake Assay

This protocol outlines a method for assessing the potency of phenylmorpholinone compounds at inhibiting the uptake of radiolabeled monoamine neurotransmitters.

Cell Culture:

  • Maintain HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) in appropriate culture medium.

Uptake Assay:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 10 minutes) at 37 °C.

  • Initiate the uptake reaction by adding a mixture of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin and a final concentration of the test compound.

  • Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37 °C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Conclusion: The Enduring Legacy of the Phenylmorpholinone Core

The discovery of the phenylmorpholinone core structure and the subsequent development of compounds like phenmetrazine and phendimetrazine represent a significant milestone in the history of medicinal chemistry. These compounds provided valuable therapeutic options for the management of obesity and served as important tools for understanding the role of monoamine transporters in the central nervous system. While their clinical use has declined due to concerns about their abuse potential, the phenylmorpholinone scaffold continues to be a subject of interest for researchers developing new CNS-acting agents. The rich history and well-defined structure-activity relationships of this chemical class provide a solid foundation for the design of novel compounds with improved pharmacological profiles.

References

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157.
  • Phendimetrazine. In: Wikipedia. Retrieved January 12, 2026, from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416.
  • Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(17), 7844–7855.
  • Phenmetrazine. In: Wikipedia. Retrieved January 12, 2026, from [Link]

  • Rothman, R. B., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633-40.
  • Fenbutrazate. In: Wikipedia. Retrieved January 12, 2026, from [Link]

  • McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis, 9(8), 1235-1244.
  • Rothman, R. B., et al. (2002). Amphetamine-type monoamine releasers: the “release” process and its pharmacology. Neurochemical Research, 27(11), 1187-1199.
  • Solis, E., et al. (2017).
  • Newman, A. H. (2013). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 13(14), 1645–1657.
  • Bennett, B. A., et al. (1995). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Pharmacology and Experimental Therapeutics, 272(3), 1176-86.
  • Rothman, R. B., & Baumann, M. H. (2009). Phendimetrazine: a prodrug for phenmetrazine. Obesity, 17(4), 629-630.
  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 345(3), 476–487.
  • Marusich, J. A., et al. (2022). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 13(1), 159–171.
  • Dvornikoff, M. N., & Dodson, R. M. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251–3253.
  • Procopiou, P. A., et al. (2012). Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(20), 6109-6120.

Diagrams

G cluster_0 Discovery and Development Timeline 1950s 1950s 1952 Phenmetrazine synthesized 1950s->1952 1954 Pharmacological activity reported 1952->1954 Late 1950s Phendimetrazine developed 1954->Late 1950s 1960s Aminorex marketed and withdrawn Late 1950s->1960s G cluster_effects Physiological Effects Phenylmorpholinone Phenylmorpholinone Core Interacts with Monoamine Transporters DAT Dopamine Transporter (DAT) Phenylmorpholinone->DAT Release of Dopamine NET Norepinephrine Transporter (NET) Phenylmorpholinone->NET Release of Norepinephrine SERT Serotonin Transporter (SERT) (Lower Affinity) Phenylmorpholinone->SERT CNS_Stimulation CNS Stimulation (Dopamine) DAT->CNS_Stimulation Appetite_Suppression Appetite Suppression (Norepinephrine) NET->Appetite_Suppression

Caption: The mechanism of action of phenylmorpholinone compounds, highlighting their interaction with monoamine transporters and subsequent physiological effects.

G Start 2-Bromopropiophenone + Ethanolamine Intermediate 2-(Ethan-1,1-diylbis(oxy))propan-1-ol Start->Intermediate Reflux Cyclization Cyclization (H₂SO₄) Intermediate->Cyclization Product 3-Methyl-2-phenylmorpholine (Phenmetrazine) Cyclization->Product Purification Purification Product->Purification Final Pure Phenmetrazine Purification->Final

Sources

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 5-Phenylmorphans from (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 5-Phenylmorphans

The 5-phenylmorphan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity at opioid receptors.[1][2] These molecules, structural simplifications of morphine, have been instrumental in the development of novel analgesics and research tools to probe the complexities of the opioid system. The stereochemistry of the 5-phenylmorphan core is critical for its pharmacological activity, with different enantiomers often exhibiting vastly different binding affinities and functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors.[3] Consequently, the development of robust and efficient enantioselective syntheses is of paramount importance for the advancement of novel therapeutics in pain management and related neurological disorders.

Historically, access to enantiomerically pure 5-phenylmorphans has often relied on chiral resolution at a late stage of the synthesis, a process that is inherently inefficient as it discards 50% of the material.[1][2] This guide details a strategic approach to the asymmetric synthesis of 5-phenylmorphans, leveraging the commercially available chiral building block, (R)-5-phenylmorpholin-2-one, to establish the key stereocenter at the outset of the synthesis. This strategy ensures that the desired enantiomer is carried through the entire synthetic sequence, maximizing yield and efficiency.

Synthetic Strategy: A Three-Stage Approach

The proposed synthesis is a logical and efficient three-stage process that transforms the starting chiral lactam into the target bicyclic 5-phenylmorphan framework. This approach is designed to be robust and adaptable for the synthesis of a variety of N-substituted 5-phenylmorphans.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Lactam Reduction cluster_2 Stage 3: Intramolecular Cyclization A (R)-5-phenylmorpholin-2-one B N-Substituted (R)-5-phenylmorpholin-2-one A->B Alkylating Agent, Base C N-Substituted (R)-5-phenylmorpholine B->C Reducing Agent (e.g., LiAlH4) D 5-Phenylmorphan Core C->D Acid Catalyst (e.g., PPA, H2SO4)

Caption: Overall synthetic workflow.

The core principles of this strategy are:

  • Stereochemical Control: The chirality of the final product is dictated by the (R)-configuration of the starting material, (R)-5-phenylmorpholin-2-one.

  • Introduction of the Cyclization Precursor: The N-alkylation step introduces the necessary chemical moiety that will form the second ring of the morphan structure.

  • Formation of the Key Intermediate: The reduction of the lactam to the corresponding cyclic amine is a critical step that enables the subsequent intramolecular cyclization.

  • Ring Closure to the Morphan Core: An acid-catalyzed intramolecular cyclization, such as a Friedel-Crafts type reaction, forms the final bicyclic 5-phenylmorphan skeleton.

Part 1: N-Alkylation of (R)-5-phenylmorpholin-2-one

Scientific Rationale

The initial step involves the N-alkylation of the secondary amine within the lactam structure of (R)-5-phenylmorpholin-2-one. This is a standard transformation for which several reliable protocols exist.[4] The choice of the alkylating agent is critical as it introduces the side chain that will ultimately form the second ring of the 5-phenylmorphan. For the synthesis of the core N-methyl-5-phenylmorphan, a simple methylating agent is used. For more complex analogues, a phenethyl bromide or a related aryl-ethyl halide is a common choice, as the appended phenyl group can readily participate in an intramolecular Friedel-Crafts cyclization. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is recommended to ensure complete deprotonation of the amide nitrogen, facilitating a clean and efficient alkylation.

Detailed Protocol: N-Phenethylation of (R)-5-phenylmorpholin-2-one

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
(R)-5-phenylmorpholin-2-one177.2010.01.77 g
Sodium Hydride (60% dispersion in oil)24.0012.00.48 g
2-Phenylethyl bromide185.0611.01.45 mL
Anhydrous Tetrahydrofuran (THF)--50 mL
Saturated aq. Ammonium Chloride (NH4Cl)--20 mL
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO4)--As needed

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sodium hydride dispersion.

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve (R)-5-phenylmorpholin-2-one (1.77 g, 10.0 mmol) in 30 mL of anhydrous THF.

  • Slowly add the solution of (R)-5-phenylmorpholin-2-one to the stirred suspension of sodium hydride at 0 °C. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • To the resulting anion, add 2-phenylethyl bromide (1.45 mL, 11.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(2-phenylethyl)-(R)-5-phenylmorpholin-2-one.

Part 2: Reduction of the N-Substituted Lactam

Scientific Rationale

The reduction of the amide carbonyl group within the lactam is a critical step to furnish the corresponding cyclic amine. Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reducing agent for this transformation, effectively converting the amide to an amine.[2][5] The mechanism involves the initial formation of a tetrahedral intermediate, followed by the expulsion of an aluminate species to generate an iminium ion, which is then further reduced by a second equivalent of hydride.[2] It is essential to perform this reaction under strictly anhydrous conditions as LiAlH4 reacts violently with water.

G cluster_0 Lactam Reduction Mechanism Lactam N-Substituted Lactam Intermediate Tetrahedral Intermediate Lactam->Intermediate + LiAlH4 Iminium Iminium Ion Intermediate->Iminium - [OAlH3]- Amine N-Substituted Morpholine Iminium->Amine + [H]-

Caption: Simplified mechanism of lactam reduction.

Detailed Protocol: Reduction to N-(2-phenylethyl)-(R)-5-phenylmorpholine

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(2-phenylethyl)-(R)-5-phenylmorpholin-2-one281.355.01.41 g
Lithium Aluminum Hydride (LiAlH4)37.9510.00.38 g
Anhydrous Tetrahydrofuran (THF)--40 mL
Water--0.4 mL
15% aq. Sodium Hydroxide (NaOH)--0.4 mL
Water--1.2 mL
Anhydrous Sodium Sulfate (Na2SO4)--As needed

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add LiAlH4 (0.38 g, 10.0 mmol) and 20 mL of anhydrous THF.

  • Cool the suspension to 0 °C with an ice bath.

  • Dissolve N-(2-phenylethyl)-(R)-5-phenylmorpholin-2-one (1.41 g, 5.0 mmol) in 20 mL of anhydrous THF.

  • Slowly add the solution of the lactam to the stirred LiAlH4 suspension at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting lactam is no longer visible.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 using a Fieser workup:

    • Slowly add 0.4 mL of water dropwise.

    • Slowly add 0.4 mL of 15% aqueous NaOH dropwise.

    • Slowly add 1.2 mL of water dropwise.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour, during which a granular white precipitate will form.

  • Add anhydrous Na2SO4, and filter the solid precipitate through a pad of Celite, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude N-(2-phenylethyl)-(R)-5-phenylmorpholine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 3: Intramolecular Cyclization to Form the 5-Phenylmorphan Core

Scientific Rationale

The final key step is the acid-catalyzed intramolecular cyclization to construct the bicyclic 5-phenylmorphan skeleton. This reaction is a type of electrophilic aromatic substitution, where the nitrogen-containing ring provides an electrophile that attacks the electron-rich phenyl ring of the N-phenethyl group. Strong acids such as polyphosphoric acid (PPA) or a mixture of phosphoric and sulfuric acid are typically used to promote the formation of the reactive electrophilic species, likely an iminium ion or a related carbocationic intermediate, which then undergoes cyclization. This type of cyclization is analogous to the well-known Pictet-Spengler reaction used for the synthesis of tetrahydroisoquinolines.[6] The stereochemistry at the 5-position of the morpholine ring directs the diastereoselectivity of the cyclization.

Detailed Protocol: Acid-Catalyzed Cyclization

Materials:

Reagent/MaterialQuantity (mmol)Mass/Volume
N-(2-phenylethyl)-(R)-5-phenylmorpholine4.01.07 g
Polyphosphoric Acid (PPA)-~10 g
Ice-As needed
Concentrated Ammonium Hydroxide (NH4OH)-As needed
Dichloromethane (DCM)-As needed
Anhydrous Sodium Sulfate (Na2SO4)-As needed

Procedure:

  • In a 50 mL round-bottom flask, heat polyphosphoric acid (~10 g) to 80-90 °C with stirring.

  • Add the crude N-(2-phenylethyl)-(R)-5-phenylmorpholine (1.07 g, 4.0 mmol) to the hot PPA.

  • Increase the temperature to 120-130 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC (a sample can be taken, quenched in ice/base, and extracted for analysis).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the acidic aqueous solution to a pH > 10 by the slow addition of concentrated ammonium hydroxide while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired enantiomerically pure 5-phenylmorphan.

Conclusion and Further Applications

This detailed guide provides a robust and scientifically grounded strategy for the enantioselective synthesis of 5-phenylmorphans, starting from the chiral lactam (R)-5-phenylmorpholin-2-one. By establishing the key stereocenter early in the synthesis, this approach avoids inefficient late-stage resolutions and provides a versatile platform for the creation of a library of 5-phenylmorphan derivatives for structure-activity relationship studies. The final product, with its secondary amine, can be further functionalized to introduce a wide variety of substituents at the nitrogen atom, allowing for fine-tuning of the pharmacological profile. The protocols described herein are based on well-established chemical transformations and can be adapted and optimized for specific target molecules within the 5-phenylmorphan class.

References

  • Mahgoub, A. A., Khamrai, J., Obakpolor, O., & Altman, R. A. (2025). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters. [Link]

  • Mahgoub, A. A., Khamrai, J., Obakpolor, O., & Altman, R. A. (2025). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. [Link]

  • Hiebel, M. A., et al. (2012). Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans. ACS Medicinal Chemistry Letters. [Link]

  • Lanz, M., Singaram, B., et al. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters.
  • JoVE. (2025). Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Amides to Amines. Journal of the American Chemical Society.
  • Chen, X., et al. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

Sources

Application Notes and Protocols: (R)-5-Phenylmorpholin-2-one in the Synthesis of Opioid Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds in Opioid Modulator Design

The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles, particularly diminished respiratory depression, tolerance, and abuse liability. A key strategy in modern medicinal chemistry is the development of opioid receptor modulators with fine-tuned pharmacological profiles, such as biased agonists that preferentially activate G-protein signaling pathways over β-arrestin pathways, or mixed-profile ligands (e.g., μ-opioid receptor (MOR) agonists/δ-opioid receptor (DOR) antagonists).[1][2]

Within the landscape of opioid research, the 5-phenylmorphan framework has emerged as a privileged scaffold for developing modulators targeting the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.[3][4] The stereochemistry of these molecules is paramount, as the chirality of the morphan core dictates the orientation of key pharmacophoric elements within the opioid receptor binding pocket, profoundly influencing affinity and functional activity.[5][6]

Historically, access to enantiomerically pure 5-phenylmorphans relied on chiral resolution of racemic mixtures, a process that is inherently inefficient as it discards half of the material at a late synthetic stage.[3] Consequently, the development of enantioselective synthetic routes is a critical advancement in the field. This guide focuses on the utility of chiral building blocks, specifically (R)-5-phenylmorpholin-2-one, as a strategic starting material for the asymmetric synthesis of these vital opioid modulator cores. We will explore both established enantioselective methodologies and propose novel applications for this versatile chiral synthon.

Part 1: Enantioselective Synthesis of the 5-Phenylmorphan Core

Recent breakthroughs have provided a unified and highly efficient enantioselective synthesis of 5-phenylmorphans, obviating the need for chiral resolution.[3][4] This approach establishes the critical quaternary stereocenter early in the synthesis and utilizes it to direct the formation of subsequent stereocenters with high diastereoselectivity.

Established Enantioselective Synthesis Workflow

The following protocol is based on the enantioselective synthesis of 5-phenylmorphans and cis-octahydroisoquinolines developed by Mahgoub et al.[3][4] This method proceeds through a common amine intermediate, which can be divergently cyclized to access the 5-phenylmorphan scaffold.

Enantioselective Synthesis of 5-Phenylmorphan Core cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_product Product start1 Aryl Boronic Acid step1 Enantioselective Conjugate Addition start1->step1 start2 α,β-Unsaturated Ketone start2->step1 step2 Conversion to Common Amine Intermediate step1->step2 Sets quaternary stereocenter step3 Diastereoselective Aza-Michael Reaction step2->step3 product Enantiopure 5-Phenylmorphan step3->product Forms morphan ring

Caption: Established workflow for the de novo enantioselective synthesis of 5-phenylmorphans.

Detailed Protocol: Enantioselective Synthesis of a 5-Phenylmorphan Precursor

This protocol outlines the key transformations from the starting materials to the cyclized 5-phenylmorphan core.

Step 1: Enantioselective Conjugate Addition

  • To a solution of the appropriate α,β-unsaturated ketone in a suitable solvent (e.g., dioxane/water), add the aryl boronic acid.

  • Add a rhodium catalyst precursor (e.g., [Rh(cod)2]BF4) and a chiral diene ligand.

  • The reaction is typically stirred at room temperature for several hours to overnight.

  • Upon completion, the product with the newly formed quaternary stereocenter is isolated and purified using standard chromatographic techniques.

Step 2: Elaboration to the Common Amine Intermediate

  • The ketone from the previous step is converted to a ketal to protect it during subsequent transformations.

  • The ester group is reduced to a primary alcohol (e.g., using LiAlH4).

  • The alcohol is then converted to a leaving group (e.g., a mesylate or tosylate).

  • Displacement of the leaving group with an amine source (e.g., methylamine) furnishes the common amine intermediate.

Step 3: Diastereoselective Aza-Michael Reaction

  • The ketal protecting group on the common amine intermediate is removed under acidic conditions (e.g., 1N HCl).

  • The acidic conditions concurrently promote a diastereoselective intramolecular aza-Michael reaction.

  • This single-step deprotection and cyclization yields the 5-phenylmorphan core structure.[4]

  • The final product is purified by crystallization or column chromatography.

Part 2: Proposed Application of (R)-5-Phenylmorpholin-2-one as a Chiral Building Block

While de novo synthesis is elegant, the use of commercially available chiral building blocks like (R)-5-phenylmorpholin-2-one can offer a more direct and potentially modular route to certain 5-phenylmorphan analogs. We propose the following synthetic strategy that leverages the inherent stereochemistry of (R)-5-phenylmorpholin-2-one.

Proposed Synthetic Workflow from (R)-5-Phenylmorpholin-2-one

This proposed pathway utilizes the pre-existing stereocenter of (R)-5-phenylmorpholin-2-one to construct the 5-phenylmorphan scaffold.

Proposed Synthesis from (R)-5-phenylmorpholin-2-one cluster_start Chiral Starting Material cluster_synthesis Proposed Synthetic Sequence cluster_product Product start (R)-5-phenylmorpholin-2-one step1 Lactam Reduction (e.g., LiAlH4) start->step1 step2 N-Alkylation with Protected Sidechain step1->step2 Forms chiral amino alcohol step3 Sidechain Deprotection & Cyclization step2->step3 product Enantiopure 5-Phenylmorphan step3->product Forms second ring

Caption: Proposed synthetic route to 5-phenylmorphans starting from (R)-5-phenylmorpholin-2-one.

Proposed Protocol

Step 1: Reduction of (R)-5-phenylmorpholin-2-one

  • To a solution of (R)-5-phenylmorpholin-2-one in an anhydrous ethereal solvent (e.g., THF), add a suitable reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0 °C.

  • The reaction is then warmed to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • A standard Fieser workup (sequential addition of water, 15% NaOH, and water) will quench the reaction and precipitate the aluminum salts.

  • The resulting crude (R)-5-phenylmorpholin-2-ol is purified by filtration and concentration.

Step 2: N-Alkylation

  • The secondary amine of the resulting amino alcohol is alkylated with a suitable electrophile containing a masked ketone (e.g., a protected bromoethyl ketone).

  • The reaction is carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF).

  • The N-alkylated product is isolated and purified by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

  • The ketone protecting group is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a ketal).

  • The resulting amino ketone can then be induced to cyclize via an intramolecular Pictet-Spengler or a related cyclization reaction, possibly under acidic conditions, to form the second ring of the morphan scaffold.

  • The final 5-phenylmorphan product is purified by standard methods.

Part 3: Structure-Activity Relationships and Pharmacological Data

The 5-phenylmorphan scaffold allows for systematic structural modifications to tune the pharmacological profile. Key positions for modification include the nitrogen substituent, the phenyl ring, and the morphan core itself.

Pharmacological Data for Selected 5-Phenylmorphan Derivatives

The following table summarizes binding affinity (Ki) and functional activity data for representative 5-phenylmorphan-based opioid modulators.

Compound IDN-SubstituentPhenyl Ring SubstitutionMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Functional ActivityDOR Functional ActivityReference
(-)-10m 4-Nitrophenethyl3-Hydroxy0.1811.21.8AgonistAntagonist[7][8]
(-)-10i 4-Chlorophenethyl3-Hydroxy0.351.91.4AgonistInverse Agonist[7][8]
SRI-39067 Methyl5'-(4-chlorophenyl)pyridino1.28.8136AgonistAntagonist[9][10]
(±)-1 Phenethylortho-c oxide-bridged1.1----[5]

Data is illustrative and collected from multiple sources. Direct comparison between different assays should be made with caution.

Key Structure-Activity Relationship Insights
  • N-Substituent: The nature of the substituent on the morphan nitrogen is a primary determinant of efficacy and receptor selectivity. Small alkyl groups often confer agonism, while larger groups like phenethyl can be modified to introduce antagonism at specific receptors.[5] For example, the 4-nitrophenethyl group in (-)-10m leads to a desirable μ-agonist/δ-antagonist profile.[7][8]

  • Phenyl Ring Substitution: Hydroxylation of the phenyl ring, particularly at the meta position, is a classic feature of many potent opioids, as it mimics the phenolic hydroxyl of morphine and is crucial for high-affinity binding.

  • Core Stereochemistry: The absolute configuration of the morphan core is critical. As demonstrated in studies with enantiomeric pairs of 5-phenylmorphans, one enantiomer is typically significantly more active than the other, highlighting the importance of enantioselective synthesis.[5]

Opioid Receptor Signaling and Biased Agonism

The development of safer opioids is increasingly focused on the concept of biased agonism. Opioid receptors signal through two primary pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to side effects like respiratory depression and tolerance.[1] Biased agonists preferentially activate the G-protein pathway.

Opioid Receptor Signaling cluster_receptor Opioid Receptor Activation cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes ligand Opioid Agonist receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein G-Protein Pathway receptor->g_protein Activation beta_arrestin β-Arrestin Pathway receptor->beta_arrestin Activation analgesia Analgesia g_protein->analgesia side_effects Side Effects (e.g., Respiratory Depression) beta_arrestin->side_effects

Caption: Simplified schematic of opioid receptor signaling pathways.

The 5-phenylmorphan scaffold is an excellent platform for developing biased agonists. By systematically modifying the structure, researchers can fine-tune the ligand's interaction with the receptor to favor G-protein coupling over β-arrestin recruitment, potentially leading to analgesics with a wider therapeutic window.

Conclusion and Future Directions

The enantioselective synthesis of 5-phenylmorphans represents a significant advancement in the quest for safer and more effective opioid modulators. While de novo syntheses have proven highly effective, the use of chiral building blocks such as (R)-5-phenylmorpholin-2-one offers a compelling alternative strategy that warrants further investigation. The proposed synthetic route outlined in this document provides a roadmap for researchers to explore the utility of this and other readily available chiral synthons.

Future work should focus on:

  • The experimental validation of the proposed synthetic pathway from (R)-5-phenylmorpholin-2-one.

  • The synthesis of a diverse library of 5-phenylmorphan analogs based on this and other enantioselective routes.

  • The detailed pharmacological characterization of new analogs in functional assays to identify biased agonists or ligands with novel mixed-receptor profiles.

By combining efficient, stereocontrolled synthesis with a deep understanding of opioid pharmacology, the scientific community can continue to develop new generations of opioid modulators with the potential to alleviate pain without the devastating side effects that characterize current therapies.

References

  • Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (2022). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. National Institutes of Health. [Link]

  • Vekariya, R. H., Lei, W., Ray, A., et al. (2020). Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. Journal of Medicinal Chemistry, 63(14), 7663–7694. [Link]

  • Vekariya, R. H., Lei, W., Ray, A., et al. (2020). Synthesis and Structure–Activity Relationships of 5′-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. PubMed Central. [Link]

  • Cannaert, A., & Stove, C. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology, 177, 113910. [Link]

  • Pochapsky, T. C., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]

  • Feinberg, A. P. (2012). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PubMed Central. [Link]

  • Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (2022). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. [Link]

  • Ujváry, I. (2018). 'New' synthetic opioids Structure-activity relationship studies and the opioid receptors. ResearchGate. [Link]

  • Jacobson, A. E., et al. (2007). Opioid ligands with mixed properties from substituted enantiomeric N-phenethyl-5-phenylmorphans. Synthesis of a µ-agonist δ-antagonist and δ-inverse agonists. Organic & Biomolecular Chemistry. [Link]

  • Jacobson, A. E., et al. (2007). Opioid Ligands With Mixed Properties From Substituted Enantiomeric N-phenethyl-5-phenylmorphans. Synthesis of a Micro-Agonist Delta-Antagonist and Delta-Inverse Agonists. PubMed. [Link]

  • Takahata, H. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. [Link]

  • Rapavi, R., et al. (2011). A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. PubMed. [Link]

  • Burford, N. T., et al. (2015). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. PubMed Central. [Link]

  • Fijałkowski, K., et al. (2024). Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. MDPI. [Link]

  • Coop, A., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. PubMed. [Link]

  • Burford, N. T., et al. (2015). Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. PubMed Central. [Link]

  • Kaye, A. D., et al. (2018). New opioid receptor modulators and agonists. PubMed. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Monoamine Reuptake Inhibitors from (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the asymmetric synthesis of monoamine reuptake inhibitors (MRIs), leveraging the chiral scaffold of (R)-5-phenylmorpholin-2-one. The stereocenter at the C5 position, originating from (R)-phenylglycinol, serves as a powerful control element for establishing the desired stereochemistry in the final active pharmaceutical ingredient. This document details the synthesis of the chiral lactam starting material, its subsequent N-alkylation, and a highly diastereoselective reduction to yield the target trans-2,5-disubstituted morpholine core. This approach is exemplified by the synthesis of a key phenmetrazine analog, a class of compounds known for their activity as norepinephrine-dopamine reuptake inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and facilitate further development.

Introduction: The Imperative of Chirality in Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors are a cornerstone of treatment for numerous neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1] These agents function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic concentrations of these key neurotransmitters.[1]

A vast number of these drugs are chiral molecules, and it is a well-established principle in pharmacology that enantiomers can exhibit profoundly different potency, selectivity, and even safety profiles.[2][3] The differential interaction with chiral biological targets like transporters and receptors necessitates the development of enantiomerically pure drugs to maximize therapeutic benefit and minimize off-target effects.[2] The synthesis of phenmetrazine and its analogs, for instance, results in stereoisomers with distinct pharmacological activities.[4] This guide focuses on a stereocontrolled synthetic strategy that utilizes a chiral building block to ensure the desired stereochemical outcome, bypassing the need for challenging chiral resolutions at later stages.

The morpholine ring is a privileged scaffold in medicinal chemistry, and its 2,5-disubstituted derivatives, such as phenmetrazine (3-methyl-2-phenylmorpholine), are of significant interest.[4][5] The strategy detailed below employs (R)-5-phenylmorpholin-2-one as a chiral auxiliary, where the bulky phenyl group at the C5 position dictates the facial selectivity of subsequent transformations, leading predictably to the desired trans diastereomer.

Synthesis of the Chiral Precursor: (R)-5-phenylmorpholin-2-one

The cornerstone of this asymmetric synthesis is the chiral lactam, (R)-5-phenylmorpholin-2-one. This intermediate is readily prepared from the commercially available and relatively inexpensive chiral amino alcohol, (R)-phenylglycinol ((R)-2-amino-2-phenylethanol).[1] The synthesis involves a two-step, one-pot procedure: N-acylation followed by intramolecular Williamson ether synthesis.

Protocol 1: Synthesis of (R)-5-phenylmorpholin-2-one

Materials:

  • (R)-phenylglycinol

  • Chloroacetyl chloride[6]

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Acylation:

    • Suspend (R)-phenylglycinol (1.0 eq) and sodium bicarbonate (3.0 eq) in a mixture of DCM and water (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the vigorously stirred suspension to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cyclization:

    • To the same reaction mixture, add a solution of sodium hydroxide (2.5 eq) in water.

    • Heat the mixture to reflux (approx. 40 °C for DCM) and stir for 6-8 hours. The cyclization can be monitored by TLC for the formation of the lactam.

    • After cooling to room temperature, separate the organic layer.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield (R)-5-phenylmorpholin-2-one as a white solid.

Causality: The use of a biphasic system with NaHCO₃ as a base in the first step allows for the selective N-acylation of the amino alcohol. The subsequent addition of a stronger base (NaOH) and heat promotes the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the chloride in an intramolecular Sₙ2 reaction, forming the morpholinone ring.

Asymmetric Synthesis of a Phenmetrazine Analog

This section details the conversion of the chiral lactam into a monoamine reuptake inhibitor, exemplified by the synthesis of an N-methylated analog, which possesses the core structure of phenmetrazine. The synthesis proceeds via two key steps: N-alkylation of the lactam nitrogen and the diastereoselective reduction of the carbonyl group.

N-Alkylation of the Chiral Lactam

The secondary amine within the morpholinone ring can be readily alkylated under standard conditions. Here, we describe N-methylation as a representative example.

Protocol 2: N-Methylation of (R)-5-phenylmorpholin-2-one

Materials:

  • (R)-5-phenylmorpholin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of (R)-5-phenylmorpholin-2-one (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-4-methyl-5-phenylmorpholin-2-one.

Causality: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amide nitrogen, forming a sodium amide salt. This salt then acts as a potent nucleophile, readily attacking the electrophilic methyl iodide to form the N-C bond.[7] Using an anhydrous solvent and inert atmosphere is critical to prevent quenching of the sodium hydride.

Diastereoselective Reduction

This is the critical stereochemistry-defining step. The reduction of the lactam carbonyl is directed by the pre-existing stereocenter at C5. The bulky phenyl group sterically hinders the approach of the reducing agent from the syn face, forcing the hydride to attack from the less hindered anti face. This results in the preferential formation of the trans-2,5-disubstituted morpholine.

Caption: Diastereoselective reduction of the chiral lactam.

Protocol 3: Diastereoselective Reduction to the Target Morpholine

Materials:

  • (R)-4-methyl-5-phenylmorpholin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of (R)-4-methyl-5-phenylmorpholin-2-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This is the Fieser workup procedure.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography if necessary, but is often of sufficient purity for subsequent salt formation. The product is expected to be predominantly the trans diastereomer.[4]

Causality and Stereochemical Control: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides and lactams to amines.[8] The stereochemical outcome is governed by Felkin-Anh-type models of nucleophilic addition to carbonyls adjacent to a stereocenter. The large phenyl group at C5 creates a significant steric bias, directing the incoming hydride to the opposite face of the lactam ring, thus establishing the trans relationship between the C2 and C5 substituents.

Workflow Summary and Data Presentation

The overall synthetic pathway is a robust and stereocontrolled route to enantiomerically pure monoamine reuptake inhibitors.

Caption: Overall synthetic workflow.

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductTypical Yield
1(R)-PhenylglycinolChloroacetyl chloride, NaHCO₃, NaOH(R)-5-Phenylmorpholin-2-one70-85%
2(R)-5-Phenylmorpholin-2-oneNaH, CH₃I(R)-4-methyl-5-phenylmorpholin-2-one85-95%
3(R)-4-methyl-5-phenylmorpholin-2-oneLiAlH₄(2S,5R)-4-methyl-2-methyl-5-phenylmorpholine>90% (as a mixture of diastereomers, predominantly trans)

Product Characterization and Quality Control

Confirmation of the structure and stereochemistry of the final product is paramount. A combination of NMR spectroscopy and chiral HPLC should be employed.

  • NMR Spectroscopy: The relative stereochemistry (cis vs. trans) can often be determined by ¹H NMR. For 2,5-disubstituted morpholines, the coupling constants of the protons at C2 and C5, as well as NOE experiments, can help elucidate the spatial relationship between the substituents. Generally, trans isomers will exhibit different chemical shifts and coupling patterns compared to their cis counterparts.[9]

  • Chiral HPLC: The enantiomeric purity of the starting material and the diastereomeric ratio of the final product must be confirmed by chiral High-Performance Liquid Chromatography (HPLC).[10][11] A suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) should be selected.[10] Method development will involve screening different mobile phases (normal or reversed-phase) to achieve baseline separation of the stereoisomers.

Protocol 4: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column (e.g., Chiralpak® IA, ID, etc.)

Procedure:

  • Method Development:

    • Dissolve a small sample of the final product in the mobile phase.

    • Screen various mobile phases. A typical starting point for normal phase is a mixture of hexane/isopropanol with a small amount of an amine additive (e.g., diethylamine) for basic compounds.

    • Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the diastereomers.

  • Analysis:

    • Inject the purified product and integrate the peak areas for the trans and cis isomers to determine the diastereomeric ratio (d.r.).

    • If a racemic synthesis was also performed, inject the racemic mixture to identify the retention times of all possible stereoisomers.

Conclusion

The methodology presented provides a reliable and highly stereocontrolled route for the synthesis of monoamine reuptake inhibitors based on the 2,5-disubstituted morpholine scaffold. By starting with the enantiopure precursor (R)-5-phenylmorpholin-2-one, the synthesis ensures the desired absolute stereochemistry in the final product. The key diastereoselective reduction step, controlled by the steric influence of the C5-phenyl group, consistently favors the formation of the pharmacologically relevant trans isomer. This strategic use of a chiral building block is a powerful tool in modern drug discovery, enabling the efficient and predictable synthesis of single-enantiomer drug candidates.

References

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 1045–1047.
  • Lanman, B. A., & Myers, A. G. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. PubMed. [Link]

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Sci-Hub.
  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • Wolfender, J.-L., et al. (2006). Stop-flow LC-1 H-NMR spectra of the cis and trans isomers 5a and 5b...
  • Sibi, M. P., et al. (2001). Stereocontrol in hydride addition to ketone-derived chiral N-acylhydrazones. Sci-Hub.
  • Zhou, Y.-G., et al. (2017). Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams. PubMed. [Link]

  • Blaschke, G., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Kannappan, V. (2022).
  • Beilstein Journals. (2019). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journals.
  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. [Link]

  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • van Delft, F. L., et al. (2010). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • Lu, T., & Liu, S. (1994).
  • Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. Journal of Organic Chemistry.
  • Li, P., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry (RSC Publishing).
  • Chirality in Drug Molecules: Synthetic and Biological Implications. (n.d.). Hilaris Publisher. [Link]

  • Zhang, W., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Brandt, S. D., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. LJMU Research Online.
  • Gmeiner, P., et al. (2016). Previously reported stereoselective synthesis of chiral...
  • Sigma-Aldrich. 1-(2-amino-5-chlorophenyl)-1-phenylethanol synthesis. Sigma-Aldrich.
  • Zhang, W., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • ResearchGate. (2020). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
  • Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent.
  • Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. [Link]

  • PubChem. 2-Amino-2-phenylethanol. PubChem. [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2023). Chiralpedia.
  • Lu, T., & Liu, S. (1994).
  • Zlatković, S., et al. (2018). Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one.
  • Zlatković, S., et al. (2018). STUDY OF LITHIUM ALUMINIUM HYDRIDE REDUCTION OF 5-ACETYL-1,6-DIMETHYL-4-PHENYL-3,4-DIHYDROPYRIMIDIN-2(1H)-ONE. Facta Universitatis, Series: Physics, Chemistry and Technology.
  • EpigenTek. (2025). MethylFlash™ Global DNA Methylation (5-mC) ELISA Easy Kit (Colorimetric). EpigenTek.
  • ResearchGate. (2002). Structure of the cis and trans isomers of [Me 2 N(CH 2 ) 3 ] 2 SnF 2.
  • Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]

Sources

A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)- and (S)-5-phenylmorpholin-2-one. The enantioselective analysis of chiral compounds is a critical requirement in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol, from method development rationale to full validation, designed for researchers and quality control analysts. The method utilizes a polysaccharide-based chiral stationary phase, which is renowned for its broad applicability and high enantioselectivity, to achieve baseline resolution of the enantiomers.[1][2] All procedures are detailed in accordance with International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.[3][4]

Introduction and Scientific Rationale

5-phenylmorpholin-2-one is a heterocyclic compound featuring a stereogenic center at the C5 position. Its structural motif is found in various biologically active molecules, making the synthesis and analysis of its single enantiomers, such as (R)-5-phenylmorpholin-2-one, of significant interest in drug discovery and development.[5][6] The U.S. Food and Drug Administration (FDA) mandates that the stereoisomeric composition of chiral drugs be well-documented, necessitating the development of reliable analytical methods to quantify enantiomeric purity.[1]

Direct separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for resolving enantiomers.[7][8] The core principle of this technique lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[9] The differential stability of these complexes leads to different retention times, enabling their separation. This document outlines a systematic approach to developing and validating such a method for (R)-5-phenylmorpholin-2-one.

Method Development Strategy: A Logic-Driven Approach

The development of a chiral separation method can be complex due to the subtle nature of enantiomeric interactions.[10] A systematic screening approach is therefore more effective than relying solely on experience.[10] Our strategy is grounded in selecting a CSP with a high probability of success and optimizing the mobile phase to achieve optimal resolution and peak shape.

Causality of Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in a chiral separation. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile and are reported to resolve over 80% of chiral compounds.[2]

  • Rationale for Selection: For the analysis of 5-phenylmorpholin-2-one, a Cellulose tris(3,5-dimethylphenylcarbamate) based CSP is selected.

  • Mechanism of Action: This selector's efficacy stems from its rigid, helical polymer structure which creates well-defined "chiral pockets".[9] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the carbamate and amide groups of the analyte), π-π interactions (between the phenyl rings of the analyte and the CSP), and dipole-dipole interactions.[11][12] The precise fit of one enantiomer into these pockets over the other results in the observed separation.

Mobile Phase Optimization

The mobile phase modulates the interactions between the analyte and the CSP. Screening different elution modes is crucial.[7]

  • Normal Phase Mode: This mode, typically using alkane/alcohol mixtures (e.g., hexane/2-propanol), is often the first choice for polysaccharide CSPs as it promotes the hydrogen bonding and dipole-dipole interactions essential for chiral recognition.[13]

  • Polar Organic Mode: Mixtures of solvents like methanol or acetonitrile can also be effective and are particularly useful when interfacing with mass spectrometry (MS).

  • Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or triethylamine) can be used to suppress ionization of the analyte and improve peak shape, although they were found to be unnecessary for this particular analyte under normal phase conditions.

Detector Selection
  • UV Detector: A standard UV-Vis detector is used for primary quantification, set at a wavelength where the phenyl chromophore of the analyte exhibits strong absorbance.

  • Chiral Detector (Optional but Recommended): A polarimetric[14][15] or circular dichroism (CD)[16] detector can be placed in series after the UV detector. This provides unequivocal confirmation of the enantiomeric elution order, as enantiomers will produce signals of equal magnitude but opposite sign.[17] This is invaluable during method development and for confirming the identity of the desired (R)-enantiomer peak.

G cluster_dev Method Development Workflow Analyte Analyte Assessment (5-phenylmorpholin-2-one) CSP_Screen CSP Screening (Polysaccharide-based CSPs) Analyte->CSP_Screen Broad applicability MP_Screen Mobile Phase Screening (Normal & Polar Organic Modes) CSP_Screen->MP_Screen Select best CSP Optimize Optimization (Solvent Ratio, Flow Rate) MP_Screen->Optimize Achieve baseline resolution Final Final Validated Method Optimize->Final

Caption: Logical workflow for chiral method development.

Detailed Application Protocol

This protocol provides the steps for analyzing the enantiomeric purity of (R)-5-phenylmorpholin-2-one.

Optimized Chromatographic Conditions

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Chiral Column Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (IPA) (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 15 minutes

Table 1: Optimized HPLC Method Parameters.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 800 mL of HPLC-grade n-Hexane into a 1 L solvent bottle.

    • Add 200 mL of HPLC-grade 2-Propanol to the same bottle.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 5.0 mg of the (R)-5-phenylmorpholin-2-one reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix until homogeneous. This is the Stock Solution .

  • Racemic Standard Preparation (0.5 mg/mL):

    • Prepare a stock solution of the racemic 5-phenylmorpholin-2-one mixture using the same procedure as the standard solution. This is used for system suitability to confirm the resolution of the two enantiomers.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain 5.0 mg of 5-phenylmorpholin-2-one into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

G cluster_protocol Sample Analysis Protocol Start Start Weigh 1. Weigh Sample/Standard (approx. 5 mg) Start->Weigh Dissolve 2. Dissolve in 10 mL Mobile Phase Weigh->Dissolve Filter 3. Filter Sample (0.45 µm PTFE) Dissolve->Filter For test samples Inject 4. Inject 10 µL into HPLC System Dissolve->Inject For standards Filter->Inject Analyze 5. Acquire & Process Data Inject->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for sample analysis.

System Suitability and Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose.[18] The validation follows the ICH Q2(R1) guideline.[3]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the racemic standard solution (n=5) and ensuring the following criteria are met.

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation between the enantiomer peaks.[3]
Tailing Factor (T) ≤ 1.5Confirms good peak symmetry, crucial for accurate integration.
Repeatability of Area RSD ≤ 2.0%Demonstrates the precision of the injection and detection system.

Table 2: System Suitability Test (SST) Criteria.

Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and limits of detection/quantitation for the undesired (S)-enantiomer.

Validation ParameterResult
Specificity No interference from blank at the retention times of the enantiomers.
Linearity (S-enantiomer) r² > 0.999 over the range of 0.1% to 2.0% of the nominal concentration.
Limit of Quantitation (LOQ) 0.1% (S/N ratio ≥ 10).[3]
Limit of Detection (LOD) 0.03% (S/N ratio ≥ 3).[3]
Accuracy (Recovery) 98.5% - 101.2% for the S-enantiomer spiked at 0.5%, 1.0%, and 1.5% levels.
Precision (Repeatability) RSD = 1.8% for the S-enantiomer at the 1.0% level (n=6).
Intermediate Precision RSD = 2.5% (analysis on different days, different analyst).
Robustness Method is robust to minor changes in mobile phase composition (±2% IPA) and flow rate (±0.1 mL/min).

Table 3: Summary of Method Validation Results.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Resolution (Rs < 2.0) 1. Column degradation.2. Incorrect mobile phase composition.1. Flush column or replace if necessary.2. Prepare fresh mobile phase. Decrease IPA content slightly (e.g., to 18-19%).
Peak Tailing (T > 1.5) 1. Active sites on column.2. Sample overload.1. Column may be nearing end of life.2. Reduce sample concentration.
Drifting Baseline 1. Column not equilibrated.2. Contaminated mobile phase.1. Equilibrate column for at least 30-60 minutes.2. Prepare fresh mobile phase.
Variable Retention Times 1. Leak in the system.2. Inconsistent column temperature.1. Check fittings for leaks.2. Ensure column oven is stable at the set temperature.

Table 4: A Guide to Common Troubleshooting Scenarios.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable, robust, and precise tool for the separation and quantification of the enantiomers of 5-phenylmorpholin-2-one. By employing a cellulose-based chiral stationary phase and a normal-phase elution mode, baseline separation (Rs > 2.0) was consistently achieved. The method has been validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. It is suitable for routine quality control analysis and for supporting pharmaceutical development activities where the determination of enantiomeric purity is paramount.

References

  • Ye, Y. K., & Bicker, G. (1989). Polarimetric detection in high-performance liquid chromatography. Chirality, 1(4), 251-264. Available from: [Link]

  • I.B.S. Analytical Services. Chiral HPLC Method Development. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Satinder, A. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • IBZ Messtechnik. Chiral compound analyses and Faraday polarimetry. Available from: [Link]

  • IBZ Messtechnik. Optimal chiral detection. Available from: [Link]

  • Mahgoub, A. A., et al. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 27(32), 8941-8945. Available from: [Link]

  • Mahgoub, A. A., et al. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters. Available from: [Link]

  • Lämmerhofer, M. (2006). An evaluation of four commercial HPLC chiral detectors: A comparison of three polarimeters and a circular dichroism. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1541-1553. Available from: [Link]

  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available from: [Link]

  • Alam, M. S., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 89-96. Available from: [Link]

  • Macaudière, P., et al. (1989). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Journal of Chromatography A, 467, 357-363. Available from: [Link]

  • Ilisz, I., et al. (2020). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 10(4), 143. Available from: [Link]

  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Nova Biotechnologica et Chimica, 15(1), 12-21. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available from: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available from: [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • J&K Scientific. (S)-5-Phenylmorpholin-2-one. Available from: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-201. Available from: [Link]

  • Urakawa, A., et al. (2018). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Polymers, 10(9), 1024. Available from: [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2085. Available from: [Link]

  • Gergely, A., et al. (2015). Chiral separation of new designer drugs (Cathinones) on chiral ion-exchange type stationary phases. Journal of Chromatography A, 1429, 219-231. Available from: [Link]

  • Hroboňová, K., et al. (2004). Separation of enantiomers of phenylcarbamic acid derivatives by HPLC method. Česká a slovenská farmacie, 53(4), 197-202. Available from: [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(11), 3147. Available from: [Link]

Sources

Application Note & Protocols: Advanced Chiral Separation of Phenylmorpholinone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The stereoisomeric composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. Phenylmorpholinone and its analogues, such as phenmetrazine, are a class of chiral compounds with significant activity in the central nervous system.[1][2] The differential pharmacological profiles of their enantiomers necessitate robust and efficient analytical methods for their separation and quantification.[3] This guide provides a comprehensive overview and detailed protocols for the chiral separation of phenylmorpholinone enantiomers, leveraging High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a focus on polysaccharide-based chiral stationary phases.

The Imperative of Chiral Separation

Chirality is a fundamental property in pharmaceutical sciences, as biological systems (enzymes, receptors) are inherently chiral environments.[3] Consequently, enantiomers of a chiral drug can exhibit profound differences in their pharmacological activity, metabolism, and toxicity.[4][5] For psychoactive compounds like phenylmorpholinone derivatives, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to adverse side effects.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that favor the development of single-enantiomer drugs, making enantioselective analysis a mandatory step in drug discovery, development, and quality control.[5][6]

The Principle of Chiral Recognition

Chromatographic separation of enantiomers is achieved by creating a transient, diastereomeric complex between the analyte and a chiral selector.[6][7] This interaction relies on the "three-point interaction model," where one enantiomer establishes at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the chiral stationary phase (CSP), leading to a more stable complex than the other enantiomer.[8] This difference in interaction energy results in differential retention times, enabling separation.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers CSP Chiral Selector Site 1 Site 2 Site 3 E1 Enantiomer R Group A Group B Group C E1:i1->CSP:p1 Strong Interaction E1:i2->CSP:p2 Strong Interaction E1:i3->CSP:p3 Strong Interaction label_R More Retained (Stable Diastereomer) E2 Enantiomer S Group A Group B Group C E2:j1->CSP:p1 Interaction E2:j2->CSP:p2 Interaction E2:j3->CSP:p3 Steric Hindrance label_S Less Retained (Unstable Diastereomer)

Caption: The Three-Point Interaction Model for Chiral Recognition.

Key Separation Technologies

While several techniques can resolve enantiomers, HPLC and SFC are the most powerful and widely adopted methods in the pharmaceutical industry.[9]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the benchmark for enantioselective analysis due to its versatility and the vast library of available CSPs.[10] Separations can be performed in three primary modes:

  • Normal-Phase (NP): Utilizes a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol). NP-HPLC is often the first choice for chiral separations on polysaccharide CSPs, as it frequently provides superior selectivity.[11]

  • Reversed-Phase (RP): Employs a polar mobile phase (e.g., water, acetonitrile, methanol) with a non-polar stationary phase. While historically less common for chiral separations, modern immobilized CSPs show excellent performance and stability in RP mode, which is advantageous for LC-MS compatibility.

  • Polar Organic (PO): Uses 100% polar organic solvents like acetonitrile, methanol, or ethanol. This mode can offer unique selectivity and is compatible with immobilized CSPs.[12]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[13][14] It uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (e.g., methanol).[15]

Key Advantages of SFC:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations, often 3-5 times faster than HPLC.[16][17]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally sustainable technique.[15]

  • Efficiency: Delivers high-resolution separations and is highly amenable to preparative scale-up for isolating pure enantiomers.[17]

The Core Component: Chiral Stationary Phases (CSPs)

The selection of the CSP is the most critical factor in developing a successful chiral separation method.[10] For phenylmorpholinone and related structures, polysaccharide-based CSPs are the most effective and broadly applicable.[18]

Polysaccharide-Based CSPs

These CSPs consist of cellulose or amylose polymers derivatized with various phenyl carbamates and coated or covalently immobilized onto a silica support.[19][20] Their complex three-dimensional structure creates numerous chiral grooves and cavities, allowing for multiple interaction mechanisms including hydrogen bonding, π-π interactions, and steric inclusion.[6][19]

  • Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica. These are highly effective but have limitations on the types of solvents that can be used.

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica. This provides enhanced durability and allows for the use of a much wider range of solvents (e.g., THF, dichloromethane), significantly expanding method development possibilities.[12]

Table 1: Recommended Polysaccharide CSPs for Initial Screening

CSP Name (Brand) Chiral Selector Type Primary Strengths
CHIRALPAK® AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate) Coated / Immobilized Broad enantioselectivity for a wide range of compounds.[12]
CHIRALCEL® OD-H / ID Cellulose tris(3,5-dimethylphenylcarbamate) Coated / Immobilized Often provides complementary selectivity to AD phases.[3]
CHIRALPAK® AS-H / IH Amylose tris((S)-α-methylbenzylcarbamate) Coated / Immobilized Effective for separating enantiomers of various drug classes.[21]

| CHIRALCEL® OJ-H / IJ | Cellulose tris(4-methylbenzoate) | Coated / Immobilized | Useful for compounds that are difficult to resolve on other phases. |

A Systematic Strategy for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient. A systematic screening strategy is the most effective path to success.[22][23] This involves testing a small, diverse set of CSPs with a few standard mobile phase systems to identify the most promising conditions for optimization.

cluster_screening Screening Protocol cluster_optimization Optimization Protocol start Start: Racemic Phenylmorpholinone Sample screening Phase 1: High-Throughput Screening start->screening eval Evaluate Screening Data (Resolution > 1.2?) screening->eval optimization Phase 2: Method Optimization validation Phase 3: Method Validation & Implementation csp_select Select 3-4 Columns (e.g., IA, ID, IH) mp_select Select 2-3 Mobile Phase Systems (NP, PO, RP or SFC) run_screen Run Isocratic/Gradient Screens on all combinations no_sep No Separation? Return to Screening (Try different CSPs/modes) eval->no_sep No optimize_params Optimize Parameters: - % Modifier - Additive Conc. - Temperature - Flow Rate eval->optimize_params Yes no_sep->screening optimize_params->validation

Caption: Systematic Workflow for Chiral Method Development.

Detailed Application Protocols

Analyte Information: Phenylmorpholinone and its analogues are basic compounds. Therefore, the addition of a basic additive to the mobile phase is critical to prevent peak tailing and achieve good peak shape. Diethylamine (DEA) is a common and effective choice.

Protocol 1: Chiral HPLC Method Development Screening
  • Sample Preparation:

    • Prepare a stock solution of racemic phenylmorpholinone at 1.0 mg/mL in methanol or ethanol.

    • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Column Selection:

    • Select a minimum of three polysaccharide columns with diverse selectivity. Recommended starting set: CHIRALPAK® IA , CHIRALCEL® ID , and CHIRALPAK® IH (all 250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Prepare the following mobile phase systems. Always filter solvents before use.

    • System A (Normal Phase): n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% DEA.

    • System B (Normal Phase): n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% DEA.

    • System C (Polar Organic): Acetonitrile (ACN) + 0.1% DEA.

  • Chromatographic Conditions (Screening):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm and 254 nm.

    • Run Time: 20 minutes.

  • Execution:

    • Equilibrate the first column with System A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat for all selected columns with all mobile phase systems, ensuring proper column equilibration when switching solvents.

  • Evaluation and Optimization:

    • Identify the column/mobile phase combination that provides the best initial separation (baseline resolution is not required at this stage).

    • Optimize the separation by systematically adjusting the percentage of the polar modifier (e.g., for System A, try IPA concentrations from 5% to 20%). A lower percentage of modifier generally increases retention and resolution.

Protocol 2: Chiral SFC Method Development Screening
  • Sample Preparation:

    • Prepare a stock solution of racemic phenylmorpholinone at 1.0 mg/mL in methanol.

    • Dilute as needed for injection.

  • Column Selection:

    • Use the same set of recommended columns as for HPLC: CHIRALPAK® IA , CHIRALCEL® ID , and CHIRALPAK® IH . SFC-specific columns are available and recommended.

  • Mobile Phase Screening:

    • The primary mobile phase is supercritical CO2. The co-solvent (modifier) is screened.

    • Co-Solvent A: Methanol + 0.1% DEA

    • Co-Solvent B: Ethanol + 0.1% DEA

  • Chromatographic Conditions (Screening):

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Co-solvent Gradient: Start with a fast gradient (e.g., 5% to 40% co-solvent over 5 minutes) to quickly determine the approximate elution conditions.

    • Detection: UV/PDA Detector.

  • Execution and Optimization:

    • Perform a fast gradient screen for each column/co-solvent combination.

    • Once a promising condition is found, convert the method to an isocratic separation. The optimal isocratic co-solvent percentage is typically slightly lower than the percentage at which the peaks eluted during the gradient run.

    • Fine-tune the co-solvent percentage, back pressure, and temperature to maximize resolution.

Table 2: Example Optimized Chromatographic Data

Parameter HPLC Method SFC Method
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm) CHIRALPAK® IA-3 (150 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane / Ethanol (85:15) + 0.1% DEA CO2 / Methanol (80:20) + 0.1% DEA
Flow Rate 1.0 mL/min 4.0 mL/min
Temperature 25 °C 40 °C
Back Pressure N/A 120 bar
Detection UV at 220 nm UV at 220 nm
Retention Time 1 8.2 min 1.8 min
Retention Time 2 9.5 min 2.5 min

| Resolution (Rs) | > 2.0 | > 2.5 |

References

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]

  • Zhang, Y., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Springer. [Link]

  • Pharmaceutical Technology. (2002). Supercritical Fluid Chiral Separations. [Link]

  • News-Medical.Net. (2018). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]

  • Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • ResearchGate. Structures of the polysaccharide-based chiral stationary phases used in this study. [Link]

  • Ma, S., et al. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. PubMed. [Link]

  • Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. [Link]

  • ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors. [Link]

  • Layton, S. E. (2005). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Fernandes, C., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Meyer, M. R., et al. (2024). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Springer. [Link]

  • Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

  • Nevyjel, R., et al. (2022). Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. MDPI. [Link]

  • Jain, R., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Blough, B. E., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

  • Ahuja, S. (Ed.). (2003). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Encyclopedia of Pharmaceutical Technology. Chiral Drug Separation. [Link]

  • Krishnan, S., & Janaki, N. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Lee, C., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. National Center for Biotechnology Information. [Link]

  • Rothman, R. B., et al. (2013). Phenylmorpholines and analogues thereof.
  • ResearchGate. The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms. [Link]

Sources

Application Notes and Protocols for the NMR Characterization of (R)-5-phenylmorpholin-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral Morpholin-2-one Scaffold

The morpholin-2-one ring system is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a diverse array of biologically active compounds. Its rigid, chair-like conformation allows for the precise spatial presentation of substituents, making it an ideal framework for designing targeted therapeutics. The introduction of a chiral center, as in (R)-5-phenylmorpholin-2-one, adds a critical layer of complexity and specificity, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural elucidation and stereochemical assignment of these molecules.[1][2] Its ability to provide detailed atomic-level information on connectivity and spatial relationships is unparalleled.[3] This guide offers a comprehensive suite of application notes and detailed protocols for the complete NMR characterization of (R)-5-phenylmorpholin-2-one and its derivatives, designed for researchers, scientists, and drug development professionals.

Part 1: Foundational 1D NMR Characterization of (R)-5-phenylmorpholin-2-one

The first step in characterizing any novel compound is the acquisition and analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra. These experiments provide the fundamental framework of the molecule's structure.[3]

Application Note 1.1: Decoding the ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of (R)-5-phenylmorpholin-2-one reveals key features arising from its distinct chemical environments. The morpholine ring typically adopts a chair conformation, leading to differentiation between axial and equatorial protons.[2] Protons adjacent to the electronegative oxygen atom (C6-H) are deshielded and appear at a lower field compared to those next to the nitrogen (C3-H).[4] The presence of the chiral center at C5 renders the geminal protons at C3 and C6 diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals, each likely as a doublet of doublets.

The ¹³C NMR spectrum provides complementary information, identifying the carbon skeleton. The carbonyl carbon (C2) is characteristically found at the downfield end of the spectrum (~170 ppm), while the carbons of the phenyl ring appear in the aromatic region (~125-140 ppm). The aliphatic carbons of the morpholine ring (C3, C5, C6) will have distinct chemical shifts influenced by their neighboring heteroatoms.

Protocol 1.1: Sample Preparation for NMR Analysis

High-quality data begins with a well-prepared sample. This protocol ensures optimal conditions for analysis.[5][6]

  • Material & Glassware: Ensure all glassware (e.g., small vial, Pasteur pipette) and the NMR tube are clean and dry to prevent contamination.[5] Use a high-quality NMR tube (e.g., Wilmad, Norell) to ensure good magnetic field homogeneity.[7]

  • Sample Weighing: Accurately weigh 5-10 mg of (R)-5-phenylmorpholin-2-one into a small, clean vial.[7]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Using a deuterated solvent is crucial to avoid large, interfering solvent signals in the ¹H NMR spectrum.[5]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[8] Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[8]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid transferring any solid particles. The optimal sample height for most spectrometers is around 4-5 cm (approximately 0.55-0.7 mL).[7][8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 1.2: Acquisition of 1D ¹H and ¹³C NMR Spectra

This protocol outlines standard acquisition parameters. Instrument-specific adjustments may be necessary.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 100-110 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean, interpretable spectrum. Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Expected Data Summary for (R)-5-phenylmorpholin-2-one

The following table summarizes the anticipated chemical shifts. Actual values can vary based on solvent and concentration.

Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
C2--~170
C3~3.5-3.8 (2H)m (diastereotopic)~45-50
C5~4.6-4.8 (1H)dd~55-60
C6~4.2-4.5 (2H)m (diastereotopic)~70-75
Phenyl-H~7.2-7.4 (5H)m~126-138
N-HBroad singletbs-

Part 2: Advanced 2D NMR for Unambiguous Structural Elucidation

While 1D NMR provides a foundational sketch, two-dimensional (2D) NMR techniques are essential for confirming the precise atomic connectivity, transforming ambiguity into certainty.[9][10]

Application Note 2.1: Integrating 2D NMR for Complete Assignment
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of entire spin systems. For (R)-5-phenylmorpholin-2-one, COSY will confirm the connectivity between the C5 proton and the diastereotopic protons at C6, and also between the NH proton and the C3 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[11] It is an exceptionally powerful tool for definitively assigning carbon resonances based on their known proton assignments. Each cross-peak represents a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[12] HMBC is crucial for connecting different spin systems and identifying quaternary carbons (which do not appear in HSQC). For instance, correlations from the C5 proton to the carbonyl carbon (C2) and to the phenyl carbons will be visible, confirming the overall structure.

Protocols for 2D NMR Acquisition

Sample preparation is the same as for 1D NMR. The following are general guidelines for setting up the experiments.

  • Protocol 2.1: COSY Acquisition

    • Use a standard gradient-selected COSY pulse program (e.g., 'cosygpmf').

    • Acquire data with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the spectral width to be the same as the ¹H spectrum in both dimensions.

    • Acquire 2-4 scans per increment.

  • Protocol 2.2: HSQC Acquisition

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., 'hsqcedetgpsisp2.2').

    • Set the F2 (¹H) spectral width as in the ¹H spectrum.

    • Set the F1 (¹³C) spectral width to encompass all carbon signals (~180-200 ppm).

    • The central parameter is the one-bond coupling constant (¹JCH), which is typically set to 145 Hz for sp³ C-H bonds.

    • Acquire 4-8 scans per increment with 128-256 increments.

  • Protocol 2.3: HMBC Acquisition

    • Use a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf').

    • Set spectral widths as in the HSQC experiment.

    • The key parameter is the long-range coupling constant, optimized for values between 4-10 Hz. An 8 Hz setting is a good starting point.

    • Acquire 8-16 scans per increment with 256-512 increments.

Visualization of the Characterization Workflow

The following diagram illustrates how different NMR experiments are synergistically used for complete structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments & Multiplicity) COSY COSY (H-H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (Direct C-H Attachment) H1->HSQC Provides Proton F2 Axis C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Provides Carbon F1 Axis HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Links Spin Systems Final Unambiguous Structure (Connectivity & Assignment) COSY->Final Integrate Data HSQC->HMBC Confirms C-H Pairs HSQC->Final Integrate Data HMBC->Final Integrate Data

Caption: Workflow for integrating 1D and 2D NMR data.

Part 3: Stereochemical and Conformational Analysis

Confirming the absolute configuration and understanding the conformational preferences are critical aspects of characterizing chiral molecules.

Application Note 3.1: Probing 3D Space with NOESY

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial proximities. For (R)-5-phenylmorpholin-2-one, a key NOE correlation would be expected between the axial C5 proton and the axial protons on C3 and C6, which would support a specific chair conformation with the phenyl group in an equatorial position.

Protocol 3.1: NOESY Acquisition
  • Use a standard gradient-selected NOESY pulse program (e.g., 'noesygpph').

  • Set spectral widths and dimensions similarly to a COSY experiment.

  • The crucial parameter is the mixing time (d8) , which allows for the NOE to build up. Typical values range from 300 ms to 800 ms. A series of experiments with different mixing times may be necessary.

  • Acquire 8-16 scans per increment.

Application Note 3.2: Confirming Enantiomeric Purity with Chiral Solvating Agents

NMR is inherently unable to distinguish between enantiomers as they have identical physical properties in an achiral environment. To determine enantiomeric purity, a Chiral Solvating Agent (CSA) can be added directly to the NMR sample.[13][14] CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the analyte enantiomers.[15] These diastereomeric complexes have different chemical environments, leading to separate signals for each enantiomer in the ¹H NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric excess (ee).[16]

Protocol 3.2: Enantiomeric Purity Assay using a CSA
  • Prepare a standard sample of the racemic 5-phenylmorpholin-2-one following Protocol 1.1. Acquire a standard ¹H NMR spectrum.

  • Select a CSA. A common choice for compounds with aromatic rings and hydrogen bond donors/acceptors is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Titrate the CSA. Add small, incremental amounts of the CSA (e.g., 0.2, 0.5, 1.0 equivalents) to the NMR tube containing the racemic analyte. Acquire a ¹H NMR spectrum after each addition.

  • Identify Signal Splitting. Monitor the spectrum for the splitting of a well-resolved proton signal (e.g., the C5 proton) into two distinct signals, representing the two diastereomeric complexes.

  • Analyze the Enantiopure Sample. Prepare a new sample of your (R)-5-phenylmorpholin-2-one. Add the optimal amount of CSA determined in the previous step.

  • Calculate Enantiomeric Excess. Acquire the ¹H NMR spectrum. If the sample is enantiopure, only one of the two signals observed in the racemic experiment should be present. The presence of the minor enantiomer's signal allows for direct quantification of the enantiomeric excess by integrating both signals.

G Analyte (R)-Analyte (S)-Analyte Enantiomers (NMR Indistinguishable) Complex (R)-Analyte + (R)-CSA (S)-Analyte + (R)-CSA Diastereomeric Complexes (NMR Distinguishable) Analyte:f0->Complex:f0 + CSA (R)-CSA Chiral Solvating Agent Spectrum ¹H NMR Spectrum | { Signal for (R,R) | Signal for (S,R) } Complex:f0->Spectrum Leads to

Caption: Principle of using a Chiral Solvating Agent (CSA).

Part 4: Characterization of Derivatives

When synthesizing derivatives of (R)-5-phenylmorpholin-2-one, NMR is used to confirm the success of the modification.

  • N-Substitution: Alkylation or acylation at the N4 position will cause a significant downfield shift of the adjacent C3 and C5 protons and carbons. The NH signal will disappear.

  • Phenyl Ring Substitution: The substitution pattern on the phenyl ring will alter the chemical shifts and splitting patterns of the aromatic protons. For example, an electron-withdrawing group (e.g., -NO₂) in the para-position will deshield the aromatic protons and shift them downfield, often resolving the multiplet into a clear AA'BB' system. An electron-donating group (e.g., -OCH₃) will have the opposite effect.

By comparing the spectra of the derivative to the parent compound, the location and effect of the modification can be precisely determined using the same 1D and 2D NMR techniques described above.

Conclusion

The comprehensive NMR characterization of (R)-5-phenylmorpholin-2-one and its derivatives is a systematic process that builds from foundational 1D experiments to advanced 2D techniques for connectivity and stereochemical analysis.[17][18][19] By employing the protocols and workflows detailed in this guide, researchers can achieve unambiguous structural and stereochemical assignments, a critical requirement for advancing compounds in the drug discovery and development pipeline.

References

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents - ScienceDirect. Available at: [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]

  • Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC - PubMed Central. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. Available at: [Link]

  • NMR Chiral solvating agents - ResearchGate. Available at: [Link]

  • NMR sample preparation guidelines. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Available at: [Link]

  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. Available at: [Link]

  • NMR Sample Preparation - Western University. Available at: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. Available at: [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t - DOI. Available at: [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC - NIH. Available at: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines - Sci-Hub. Available at: [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. Available at: [Link]

  • 2D NMR Spectroscopy | PPTX - Slideshare. Available at: [Link]

  • 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 - YouTube. Available at: [Link]

  • Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines - ChemRxiv. Available at: [Link]

  • Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. Available at: [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Available at: [Link]

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - NIH. Available at: [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of (R)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated (R)-5-Phenylmorpholin-2-one Scaffolds

The (R)-5-phenylmorpholin-2-one core is a privileged chiral scaffold in medicinal chemistry and drug development. Its rigid, well-defined three-dimensional structure provides an excellent framework for the precise spatial orientation of pharmacophoric elements. The nitrogen atom of the morpholinone ring serves as a critical handle for synthetic diversification. N-alkylation of this moiety allows for the introduction of a wide array of substituents, enabling the systematic modulation of a compound's pharmacological properties, including potency, selectivity, solubility, and metabolic stability. This strategic modification is a cornerstone in the optimization of lead compounds, making a robust and versatile N-alkylation protocol an invaluable tool for researchers in the field.

This application note provides a detailed, in-depth guide to the N-alkylation of (R)-5-phenylmorpholin-2-one, presenting two primary, field-proven methodologies: Direct N-Alkylation with Alkyl Halides and Reductive Amination . We will delve into the mechanistic underpinnings of each approach, offer detailed step-by-step protocols, and provide insights into the critical parameters that govern the success of these transformations.

Methodology 1: Direct N-Alkylation via Nucleophilic Substitution

This classical and widely employed method involves the deprotonation of the weakly acidic N-H bond of the morpholinone lactam, followed by a nucleophilic attack on an alkyl halide. The choice of base and solvent is paramount to the success of this reaction, influencing both the reaction rate and the prevention of side reactions.

Mechanistic Rationale

The N-H proton of a lactam is significantly more acidic than that of an acyclic amide due to the influence of the carbonyl group within the ring system. However, a sufficiently strong base is still required for complete deprotonation to form the corresponding nucleophilic amide anion. This anion then participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable alkyl halide. For this reason, primary and benzylic halides are ideal electrophiles, as secondary and tertiary halides are more prone to elimination side reactions.[1]

The selection of a polar aprotic solvent, such as acetonitrile (CH₃CN) or dimethylformamide (DMF), is crucial. These solvents effectively solvate the counter-ion of the base (e.g., K⁺) without solvating the amide anion, thereby enhancing its nucleophilicity and promoting a faster reaction rate.

Direct_N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Substrate (R)-5-phenylmorpholin-2-one Anion Amide Anion (Nucleophile) Substrate->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion Product N-Alkylated Product Anion->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: Mechanism of Direct N-Alkylation.

Experimental Protocol: Direct N-Alkylation

This protocol provides a general method for the N-alkylation of (R)-5-phenylmorpholin-2-one with an alkyl halide. Optimization may be necessary for particularly unreactive alkyl halides.

Materials

Reagent/MaterialGradeSupplierNotes
(R)-5-phenylmorpholin-2-one≥98%Commercially AvailableEnsure chiral purity.
Alkyl Halide (e.g., Benzyl Bromide)≥98%Commercially AvailableUse primary or benzylic halides for best results.
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercially AvailableFinely powdered base increases surface area.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableEnsure low water content.
Round-bottom flask--Appropriately sized for the reaction scale.
Magnetic stirrer and stir bar---
Reflux condenser---
Heating mantle or oil bath--For temperature control.

Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (R)-5-phenylmorpholin-2-one (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approximately 10-15 mL per mmol of the morpholinone).

  • Base Addition: Add anhydrous potassium carbonate (2.0 equivalents). The mixture will be a suspension.

  • Alkyl Halide Addition: To the stirred suspension, add the alkyl halide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours, indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Methodology 2: Reductive Amination

Reductive amination is a powerful and highly controlled method for N-alkylation, particularly when direct alkylation is problematic (e.g., with sensitive substrates or to avoid over-alkylation). This two-step, one-pot process involves the formation of an intermediate which is then reduced in situ. While more commonly applied to primary and secondary amines, the principles can be adapted for the N-alkylation of certain lactams. Note: For the purpose of this protocol, we will consider the N-alkylation of a secondary amine as a model, as the direct reductive amination of a lactam N-H is less common but the principles of forming a C-N bond via a carbonyl and a reducing agent are illustrative. A more direct application to the target molecule would involve a different synthetic strategy.

Mechanistic Rationale

Reductive amination proceeds through the initial condensation of a secondary amine with an aldehyde or ketone to form a positively charged iminium ion.[2][3] This intermediate is highly electrophilic and susceptible to reduction by a mild reducing agent present in the reaction mixture. A key advantage of this method is the use of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl compound, preventing the reduction of the aldehyde or ketone.[2] This selectivity allows for a one-pot procedure where all reagents can be mixed together.[4]

Reductive_Amination_Workflow Start Start: (R)-5-phenylmorpholin-2-one, Aldehyde/Ketone, Solvent Add_Reducing_Agent Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) Start->Add_Reducing_Agent Reaction Reaction at Room Temperature (Formation of Iminium Ion and In Situ Reduction) Add_Reducing_Agent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final N-Alkylated Product Purification->Product

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol outlines the N-alkylation of a secondary amine as a representative example of the reductive amination process.

Materials

Reagent/MaterialGradeSupplierNotes
(R)-5-phenylmorpholin-2-one≥98%Commercially AvailableStarting material.
Aldehyde or Ketone≥98%Commercially AvailableThe source of the alkyl group.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableMoisture sensitive.
Dichloromethane (DCM) or Dichloroethane (DCE)AnhydrousCommercially AvailableAnhydrous solvent is preferred.
Round-bottom flask---
Magnetic stirrer and stir bar---

Procedure

  • Reaction Setup: In a round-bottom flask, dissolve the (R)-5-phenylmorpholin-2-one (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the solution in portions. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Troubleshooting and Key Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion (Direct Alkylation) - Inactive base (absorbed moisture).- Insufficient reaction temperature or time.- Unreactive alkyl halide.- Use freshly opened or properly stored anhydrous base.- Ensure the reaction is at reflux and monitor for a longer duration.- Consider using a more reactive halide (e.g., iodide instead of bromide or chloride) or switch to the reductive amination protocol.
Formation of side products (Direct Alkylation) - Elimination reaction with secondary/tertiary halides.- O-alkylation (less common for lactams but possible).- Use primary or benzylic halides.- Lower the reaction temperature.
Low or no conversion (Reductive Amination) - Deactivated reducing agent (hydrolyzed).- Sterically hindered aldehyde/ketone or amine.- Use fresh sodium triacetoxyborohydride.- Increase reaction time or consider a more forcing reducing agent (use with caution).
Difficulty in purification - Close-running spots on TLC.- Optimize the solvent system for column chromatography; consider using a different stationary phase if necessary.

Conclusion

The N-alkylation of (R)-5-phenylmorpholin-2-one is a pivotal transformation for the generation of novel chemical entities with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination offer effective and reliable pathways to achieve this modification. The choice between these methods will depend on the specific substrate, the desired alkyl group, and the overall synthetic strategy. By understanding the underlying chemical principles and adhering to the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated (R)-5-phenylmorpholin-2-one derivatives to advance their drug discovery programs.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Bogdał, D. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(10), 333-337. [Link]

Sources

Application Notes and Protocols: (R)-5-Phenylmorpholin-2-one in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (R)-5-Phenylmorpholin-2-one in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the demand for structurally novel and diverse small molecules with well-defined stereochemistry is insatiable.[1] Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, have emerged as a particularly fruitful area of research, offering the potential for enhanced metabolic stability and oral bioavailability compared to their peptide counterparts. Central to the construction of these complex molecules is the use of chiral building blocks that impart specific three-dimensional conformations, a critical determinant of biological activity.

(R)-5-phenylmorpholin-2-one stands out as a privileged chiral scaffold in this context. Its rigid morpholinone core provides a constrained conformational framework, while the (R)-phenyl substituent offers a defined stereochemical anchor. This combination makes it an ideal starting point for the solid-phase synthesis (SPS) of diverse compound libraries, enabling the systematic exploration of chemical space around a core pharmacophore. The morpholine moiety itself is a common feature in numerous approved drugs, valued for its favorable physicochemical and metabolic properties.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (R)-5-phenylmorpholin-2-one in solid-phase synthesis, from foundational principles to detailed experimental protocols.

Core Principles and Strategic Considerations

The solid-phase synthesis approach offers significant advantages for library generation, primarily the simplification of purification processes, as excess reagents and byproducts are washed away from the resin-bound product.[3] When employing (R)-5-phenylmorpholin-2-one as a scaffold, the secondary amine within the morpholinone ring serves as a key handle for diversification.

The general strategy involves three main stages:

  • Immobilization: Covalent attachment of the (R)-5-phenylmorpholin-2-one scaffold to a suitable solid support.

  • Elaboration/Diversification: Stepwise addition of various chemical moieties to the resin-bound scaffold.

  • Cleavage and Purification: Release of the final compounds from the solid support, followed by purification.

The choice of resin is critical and depends on the desired C-terminal functionality of the final product. For instance, Rink Amide resin is a popular choice for generating C-terminal amides upon cleavage with trifluoroacetic acid (TFA).

Experimental Protocols

The following protocols provide a detailed workflow for the solid-phase synthesis of a diversified library based on the (R)-5-phenylmorpholin-2-one scaffold.

Protocol 1: Immobilization of (R)-5-Phenylmorpholin-2-one on Rink Amide Resin

This protocol details the attachment of the scaffold to the resin, a crucial first step for subsequent diversification.

Materials:

  • Rink Amide MBHA resin

  • (R)-5-Phenylmorpholin-2-one

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Activation: In a separate vial, dissolve (R)-5-phenylmorpholin-2-one (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Add the activated (R)-5-phenylmorpholin-2-one solution to the deprotected resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.

  • Final Wash and Drying: Wash the resin thoroughly with DCM and dry under vacuum.

Diagram 1: Workflow for Scaffold Immobilization

G cluster_prep Resin Preparation cluster_coupling Scaffold Coupling cluster_finish Finalization Swell Resin Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection 20% Piperidine/DMF Couple to Resin Couple to Resin Fmoc Deprotection->Couple to Resin Activate Scaffold Activate Scaffold Activate Scaffold->Couple to Resin DIC/HOBt Wash Resin Wash Resin Couple to Resin->Wash Resin Cap Unreacted Sites Cap Unreacted Sites Wash Resin->Cap Unreacted Sites Optional Dry Resin Dry Resin Cap Unreacted Sites->Dry Resin

Caption: Workflow for immobilizing (R)-5-phenylmorpholin-2-one.

Protocol 2: Diversification of Resin-Bound Scaffold via N-Alkylation and Acylation

This protocol outlines a two-step diversification strategy to introduce variability at the secondary amine of the morpholinone ring.

Materials:

  • Immobilized (R)-5-phenylmorpholin-2-one resin from Protocol 1

  • A library of aldehydes (R¹-CHO)

  • A library of acid chlorides (R²-COCl) or carboxylic acids

  • Sodium triacetoxyborohydride (STAB)

  • 1% Acetic acid in DMF

  • Diisopropylethylamine (DIPEA)

  • DMF, DCM

Procedure:

Step A: Reductive Amination

  • Swell the resin in 1% acetic acid in DMF.

  • Add a solution of the desired aldehyde (R¹-CHO, 5 eq.) in DMF. Agitate for 30 minutes.

  • Add STAB (5 eq.) and continue agitation for 8-12 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol.

Step B: Acylation

  • Swell the N-alkylated resin in DMF.

  • Add a solution of the desired acid chloride (R²-COCl, 5 eq.) and DIPEA (10 eq.) in DMF. Agitate for 4-6 hours.

    • Alternatively, for carboxylic acids, use standard peptide coupling reagents like HATU/DIPEA.

  • Wash the resin sequentially with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Diagram 2: Diversification Strategy

G Resin-Bound Scaffold Resin-Bound Scaffold N-Alkylation N-Alkylation Resin-Bound Scaffold->N-Alkylation 1. R¹-CHO 2. STAB Acylation Acylation N-Alkylation->Acylation R²-COCl, DIPEA Diversified Product on Resin Diversified Product on Resin Acylation->Diversified Product on Resin

Caption: Two-step diversification of the morpholinone scaffold.

Protocol 3: Cleavage from Resin and Product Purification

This protocol describes the release of the final compounds from the solid support and their subsequent purification.

Materials:

  • Diversified resin from Protocol 2

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Acetonitrile (ACN) and water (with 0.1% TFA) for HPLC

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude product under vacuum.

  • Purification: Dissolve the crude product in a minimal amount of DMSO or DMF and purify by preparative HPLC using a suitable gradient of water/ACN (both containing 0.1% TFA).

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Cleavage CocktailComposition (v/v)Target Residues/Protecting Groups
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for sensitive residues.
TFA/TIPS/H₂O 95:2.5:2.5Standard cleavage for most peptides.
TFA/DCM 1:1Milder cleavage, may not remove all side-chain protecting groups.

Table 1: Common Cleavage Cocktails for Solid-Phase Synthesis.

Analytical Characterization

Thorough characterization of the final products is essential to confirm their identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified products. A typical method would involve a reverse-phase C18 column with a gradient of 0-100% acetonitrile in water (with 0.1% TFA) over 30 minutes.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a common technique for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final products. For resin-bound intermediates, specialized techniques like magic angle spinning (MAS) NMR can be employed.[4][5]

Diagram 3: Analytical Workflow

G Crude Product Crude Product Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC Pure Fractions Pure Fractions Preparative HPLC->Pure Fractions Purity Check (Analytical HPLC) Purity Check (Analytical HPLC) Pure Fractions->Purity Check (Analytical HPLC) Identity Confirmation (MS) Identity Confirmation (MS) Pure Fractions->Identity Confirmation (MS) Structural Elucidation (NMR) Structural Elucidation (NMR) Pure Fractions->Structural Elucidation (NMR) Final Characterized Compound Final Characterized Compound Purity Check (Analytical HPLC)->Final Characterized Compound Identity Confirmation (MS)->Final Characterized Compound Structural Elucidation (NMR)->Final Characterized Compound

Caption: Analytical workflow for product characterization.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The use of standard and well-documented coupling and cleavage chemistries provides a high degree of confidence in the expected outcomes. Key validation points include:

  • Monitoring of Coupling Reactions: Qualitative tests such as the Kaiser test can be used to monitor the completion of coupling reactions by detecting the presence of free primary amines on the resin.

  • Systematic Analytical Characterization: The combination of HPLC, MS, and NMR provides a robust and comprehensive dataset to confirm the successful synthesis of the target compounds.

  • Control Reactions: Performing control reactions with known starting materials can help to troubleshoot and optimize the synthesis protocols.

By adhering to these principles and protocols, researchers can confidently and efficiently utilize (R)-5-phenylmorpholin-2-one as a valuable building block for the solid-phase synthesis of diverse and innovative compound libraries for drug discovery.

References

  • Scott, B. O., Siegmund, A. C., Marlowe, C. K., Pei, Y., & Spear, K. L. (1996). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Molecular diversity, 1(2), 125–134. [Link]

  • Giralt, E., Rizo, J., & Pedroso, E. (1984). Application of 13C-n.m.r. to the characterization of polymer-supported peptides. Tetrahedron, 40(21), 4141-4152.
  • Look, G. C., Holmes, C. P., Chinn, J. P., & Gallop, M. A. (1994). Methods for combinatorial organic synthesis: the use of magic angle spinning 1H NMR for the monitoring of solid phase organic reactions. Journal of Organic Chemistry, 59(25), 7588-7590.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Hughes, P. J. (2016). Principles of early drug discovery. British journal of pharmacology, 173(15), 2321–2333. [Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules (Basel, Switzerland), 26(9), 2769. [Link]

  • Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103–2127. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Vanková, B., Hlaváč, J., & Soural, M. (2010). Solid-phase synthesis of highly diverse purine-hydroxyquinolinone bisheterocycles. Journal of combinatorial chemistry, 12(6), 890–894. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (R)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-phenylmorpholin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, morphine-like scaffold makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The stereochemistry at the C5 position is crucial for the pharmacological activity of its derivatives, necessitating a robust and scalable enantioselective synthesis to access the desired (R)-enantiomer in high purity.

This guide provides a comprehensive overview of two distinct and scalable synthetic strategies for the production of (R)-5-phenylmorpholin-2-one. The presented protocols are designed to be adaptable from laboratory to pilot-plant scale, with a focus on practical considerations, safety, and efficiency.

Strategic Overview: Two Paths to Enantiopure (R)-5-Phenylmorpholin-2-one

Two primary strategies for the large-scale synthesis of (R)-5-phenylmorpholin-2-one are presented:

  • Route 1: Chiral Pool Synthesis from (R)-Phenylglycinol. This approach leverages a readily available and relatively inexpensive chiral starting material, (R)-phenylglycinol, to introduce the desired stereocenter at the outset of the synthesis.

  • Route 2: Asymmetric Synthesis via Enantioselective Conjugate Addition. This more convergent approach constructs the chiral center through a catalyzed asymmetric reaction, offering potential advantages in terms of flexibility and overall efficiency.

The choice between these routes will depend on factors such as cost of starting materials and catalysts, available equipment, and desired scale of production.

Route 1: Chiral Pool Synthesis from (R)-Phenylglycinol

This strategy is predicated on the use of commercially available (R)-(-)-2-phenylglycinol, a versatile chiral building block. The synthesis involves two key transformations: N-alkylation followed by intramolecular cyclization.

Workflow Diagram

Route 1 Workflow A (R)-Phenylglycinol B N-Alkylation A->B Bromoacetyl bromide or an ester of bromoacetic acid C N-(2-hydroxy-2-phenylethyl)glycine ester B->C D Intramolecular Cyclization C->D Base-mediated E (R)-5-phenylmorpholin-2-one D->E F Purification (Crystallization) E->F G Final Product F->G

Caption: Synthetic workflow for Route 1, starting from (R)-phenylglycinol.

Scientific Rationale

The use of (R)-phenylglycinol directly installs the required stereochemistry, obviating the need for a chiral catalyst or resolution step. The subsequent N-alkylation and cyclization are generally robust and scalable reactions. The choice of the bromoacetylating agent (e.g., bromoacetyl bromide or an ester of bromoacetic acid) and the cyclization conditions are critical for optimizing the yield and minimizing side reactions.

Experimental Protocol: Route 1

Step 1: N-Alkylation of (R)-Phenylglycinol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-(-)-2-Phenylglycinol137.18100 g0.729
Ethyl bromoacetate167.00134.5 g (1.1 eq)0.802
Sodium bicarbonate (NaHCO₃)84.01183.7 g (3 eq)2.187
Acetonitrile-1 L-

Procedure:

  • To a stirred suspension of (R)-(-)-2-phenylglycinol and sodium bicarbonate in acetonitrile in a suitable reactor, add ethyl bromoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-2-phenylethyl)glycine ethyl ester. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude N-(2-hydroxy-2-phenylethyl)glycine ethyl ester~223.27(from previous step)~0.729
Sodium ethoxide (21% in ethanol)68.05~235 mL (1.1 eq)~0.802
Toluene-1 L-

Procedure:

  • Dissolve the crude N-(2-hydroxy-2-phenylethyl)glycine ethyl ester in toluene.

  • Add sodium ethoxide solution dropwise to the stirred solution at room temperature.

  • Heat the mixture to 50-60°C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-5-phenylmorpholin-2-one.

Large-Scale Purification: Crystallization

Crystallization is an effective and scalable method for purifying the final product.[1][2][3][4][5]

Procedure:

  • Dissolve the crude (R)-5-phenylmorpholin-2-one in a minimal amount of a hot solvent, such as isopropanol or ethyl acetate.

  • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • A second recrystallization may be performed to achieve higher purity if necessary.

Advantages and Disadvantages of Route 1
AdvantagesDisadvantages
Readily available and inexpensive chiral starting material.Potential for side reactions during N-alkylation.
Avoids the use of expensive chiral catalysts.May require careful optimization of cyclization conditions.
Straightforward and well-established reaction types.Overall yield may be lower than a more convergent route.

Route 2: Asymmetric Synthesis via Enantioselective Conjugate Addition

This approach involves the creation of the stereocenter through a catalytic asymmetric conjugate addition of a phenyl group to an achiral α,β-unsaturated ester. This strategy is inspired by methodologies developed for the synthesis of related chiral scaffolds.[6][7][8][9][10]

Workflow Diagram

Route 2 Workflow A α,β-Unsaturated Ester B Enantioselective Conjugate Addition A->B Phenylboronic acid, Chiral Catalyst C Chiral β-Phenyl Ester B->C D Functional Group Interconversion C->D e.g., Reduction, Amination E Intermediate for Cyclization D->E F Cyclization E->F G (R)-5-phenylmorpholin-2-one F->G H Purification G->H

Caption: Synthetic workflow for Route 2, featuring an enantioselective conjugate addition.

Scientific Rationale

The key to this route is the highly enantioselective conjugate addition, which sets the stereochemistry of the final product. Rhodium or copper-based catalysts with chiral phosphine ligands are commonly employed for this transformation. Subsequent functional group manipulations lead to an intermediate that can be cyclized to the desired morpholinone. This approach can be more convergent and potentially higher yielding than a linear synthesis.

Experimental Protocol: Route 2 (Proposed)

Step 1: Enantioselective Conjugate Addition

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Suitable α,β-unsaturated ester (e.g., ethyl acrylate)100.12100 g1.0
Phenylboronic acid121.93146.3 g (1.2 eq)1.2
Chiral Catalyst (e.g., [Rh(cod)₂]BF₄ with (R)-BINAP)-(catalytic amount)-
Solvent (e.g., 1,4-dioxane)-1 L-
Base (e.g., K₃PO₄)212.27424.5 g (2.0 eq)2.0

Procedure:

  • In a reactor under an inert atmosphere, dissolve the chiral catalyst in the solvent.

  • Add the α,β-unsaturated ester, phenylboronic acid, and base.

  • Heat the mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by GC or LC-MS).

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the resulting chiral β-phenyl ester by distillation or chromatography.

Step 2: Functional Group Interconversion and Cyclization

The subsequent steps would involve the reduction of the ester to an alcohol, conversion of the alcohol to a leaving group (e.g., mesylate), and displacement with an amino group, followed by cyclization. These steps would be analogous to those described in the literature for the synthesis of related compounds.

Advantages and Disadvantages of Route 2
AdvantagesDisadvantages
Potentially higher overall yield and convergency.Requires a more complex and expensive chiral catalyst.
Amenable to the synthesis of analogues by varying the starting materials.The catalyst system may require significant optimization for the specific substrate.
May offer better control over stereochemistry.Scalability of the catalyst system can be a concern.

Safety Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Bromoacetyl bromide: This reagent is highly corrosive, lachrymatory, and reacts violently with water.[11][12][13][14] Handle with extreme caution in a dry environment.

  • Organometallic Catalysts: Many of the catalysts used in Route 2 are air and moisture sensitive. Inert atmosphere techniques should be employed.

  • Solvents: Use appropriate precautions when handling flammable organic solvents.

Conclusion

The large-scale synthesis of (R)-5-phenylmorpholin-2-one can be effectively achieved through either a chiral pool approach starting from (R)-phenylglycinol or an asymmetric synthesis featuring an enantioselective conjugate addition. The choice of the optimal route will be dictated by economic and practical considerations. The protocols provided herein offer a solid foundation for the development of a robust and scalable manufacturing process for this important chiral building block. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity on a large scale.

References

  • Sakai, M., Hayashi, H., & Miyaura, N. (2000). Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap. Journal of Organic Chemistry, 65(19), 5951-5955. [Link]

  • Wang, Y., et al. (2018). Enantio- and diastereoselective boron conjugate addition to α-alkyl α,β-unsaturated esters. Organic & Biomolecular Chemistry, 16(33), 6048-6052. [Link]

  • Figshare. (2013). Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap. [Link]

  • Chai, G.-L., et al. (2022). Enantioselective Conjugate Addition of Boronic Acids to α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Chiral Diols. Journal of Organic Chemistry, 87(14), 9197-9209. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BROMOACETYL BROMIDE. [Link]

  • Kiełbasiński, P., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11349-11357. [Link]

  • Loba Chemie. (2022). BROMOACETYL BROMIDE Safety Data Sheet. [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research, 12(1), 294. [Link]

  • ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [Link]

  • Li, Y., et al. (2016). Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Organic Chemistry Frontiers, 3(11), 1435-1439. [Link]

  • MDPI. (2022). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. Molecules, 27(23), 8345. [Link]

  • Educator.com. (2015, May 28). Using Crystallization to Purify a Solid | Organic Chemistry lab [Video]. YouTube. [Link]

  • Harper, T. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques [Video]. YouTube. [Link]

  • Sekar, D., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Chemistry, 23(13), 4851-4859. [Link]

  • Reddy, T. S., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(1), 1-10. [Link]

  • MDPI. (n.d.). Special Issue : Crystallization and Purification. [Link]

  • ResearchGate. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1459. [Link]

  • ResearchGate. (2025). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. [Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 5-phenylmorphans from (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-phenylmorphan derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pivotal 5-phenylmorphan scaffold, particularly when encountering unexpected side reactions. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.

The synthesis of 5-phenylmorphans, a privileged scaffold in opioid receptor modulation, is a nuanced process where stereochemistry and reaction conditions are paramount.[1] While various synthetic routes exist, many converge on key transformations like reductive aminations or cyclizations, which are often the source of yield-diminishing side reactions. This guide addresses common challenges in a practical Q&A format.

Section 1: Core Synthetic Strategy & Potential Pitfalls

The synthesis of the 5-phenylmorphan core from a precursor like (R)-5-phenylmorpholin-2-one typically involves a key intramolecular cyclization step. A common and effective strategy is an intramolecular reductive amination. This process involves the formation of an iminium ion from an amino-aldehyde or amino-ketone precursor, which is then reduced to form the final bicyclic amine. The delicate balance of this reaction is where many challenges arise.

cluster_main General Synthetic Pathway from (R)-5-phenylmorpholin-2-one A (R)-5-phenylmorpholin-2-one (Lactam Precursor) B Amino-aldehyde/ketone Intermediate (Post-reduction & functionalization) A->B 1. Lactam Reduction (e.g., LiAlH₄) 2. Ring Opening/Functionalization C Iminium Ion Intermediate (Intramolecular) B->C Acid/Base Catalyst -H₂O E Side Products (e.g., Uncyclized Amino Alcohol, Epimers) B->E Over-reduction of Carbonyl (Side Reaction) D Desired (R)-5-Phenylmorphan Product C->D Reduction (e.g., NaBH(OAc)₃) C->E Epimerization (Side Reaction)

Caption: A generalized synthetic workflow highlighting the key intramolecular reductive amination step and common points where side reactions occur.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is low due to incomplete cyclization. How can I drive the reaction to completion?

The Problem: You observe a significant amount of the uncyclized amino-aldehyde or amino-ketone precursor in your crude reaction mixture by LC-MS or NMR.

Potential Causes & Scientific Rationale: The formation of the bicyclic morphan via reductive amination is a two-step equilibrium process: (1) formation of an intermediate iminium ion, and (2) reduction of this ion.[2] Low yield is often due to an unfavorable equilibrium in the first step or slow reduction in the second.

  • Inefficient Iminium Ion Formation: The dehydration of the hemiaminal to form the C=N double bond is the rate-limiting step and is highly pH-dependent. The reaction requires a delicate pH balance—acidic enough to protonate the hydroxyl group to make it a good leaving group (water), but not so acidic that the primary or secondary amine nucleophile is fully protonated and rendered non-nucleophilic.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Some agents are too slow, while others may be incompatible with the reaction solvent or pH.

  • Steric Hindrance: The conformation required for the intramolecular cyclization might be sterically hindered, slowing down the rate of reaction.

Troubleshooting & Solutions:

ParameterRecommended Action & Rationale
pH Control Buffer the reaction or add a catalytic amount of a mild acid like acetic acid. This protonates the carbonyl, activating it for nucleophilic attack, and facilitates the final dehydration step. For many reductive aminations, a pH range of 5-7 is optimal.
Water Removal If the reaction is stalling at the hemiaminal stage, the equilibrium can be shifted towards the iminium ion by removing water. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves (ensure compatibility with your reagents).
Choice of Reducing Agent Switch to a more suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the starting carbonyl.[3] See the table below for a comparison.
Temperature & Time Gently heating the reaction (e.g., 40-50 °C) can sometimes overcome the activation energy for cyclization. Monitor the reaction over a longer period (24-48h), as sterically hindered cyclizations can be slow.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCE, DCM, THFMild; selectively reduces imines/iminium ions in the presence of aldehydes/ketones; no need for strict pH control.[4]Water-sensitive; can be slower than other agents.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHStable in mildly acidic aqueous solutions; excellent for one-pot reactions.[2]Highly toxic (releases HCN upon strong acidification); less selective than STAB.
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive and readily available.Will readily reduce the starting aldehyde/ketone; must be added after imine formation is complete, making one-pot procedures difficult.[4]
Q2: I'm observing a significant amount of the starting amino-alcohol byproduct instead of my desired morphan. What's going wrong?

The Problem: Your primary byproduct is the result of the reduction of the carbonyl group (aldehyde or ketone) in your precursor, rather than the cyclized amine.

Potential Causes & Scientific Rationale: This side reaction indicates that the rate of carbonyl reduction is competitive with, or faster than, the rate of iminium ion formation and subsequent reduction.

  • Incorrect Choice of Reducing Agent: As detailed in the table above, a non-selective reducing agent like NaBH₄ will rapidly reduce any available carbonyl.[5]

  • One-Pot Procedure Issues: In a one-pot reaction, all components are mixed together. If the reducing agent is too reactive, it will reduce the most electrophilic species present, which is often the starting carbonyl, before it has a chance to form the iminium ion.

cluster_mech Competing Reaction Pathways cluster_legend Condition Favoring Pathway Start Amino-ketone Precursor Imine Iminium Ion (Cyclized Intermediate) Start->Imine k_imine (Dehydration) SideProduct Uncyclized Amino-alcohol (Side Product) Start->SideProduct k_red_carbonyl (Reduction) Product Desired 5-Phenylmorphan Imine->Product k_red_imine (Reduction) Good To favor product formation: - Ensure k_imine is fast (catalytic acid) - Use a selective reducing agent so that:  k_red_imine >> k_red_carbonyl  (e.g., NaBH(OAc)₃)

Caption: Kinetic competition between the desired reductive amination pathway and the undesired carbonyl reduction side reaction.

Troubleshooting & Solutions:

  • Adopt a Selective One-Pot Protocol: The most robust solution is to use Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Its reduced reactivity allows the iminium ion equilibrium to be established before significant reduction occurs. It then selectively reduces the more electrophilic iminium ion over the neutral carbonyl.[3]

  • Implement a Step-Wise Procedure: If you must use a less selective reductant like NaBH₄, you cannot perform a one-pot reaction.

    • Step 1: Dissolve the amino-ketone precursor in a suitable solvent (e.g., MeOH) with a catalytic amount of acetic acid. Allow sufficient time for iminium ion formation (monitor by TLC or LC-MS).

    • Step 2: Once iminium formation is complete, cool the reaction (e.g., to 0 °C) and then slowly add NaBH₄ portion-wise.

Q3: My product is a mixture of diastereomers. How can I improve stereoselectivity?

The Problem: Chiral HPLC or NMR analysis of your purified product shows the presence of more than one diastereomer, indicating a loss of stereocontrol during the reaction.

Potential Causes & Scientific Rationale: The 5-phenylmorphan scaffold contains multiple stereocenters. The stereochemistry of the final product is determined during the C-N bond-forming cyclization.

  • Epimerization of Existing Stereocenters: If your precursor contains a stereocenter alpha to the carbonyl or phenyl group (like C5), harsh conditions (strong acid/base, high heat) can lead to enolization and subsequent epimerization, scrambling the stereochemistry.

  • Lack of Facial Selectivity: The intramolecular attack of the amine onto the carbonyl (or a related cyclization) can occur from two different faces, leading to different diastereomers. The transition state energies for these two pathways may be very close.

  • Substrate Control Issues: As demonstrated by Lim et al., the substitution pattern on the reacting chain can dramatically influence stereochemical outcomes. In their work, an α-methyl substituted reactant led to an inseparable mixture of diastereomers, whereas other substrates gave a single diastereomer.[6]

Troubleshooting & Solutions:

cluster_workflow Troubleshooting Workflow for Poor Diastereoselectivity Start Poor Diastereoselectivity Observed CheckPurity 1. Confirm Stereochemical Purity of Starting Material Start->CheckPurity AnalyzeConditions 2. Analyze Reaction Conditions CheckPurity->AnalyzeConditions Harsh Are conditions harsh? (High Temp, Strong Acid/Base) AnalyzeConditions->Harsh Mild Use Milder Conditions: - Lower Temperature - Weaker Acid Catalyst - Buffer System Harsh->Mild Yes NotHarsh Modify Synthesis Strategy Harsh->NotHarsh No End Re-evaluate Product Ratio Mild->End Strategy Consider alternative cyclization with known high diastereoselectivity (e.g., Ene-imine cyclization) NotHarsh->Strategy Strategy->End

Caption: A decision-making workflow for addressing issues of poor diastereoselectivity in 5-phenylmorphan synthesis.

  • Milder Reaction Conditions: This is the first and simplest variable to change. Avoid high temperatures and strong acids. Use catalytic acetic acid instead of stronger acids like HCl or TFA. Run the reaction at room temperature or below if possible.

  • Change the Synthetic Strategy: If mild conditions fail, the inherent facial selectivity of your chosen cyclization may be low. Consider a different synthetic disconnection. The acid-catalyzed ene-imine cyclization reported by Rice and Jacobson's groups has been shown to be highly diastereoselective, yielding single isomers in many cases.[6][7] This strategy involves cyclization of an N-allylated tetrahydropyridine derivative.

  • Purification: If a minor, inseparable diastereomer is formed, meticulous purification by flash column chromatography or preparative HPLC is the only remaining option.[7] It is often easier to optimize the reaction to prevent its formation.

Appendix A: Detailed Experimental Protocol

Optimized One-Pot Intramolecular Reductive Amination using NaBH(OAc)₃

This protocol is a general guideline for the cyclization of an amino-ketone precursor to a 5-phenylmorphan.

Materials:

  • Amino-ketone precursor (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (AcOH) (catalytic, ~0.1 eq or as needed to achieve pH 5-6)

  • Anhydrous 1,2-Dichloroethane (DCE) (or DCM/THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amino-ketone precursor (1.0 eq).

  • Dissolve the precursor in anhydrous DCE (concentration typically 0.05-0.1 M).

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the establishment of the iminium ion equilibrium. Monitor the reaction by TLC or LC-MS if possible.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the starting material and the formation of the product. If the reaction is slow, an additional portion of NaBH(OAc)₃ (0.5 eq) can be added.

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Appendix B: References

  • Lim, H. J., Dersch, C. M., Rothman, R. B., Deschamps, J. R., Jacobson, A. E., & Rice, K. C. (2013). Probes for narcotic receptor mediated phenomena. 48. C7- and C8-Substituted 5-phenylmorphan opioids from diastereoselective alkylation. European Journal of Medicinal Chemistry, 67, 335–343. [Link]

  • Cheng, K., et al. (2010). Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans. Organic Letters, 12(21), 4944–4947. [Link]

  • Mahgoub, A. A., Khamrai, J., Obakpolor, O., & Altman, R. A. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters, 17(15), 3834–3837. [Link]

  • Gates, M. D. (1952). The Synthesis of Morphine. Journal of the American Chemical Society, 74(4), 1109–1109. [Link]

  • Molecules. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]

  • Mahgoub, A. A., et al. (2021). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. [Link]

  • Journal of Medicinal Chemistry. (2023). Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study. ACS Publications. [Link]

  • Organic Letters. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. ACS Publications. [Link]

  • ResearchGate. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis -Octahydroisoquinolines. [Link]

  • ProQuest. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Molecules. (2023). Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans. MDPI. [Link]

  • Wikipedia. (n.d.). Total synthesis of morphine and related alkaloids. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]

  • ACS Publications. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters. [Link]

  • ResearchGate. (n.d.). Scheme 1. Strategy for the synthesis of (±)-morphine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Angewandte Chemie International Edition. (2016). A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine. [Link]

  • ResearchGate. (2011). Synthesis of Morphine Alkaloids and Derivatives. [Link]

  • Molecules. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. MDPI. [Link]

Sources

Technical Support Center: Purification of (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (R)-5-phenylmorpholin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral intermediate. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with isolating this compound in high purity and enantiomeric excess.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of (R)-5-phenylmorpholin-2-one from typical reaction mixtures.

Q1: My final product has low enantiomeric excess (ee). How can I resolve the racemic mixture effectively?

Probable Causes:

  • Non-Stereoselective Synthesis: The synthetic route employed produces a racemic or near-racemic mixture of (R)- and (S)-5-phenylmorpholin-2-one.

  • Racemization: Conditions during the reaction or workup (e.g., harsh pH, high temperature) may be causing partial racemization of the desired enantiomer.

  • Ineffective Chiral Resolution: The chosen method for separating the enantiomers is not optimal.

Solutions & Scientific Rationale:

Chirality is a critical aspect in drug development, as different enantiomers can have varied biological activities.[1] The purification strategy must therefore effectively separate the desired (R)-enantiomer from its (S)-counterpart.

Step 1: Analytical Confirmation First, confirm the enantiomeric ratio using a validated chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry standards.

Step 2: Implement Chiral Chromatography If you have a racemic or scalemic mixture, preparative chiral chromatography is the most direct method for separation.

  • Column Selection: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are highly effective for this class of compounds. Common examples include Chiralpak® IA, IB, IC, etc.

  • Mobile Phase Optimization: Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. The ratio will need to be optimized to achieve baseline separation (Rs > 1.5). Adding a small amount of an amine modifier like diethylamine (DEA) can sometimes improve peak shape for amine-containing compounds.

  • Loading Study: To move from analytical to preparative scale, perform a loading study to determine the maximum amount of crude material that can be injected without sacrificing resolution.

Step 3: Consider Classical Resolution (Diastereomeric Crystallization) For larger-scale operations, classical resolution can be more cost-effective.

  • React with a Chiral Acid: React the racemic 5-phenylmorpholin-2-one with a single enantiomer of a chiral resolving agent, such as (R)-(-)-Mandelic acid or (+)-Tartaric acid, in a suitable solvent. This forms a pair of diastereomeric salts.

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility. Exploit these differences through fractional crystallization. Carefully screen various solvents to find one in which one diastereomeric salt is significantly less soluble than the other.

  • Salt Break: After isolating the desired diastereomeric salt, treat it with a base (e.g., NaHCO₃ solution) to liberate the free (R)-5-phenylmorpholin-2-one.

Q2: My NMR/HPLC analysis shows persistent impurities even after initial purification. What are they and how can I remove them?

Probable Causes:

  • Unreacted Starting Materials: Incomplete reaction conversion.

  • Reaction By-products: Side reactions occurring in parallel to the main transformation.

  • Degradation Products: The target molecule may be sensitive to certain conditions (e.g., strong acid/base, high heat) leading to degradation.[2]

Solutions & Scientific Rationale:

A multi-step purification approach, often called "polishing," is typically required to achieve high purity (>99%).[3]

Step 1: Identify the Impurities If possible, use LC-MS to get the molecular weights of the impurities. This, combined with knowledge of your synthetic route, can help propose their structures.[2] Common impurities might include starting materials like N-benzylethanolamine or haloacetyl halides, or by-products from intermolecular condensation.

Step 2: Orthogonal Purification Techniques Use a purification technique that separates based on a different chemical property than your initial method.

  • Workflow: A common and effective workflow is to perform an initial bulk purification using flash column chromatography followed by a final polishing step via crystallization.

G crude Crude Reaction Mixture flash Flash Column Chromatography (Silica Gel) crude->flash Bulk Impurity Removal analysis1 Purity & Yield Analysis (HPLC, NMR) flash->analysis1 Assess Purity cryst Recrystallization analysis1->cryst Purity < 99% final Pure (R)-5-phenylmorpholin-2-one (>99% purity, >99% ee) analysis1->final Purity > 99% (Process Dependent) analysis2 Final Purity & ee Analysis (Chiral HPLC, NMR) cryst->analysis2 Polishing Step analysis2->final Meets Specification

Step 3: Optimize Column Chromatography

  • Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

  • Solvent System: For a moderately polar compound like 5-phenylmorpholin-2-one, a gradient elution with a mixture of a non-polar solvent (like heptane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is effective. A typical starting point is a gradient of 0-100% ethyl acetate in heptane.

  • TLC First: Always develop a method on a Thin Layer Chromatography (TLC) plate first to identify a solvent system that gives good separation between your product and the impurities (target Rf ≈ 0.3).

Step 4: Optimize Crystallization

  • Principle: Crystallization purifies compounds by exploiting the solubility differences between the target molecule and impurities at different temperatures. As a saturated solution cools, the less soluble compound (ideally your product) crystallizes out, leaving impurities behind in the solvent.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates for 5-phenylmorpholin-2-one include isopropanol (IPA), ethanol, or ethyl acetate/heptane mixtures.

  • Procedure: Dissolve the semi-pure compound in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.

Q3: I am experiencing poor recovery/low yield after my purification steps. What is causing this loss of material?

Probable Causes:

  • Product Co-elution: The product is eluting with a closely related impurity during chromatography.

  • Product Precipitation: The product is precipitating prematurely during an aqueous workup or extraction.

  • Adsorption on Silica Gel: The amine and amide functionalities in the molecule can lead to irreversible adsorption onto acidic silica gel.

  • Crystallization Issues: The product remains in the mother liquor after crystallization.

Solutions & Scientific Rationale:

For Chromatographic Losses:

  • Modify the Mobile Phase: Add a small amount (0.1-1%) of a modifier like triethylamine (TEA) or ammonia to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption of your basic compound and improving recovery.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 silica for particularly challenging separations.[4]

For Crystallization Losses:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will keep more of your product dissolved even after cooling.

  • Employ an Anti-Solvent: If your compound is highly soluble in a solvent even when cold, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy (the saturation point). Then, cool the mixture to induce crystallization. For example, if your product is dissolved in ethyl acetate, heptane would be a suitable anti-solvent.

  • Concentrate the Mother Liquor: After filtering your crystals, concentrate the remaining solution (mother liquor) and perform a second crystallization or repurify it by column chromatography to recover additional material.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for (R)-5-phenylmorpholin-2-one? A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon, at 2-8°C.[5][6] This minimizes degradation from atmospheric moisture and oxygen.

Q: Which analytical techniques are essential for quality control? A: A comprehensive quality control panel should include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • Chiral HPLC/SFC: To determine the enantiomeric excess (ee%).

  • Standard HPLC/UPLC: To determine the chemical purity (area %). A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[4]

  • LC-MS: To confirm the molecular weight and identify unknown impurities.

  • Karl Fischer Titration: To determine the water content.

Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase chromatography can be very effective, especially for removing non-polar impurities. A C18-functionalized silica gel is the standard stationary phase, used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[7] For MS-compatible methods, a small amount of formic acid (0.1%) can be added to the mobile phase to improve peak shape.[4]

Detailed Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol describes a standard method for purifying gram-scale quantities of crude (R)-5-phenylmorpholin-2-one.

1. Preparation: a. Prepare the crude sample by dissolving it in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the slurry to dryness on a rotary evaporator. This creates a "dry load," which results in better separation. b. Prepare the mobile phase solvents: Solvent A (100% Heptane) and Solvent B (100% Ethyl Acetate).

2. Column Packing: a. Select a silica gel column appropriately sized for your sample (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass). b. Wet-pack the column using 100% Heptane. Ensure there are no air bubbles or cracks in the packed bed.

3. Elution: a. Carefully add the dry-loaded sample to the top of the packed column. b. Begin elution with 100% Heptane for 2 column volumes (CVs). c. Run a linear gradient from 0% to 70% Solvent B over 10-15 CVs. d. Hold at 70% Solvent B for 2-3 CVs. e. Monitor the column output using a UV detector or by collecting fractions and analyzing them by TLC.

4. Fraction Analysis & Product Isolation: a. Spot fractions onto a TLC plate and elute with the same solvent system (e.g., 70% Ethyl Acetate in Heptane). b. Combine the fractions that contain the pure product. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the semi-pure product.

Protocol 2: Recrystallization for Final Polishing

This protocol is for purifying the product obtained from chromatography to achieve >99.5% purity.

1. Solvent Screening (Small Scale): a. Place ~20 mg of your material into several small vials. b. Add a few drops of different solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Acetonitrile) to each vial. c. Observe solubility at room temperature. A good candidate will show poor solubility. d. Gently heat the vials that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating. e. Allow the promising candidates to cool to room temperature. The solvent that produces high-quality crystals upon cooling is your best choice.

2. Bulk Recrystallization: a. Place the semi-pure (R)-5-phenylmorpholin-2-one in an appropriately sized Erlenmeyer flask. b. Add the chosen solvent (e.g., Isopropanol) in small portions while heating the flask with stirring (e.g., in a water bath). Continue adding solvent until the solid is just fully dissolved. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will slow evaporation and promote larger crystal growth. d. For maximum yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.

3. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. c. Dry the crystals under high vacuum to a constant weight.

Data Summary

Table 1: Common Solvents for Chromatography & Crystallization
ApplicationSolvent SystemRationale
Normal Phase Chromatography Heptane / Ethyl AcetateGood balance of polarity for elution without excessive retention.
Dichloromethane / MethanolStronger mobile phase for more polar impurities.
Reverse Phase Chromatography Water / Acetonitrile (+0.1% Formic Acid)Standard for RP-HPLC; formic acid improves peak shape.[4]
Crystallization Isopropanol (IPA) or EthanolGood solubility when hot, poor solubility when cold.
Ethyl Acetate / HeptaneA solvent/anti-solvent system for fine-tuning solubility.

References

  • Mahgoub, A. A., et al. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters, 27(32), 8941-8945.
  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples.
  • SIELC Technologies. Separation of 3-Morpholinone on Newcrom R1 HPLC column.
  • Labsolu. (5R)-5-phenylmorpholin-2-one Product Page.
  • J&K Scientific. (S)-5-Phenylmorpholin-2-one Product Page.
  • ChemScene. (S)-5-Phenylmorpholin-2-one Product Page.
  • BLDpharm. (S)-5-Phenylmorpholin-2-one Product Page.
  • Sigma-Aldrich. (S)-5-Phenylmorpholin-2-one Product Page.
  • ResearchGate. (2018).
  • Kumar, V., & Mahajan, S. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 15(5), 553. [Link]

  • ResearchGate. (2015). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
  • Cytiva. (2024).
  • ResearchGate. (2019). Crystallization and disorder of the polytypic ?1 and ?2 polymorphs of piroxicam.

Sources

Overcoming dimerization in reactions with (R)-5-phenylmorpholin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers working with (R)-5-phenylmorpholin-2-one and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on overcoming unwanted dimerization reactions. As Senior Application Scientists, our goal is to provide you with both the theoretical understanding and practical solutions to ensure the success of your experiments.

Introduction to the Challenge: The Dimerization Problem

(R)-5-phenylmorpholin-2-one is a valuable chiral building block in medicinal chemistry and drug development. However, its inherent structure, possessing both a nucleophilic secondary amine and an electrophilic carbonyl group within the same molecule, presents a significant challenge: the propensity for self-condensation or dimerization. This typically occurs through the formation of a stable six-membered ring, leading to a diketopiperazine-type structure. This side reaction not only consumes the starting material and reduces the yield of the desired product but also introduces a significant purification challenge.

This guide will walk you through the potential causes of dimerization and provide actionable strategies to mitigate this and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dimerization in reactions involving (R)-5-phenylmorpholin-2-one derivatives?

A1: The principal dimerization pathway is the intermolecular aminolysis of the lactam ring. One molecule of the morpholinone acts as a nucleophile (via its secondary amine) and attacks the electrophilic carbonyl carbon of a second molecule. This ring-opening is followed by an intramolecular cyclization to form a thermodynamically stable 2,5-diketopiperazine derivative. This process is often catalyzed by the presence of base or heat.

Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction. How can I confirm if it is a dimer?

A2: The most straightforward method for identifying a potential dimer is through mass spectrometry (MS). The dimer will have a molecular weight exactly double that of your starting morpholinone derivative. For further confirmation, High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Additionally, ¹H and ¹³C NMR spectroscopy can be highly informative. The dimer will exhibit a more complex spectrum, but key resonances, such as the phenyl group and the morpholine ring protons, can be compared to the starting material. The disappearance of the N-H proton signal from the starting material and the appearance of a new amide N-H signal in the dimer are also indicative.

Q3: Can the choice of solvent influence the rate of dimerization?

A3: Absolutely. The choice of solvent plays a crucial role in reaction kinetics and can significantly impact the extent of dimerization.

  • Polar aprotic solvents (e.g., DMF, DMAc, NMP) can solvate the charged intermediates and may facilitate the dimerization pathway, especially at elevated temperatures.

  • Non-polar aprotic solvents (e.g., toluene, hexanes, dichloromethane) generally suppress intermolecular reactions like dimerization by reducing the solubility and mobility of the reactants. However, the solubility of your specific derivative and other reagents must be considered.

  • Protic solvents (e.g., alcohols) can potentially participate in the reaction or act as hydrogen bond donors/acceptors, which can either stabilize the monomer or catalyze dimerization depending on the specific conditions.

A solvent screen is often a valuable first step in optimizing your reaction to minimize dimer formation.

Troubleshooting Guide: Suppressing Dimerization and Other Side Reactions

This section provides a structured approach to troubleshooting and optimizing your reactions to minimize the formation of unwanted byproducts.

Issue 1: Significant Dimer Formation Observed by LC-MS

When your reaction monitoring indicates a substantial conversion of your starting material to a dimeric byproduct, consider the following strategies, starting with the least disruptive to your overall process.

Fundamental Workflow for Troubleshooting Dimerization

Dimerization_Troubleshooting start High Dimer Formation Detected temp Reduce Reaction Temperature start->temp Immediate Action conc Decrease Reactant Concentration temp->conc If dimer still present result Dimerization Suppressed temp->result base Modify Base (if applicable) - Weaker base - Stoichiometry conc->base For base-mediated reactions conc->result solvent Solvent Screen - Less polar - Aprotic base->solvent If further optimization needed base->result protect N-Protection Strategy solvent->protect Last Resort / Process Change solvent->result protect->result

Caption: A stepwise approach to troubleshooting dimer formation.

  • Temperature Reduction:

    • Rationale: Dimerization, like most reactions, is accelerated by heat. Lowering the reaction temperature is the simplest and often most effective initial step to slow down this unwanted side reaction.

    • Procedure:

      • Set up your standard reaction at a reduced temperature (e.g., if running at room temperature, try 0 °C; if at 80 °C, try 50 °C).

      • Monitor the reaction progress by LC-MS or TLC, comparing the ratio of desired product to dimer against your baseline experiment.

      • Be aware that reducing the temperature will likely also slow down your desired reaction. Patience and extended reaction times may be necessary.

  • Concentration Adjustment:

    • Rationale: Dimerization is a bimolecular reaction, meaning its rate is dependent on the concentration of two molecules of the morpholinone derivative. By decreasing the concentration, you can selectively disfavor the bimolecular dimerization while having a lesser effect on a potentially intramolecular desired reaction.

    • Procedure:

      • Run the reaction at half or a quarter of the original concentration.

      • If your desired reaction involves the addition of another reagent, consider adding the morpholinone derivative slowly over an extended period (syringe pump addition) to maintain a low instantaneous concentration.

  • Base Modification (for base-mediated reactions):

    • Rationale: If your primary reaction requires a base, it may be inadvertently catalyzing the dimerization. The strength and stoichiometry of the base are critical.

    • Procedure:

      • Switch to a weaker base: If using a strong base like NaH or LDA, consider a milder, non-nucleophilic organic base like DIPEA or 2,6-lutidine.

      • Use a hindered base: Bases with significant steric bulk, such as DBU, may be less able to deprotonate the secondary amine or facilitate the intermolecular reaction.

      • Stoichiometry: Carefully titrate the amount of base used. Use the minimum effective amount required for your desired transformation.

If optimizing reaction conditions is insufficient, protecting the nucleophilic secondary amine is a robust, albeit longer, strategy.

  • Choosing a Protecting Group:

    • Rationale: The ideal protecting group should be easy to install, stable to your reaction conditions, and readily removable without affecting the rest of the molecule.

    • Common N-Protecting Groups:

      • Boc (tert-Butoxycarbonyl): Stable to many reaction conditions, easily removed with mild acid (e.g., TFA in DCM).

      • Cbz (Carboxybenzyl): Stable to acidic and some basic conditions, removed by hydrogenolysis.

      • Fmoc (Fluorenylmethyloxycarbonyl): Base-labile, often used in peptide synthesis. While effective, its removal conditions (e.g., piperidine) could potentially lead to other side reactions.[1]

  • Experimental Workflow for N-Boc Protection:

    • Protection Step:

      • Dissolve the (R)-5-phenylmorpholin-2-one derivative in a suitable solvent (e.g., dichloromethane or THF).

      • Add a base (e.g., triethylamine or DIPEA, 1.2 equivalents).

      • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Perform an aqueous workup and purify the N-Boc protected product by column chromatography.

    • Main Reaction:

      • Perform your desired reaction on the N-Boc protected morpholinone. The absence of the free N-H will prevent dimerization.

    • Deprotection Step:

      • Dissolve the N-Boc protected product in dichloromethane.

      • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

      • Stir for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).

      • Carefully quench the acid and work up to isolate your final product.

Decision Logic for N-Protection

N_Protection_Decision start Is dimer formation > 20% after optimizing conditions? protect Implement N-Protection Strategy start->protect Yes no_protect Continue with Optimized Conditions start->no_protect No

Sources

Stability of (R)-5-phenylmorpholin-2-one under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-5-phenylmorpholin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid structure serves as a valuable scaffold for synthesizing novel therapeutic agents. The stability of this molecule is paramount, as degradation can lead to loss of efficacy, altered bioavailability, and the formation of potentially toxic impurities. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to understand, predict, and troubleshoot the stability of (R)-5-phenylmorpholin-2-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I dissolved (R)-5-phenylmorpholin-2-one in a dilute acidic solution (pH < 4) and noticed a significant decrease in the parent peak on my HPLC after a few hours. What is happening?

A: You are likely observing acid-catalyzed hydrolysis of the lactone (cyclic ester) ring. The ester functionality in the morpholinone structure is susceptible to cleavage in the presence of acid, which protonates the carbonyl oxygen and makes the carbonyl carbon more electrophilic and prone to nucleophilic attack by water.[1][2] This opens the ring to form a hydroxy acid derivative. We recommend preparing acidic solutions fresh and storing them at 2-8°C for short-term use.

Q2: My sample of (R)-5-phenylmorpholin-2-one shows a new, more polar impurity after being stored in a solution containing hydrogen peroxide. What is this new peak?

A: The secondary amine within the morpholine ring is susceptible to oxidation. Hydrogen peroxide can oxidize the nitrogen atom to form an N-oxide or related degradation products.[3][4][5] These oxidized species are typically more polar and will elute earlier on a reverse-phase HPLC column. Avoid using solvents that may contain peroxide impurities and consider degassing solvents.

Q3: I left my sample on the benchtop under bright laboratory light for a day and the purity appears to have decreased. Is this compound light-sensitive?

A: Yes, compounds with aromatic rings and heteroatoms can be susceptible to photolytic degradation.[6][7] Per ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[4][8][9] Degradation can occur via complex radical pathways. It is best practice to protect the compound, both in solid and solution form, from light by using amber vials or wrapping containers in aluminum foil.

Q4: What are the ideal storage conditions for (R)-5-phenylmorpholin-2-one?

A: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, the stability is highly dependent on the solvent and pH. Neutral, aprotic solvents are generally preferred. Aqueous solutions, especially at acidic or basic pH, should be prepared fresh and used as quickly as possible.

Troubleshooting Guide: Common Stability Issues

Observation Potential Cause(s) Troubleshooting Steps & Solutions
Appearance of early-eluting peaks in RP-HPLC Hydrolysis: The lactone ring has opened, forming the more polar carboxylic acid and alcohol functional groups.1. Check pH: Ensure the pH of your solution is near neutral (pH 6-8).2. Solvent: Use aprotic solvents (e.g., Acetonitrile, THF) if possible. If aqueous buffers are required, use them at low temperatures and for minimal duration.3. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the parent compound + 18 amu (mass of water).
Multiple new peaks observed after heating a sample solution Thermal Degradation: High temperatures can accelerate hydrolysis and potentially cause other fragmentation pathways, such as decarboxylation or elimination reactions.[10][11][12]1. Reduce Temperature: Avoid unnecessary heating. If heating is required for solubility, use the lowest effective temperature for the shortest possible time.2. Inert Atmosphere: Perform reactions or store solutions under an inert atmosphere (Nitrogen or Argon) to prevent thermo-oxidative degradation.
Loss of parent compound with no distinct degradation peaks Precipitation: The compound may have crashed out of solution due to temperature changes or solvent evaporation.Formation of non-UV active degradants: The chromophore may have been destroyed.Adsorption: The compound may be adsorbing to the container surface.1. Check Solubility: Visually inspect for precipitate. Re-dissolve with gentle warming or sonication if appropriate.2. Use Alternative Detection: Analyze the sample using a universal detector like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).3. Container Material: Use silanized glass vials or polypropylene containers to minimize adsorption.
Solution develops a yellow or brown color Oxidative Degradation/Polymerization: The secondary amine or phenyl ring may be oxidizing, leading to colored byproducts. This can be initiated by air, light, or peroxide contaminants.[4]1. Protect from Light: Store samples in amber vials.[6]2. Use High-Purity Solvents: Ensure solvents are peroxide-free.3. Inert Atmosphere: Purge solutions with nitrogen or argon before sealing.

In-Depth Stability Profile & Degradation Pathways

(R)-5-phenylmorpholin-2-one possesses two primary functional groups susceptible to degradation: a lactone (cyclic ester) and a secondary amine .

Hydrolytic Degradation (Acidic & Basic)

This is the most probable degradation pathway. The lactone is an ester and is readily cleaved by water under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by ring opening to yield (R)-2-amino-1-phenylethan-1-ol and 2-hydroxyacetic acid after breaking the C-O bond.[1][2][13]

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution.[2][13] This process is typically faster than acid-catalyzed hydrolysis and results in the formation of the corresponding carboxylate salt. The reaction is effectively irreversible as the final deprotonation of the carboxylic acid drives the equilibrium.[2]

cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) Compound (R)-5-phenylmorpholin-2-one Protonation Protonated Carbonyl (Activated Intermediate) Compound->Protonation H⁺ (fast) Tetrahedral_A Tetrahedral Intermediate Protonation->Tetrahedral_A H₂O (slow) Product_A Ring-Opened Product ((R)-N-(2-hydroxy-2-phenylethyl)-2-hydroxyacetamide) Tetrahedral_A->Product_A Proton Transfer Compound_B (R)-5-phenylmorpholin-2-one Tetrahedral_B Tetrahedral Intermediate Compound_B->Tetrahedral_B OH⁻ (fast) Product_B Ring-Opened Carboxylate Salt Tetrahedral_B->Product_B Ring Opening

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

The secondary amine is a potential site for oxidation. Common laboratory oxidants like hydrogen peroxide (H₂O₂), or even atmospheric oxygen catalyzed by light or metal ions, can lead to degradation.[5]

  • N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide.

  • Dehydrogenation: Oxidation can also lead to the formation of an imine, although this is less common for cyclic secondary amines without further rearrangement.[14]

Photolytic Degradation

Exposure to UV or visible light can induce degradation. The phenyl group acts as a chromophore, absorbing light energy which can initiate radical reactions.[6] This process is complex and can lead to a variety of products, including colored oligomers or polymers.[7] It is crucial to handle the compound in light-protective containers.

Thermal Degradation

While generally stable at recommended storage temperatures, elevated temperatures (> 60-80°C) can provide the activation energy needed to initiate degradation.[10] Thermal stress primarily accelerates hydrolysis but can also cause other fragmentation reactions. The extent of degradation is highly dependent on the matrix (solid-state vs. solution) and the presence of other reactive species.[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a typical workflow for investigating the stability of (R)-5-phenylmorpholin-2-one, consistent with ICH guidelines.[4] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection and method validation.[15]

Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Control Control Sample (Stock diluted in mobile phase, no stress) Start->Control Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, RT) Start->Base Oxid Oxidative Stress (3% H₂O₂, RT) Start->Oxid Heat Thermal Stress (Solution at 60°C) Start->Heat Light Photolytic Stress (ICH Q1B light chamber) Start->Light Dilute Dilute All Samples to Final Concentration Control->Dilute Neutralize Neutralize Acid/Base Samples (e.g., with NaOH/HCl) Acid->Neutralize Base->Neutralize Oxid->Dilute Heat->Dilute Light->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/PDA Method Dilute->Analyze Assess Assess Peak Purity, Mass Balance, and Identify Degradants Analyze->Assess

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of (R)-5-phenylmorpholin-2-one in a non-reactive solvent like acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

    • Thermal: Dilute 1 mL of stock in 1 mL of purified water. Incubate at 60°C.

    • Photolytic: Expose the solid powder and a solution (in quartz cuvette) to light as per ICH Q1B (1.2 million lux hours visible, 200 watt hours/m² UV).[8][9]

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base/acid. Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the parent peak from all potential degradation products and impurities.[16][17][18]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/PDA at 210 nm and 254 nm. A Photo-Diode Array (PDA) detector is crucial for assessing peak purity.

  • Injection Volume: 10 µL

System Suitability:

  • Tailing Factor: < 1.5 for the parent peak.

  • Theoretical Plates: > 2000 for the parent peak.

  • Resolution: > 2.0 between the parent peak and the closest eluting degradation product.

References

  • How Does Lactone Hydrolysis Work? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Valero, M., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880-6889. [Link]

  • LibreTexts. (2021). Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Valero, M., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. [Link]

  • Various Authors. (n.d.). Oxidation of secondary hydroxylamines to nitrones with H2O2... ResearchGate. [Link]

  • Valero, M., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]

  • Hanna, W.J.W. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

  • Dunstan, W.R., & Goulding, E. (1899). XCVII.—The action of hydrogen peroxide on secondary and tertiary aliphatic amines. Formation of alkylated hydroxylamines. SciSpace. [Link]

  • Hoffman, R.V., & Kumar, A. (1984). The oxidation of amines with sulfonyl peroxide. 8. Oxidative deamination of amines by arylsulfonyl peroxides. The Journal of Organic Chemistry. [Link]

  • Anonymous. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. [Link]

  • Slideshare. (n.d.). Stability indicating assay. Slideshare. [Link]

  • Ram, V.R., et al. (2012). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. Journal of Chromatographic Science. [Link]

  • Various Authors. (n.d.). Oxidation of Amines and N-Hetarenes. Science of Synthesis. [Link]

  • Ram, V.R., et al. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. PubMed. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Semantic Scholar. [Link]

  • Santos, J.S., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. [Link]

  • Various Authors. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Various Authors. (n.d.). Stability-Indicating Assays. ResearchGate. [Link]

  • Teasdale, A., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Ram, V.R., et al. (2012). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate. [Link]

  • Singh, R., & Rehman, Z. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Martínez de Arenaza, I., et al. (2014). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. PMC - NIH. [Link]

  • Pohl, H.A. (1951). The Thermal Degradation of Polyesters. Journal of the American Chemical Society. [Link]

  • Various Authors. (2012). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. ResearchGate. [Link]

  • Various Authors. (2004). Thermal degradation studies of cyclic olefin copolymers. ResearchGate. [Link]

  • Tønnesen, H.H. (2001). Formulation and stability testing of photolabile drugs. ResearchGate. [Link]

  • Various Authors. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

  • Various Authors. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Various Authors. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • Atlas Material Testing Technology. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • ChemistryViews. (2024). New Insights into the Photostability of Phenoxazines. ChemistryViews. [Link]

Sources

Technical Support Center: Resolution of Racemic 5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic 5-phenylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for the most common challenges encountered during the separation of its enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, achieving high enantiomeric purity is a critical step in pharmaceutical development.[1][2][3] This document provides in-depth, practical guidance structured in a question-and-answer format to help you navigate your experimental workflows successfully.

General FAQs: Choosing Your Resolution Strategy

Q1: What are the primary methods for resolving racemic 5-phenylmorpholin-2-one?

There are three principal strategies for resolving racemic 5-phenylmorpholin-2-one, each with distinct advantages and challenges:

  • Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic base (the secondary amine in the morpholinone ring) with an enantiomerically pure chiral acid.[4][5] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1][6]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers at a much faster rate than the other.[4] This results in a mixture of a modified enantiomer and the unreacted, desired enantiomer, which can then be separated using standard techniques like chromatography or extraction.

  • Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the two enantiomers.[4][7] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.[8]

Q2: How do I decide which resolution method is best for my project's scale and goals?

The optimal choice depends on factors like the required scale, desired purity, cost, and available equipment.

Method Ideal Scale Pros Cons
Diastereomeric Salt Formation Milligram to Multi-kilogramCost-effective, highly scalable, uses standard lab equipment.[6]Can be labor-intensive, success is highly dependent on finding the right resolving agent and solvent system, theoretical max yield is 50% without a racemization loop.
Enzymatic Kinetic Resolution Milligram to KilogramHigh enantioselectivity, mild reaction conditions, environmentally friendly ("Green Chemistry").Theoretical max yield is 50%, requires screening for a suitable enzyme, enzymes can be costly.
Chiral Chromatography Microgram to Multi-gram (Prep)Rapid method development, high purity achievable, applicable to a wide range of compounds.[8]High cost for columns and solvents, can be difficult to scale up significantly, requires specialized equipment (HPLC/SFC).[6]

Section 1: Troubleshooting Classical Resolution via Diastereomeric Salt Formation

This method leverages the basicity of the secondary amine within the 5-phenylmorpholin-2-one structure. The key to success is identifying a chiral acid and solvent combination that results in a significant solubility difference between the two diastereomeric salts.[9]

Workflow for Diastereomeric Salt Resolution

start start process process input input decision decision output output trouble trouble racemate Racemic 5-phenylmorpholin-2-one mix Mix & Heat to Dissolve racemate->mix agent Chiral Resolving Agent (e.g., Tartaric Acid deriv.) agent->mix solvent Solvent Screening (MeOH, EtOH, IPA, Acetone, etc.) solvent->mix cool Controlled Cooling (Slow, Stepwise) mix->cool crystal Crystals Formed? cool->crystal filtrate Filter & Separate Mother Liquor / Crystals crystal->filtrate Yes no_xtal Troubleshoot: - Increase concentration - Try anti-solvent - Seed with crystals - Lower temperature further crystal->no_xtal No liberate Liberate Free Amine (Base wash) filtrate->liberate oil_out Troubleshoot: - Use less polar solvent - Dilute the solution - Slower cooling filtrate->oil_out Oiled Out? analyze Analyze ee% (Chiral HPLC) liberate->analyze low_ee Troubleshoot: - Recrystallize solid - Screen other solvents - Screen other resolving agents analyze->low_ee Low ee%?

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Frequently Asked Questions & Troubleshooting

Q: I'm not getting any crystals, just clear solution. What should I do?

  • A: This indicates your diastereomeric salts are too soluble in the chosen solvent.

    • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

    • Use an Anti-Solvent: Slowly add a non-polar solvent (e.g., hexane, heptane) in which the salts are insoluble to induce precipitation.

    • Lower Temperature: Cool the solution to a lower temperature (e.g., 4°C or -20°C) to decrease solubility.[10]

    • Seeding: If you have a small amount of the desired pure diastereomer, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.[9][11]

Q: My resolution resulted in an oil, not a crystalline solid. How can I fix this?

  • A: Oiling out occurs when the melting point of the salt is lower than the solution temperature or when solubility is excessively high.

    • Change Solvent: Switch to a less polar solvent or a solvent mixture. An oil indicates the salt is too "comfortable" in the current solvent.

    • Dilute: Counterintuitively, sometimes diluting the solution slightly can provide the necessary space for ordered crystal lattice formation.

    • Slow Down Cooling: Crash cooling often leads to oils. Use a programmable bath or insulate your flask to ensure a very slow cooling ramp.

Q: The yield of my desired enantiomer is very low, even though crystals formed.

  • A: A low yield suggests that the solubility difference between the two diastereomeric salts is not large enough in your chosen system. [9]

    • Optimize Solvent: This is the most critical parameter. Screen a wider range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane) to maximize the solubility difference.

    • Adjust Stoichiometry: Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the separation is then between one diastereomeric salt and the free, unreacted enantiomer.[10]

    • Recycle the Mother Liquor: The unwanted enantiomer often remains in the mother liquor. It may be possible to racemize and recycle it to improve the overall process yield.[10]

Q: After liberating the amine from the crystals, the enantiomeric excess (ee) is below 90%. Why?

  • A: This indicates poor diastereomeric purity of the salt. The less soluble salt did not crystallize exclusively.

    • Recrystallization is Key: A single crystallization is rarely sufficient. You must recrystallize the diastereomeric salt, often multiple times, to achieve high diastereomeric purity.[2] Monitor the optical rotation or chiral HPLC of the liberated amine after each recrystallization until it reaches a plateau.

    • Kinetic vs. Thermodynamic Control: Fast crystallization can trap the undesired diastereomer. Aim for a slow, controlled crystallization to allow the system to reach thermodynamic equilibrium, favoring the formation of the least soluble salt.[12]

Protocol: Screening for Optimal Resolving Agent & Solvent
  • Setup: In 6 separate small vials, dissolve 100 mg of racemic 5-phenylmorpholin-2-one in 1 mL of 6 different solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate).

  • Resolving Agent Addition: Prepare a stock solution of a chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid) at the same molar concentration as the racemate solution. Add 0.5 equivalents of the resolving agent solution to each vial.

  • Crystallization: Heat the vials to obtain a clear solution, then allow them to cool slowly to room temperature, followed by cooling to 4°C.

  • Isolation & Analysis: If crystals form, isolate them by filtration. Wash the crystals with a small amount of cold solvent.

  • Liberation: Dissolve the crystalline salt in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., 1M NaHCO₃) to remove the chiral acid and liberate the free amine.

  • Purity Check: Dry the organic layer, concentrate it, and analyze the resulting 5-phenylmorpholin-2-one by chiral HPLC to determine the enantiomeric excess (ee). The solvent that gives the highest ee is the most promising for optimization.[9]

Section 2: Troubleshooting Enzymatic Kinetic Resolution (EKR)

EKR is a powerful method that exploits the stereoselectivity of enzymes. For 5-phenylmorpholin-2-one, a lipase can be used to acylate the secondary amine of one enantiomer, leaving the other unreacted. The success of EKR hinges on the enzyme's ability to differentiate between the two enantiomers, a property measured by the enantiomeric ratio (E).

Workflow for Troubleshooting Enzymatic Resolution

cluster_conversion Problem: Low/No Conversion cluster_selectivity Problem: Low Enantioselectivity (Low ee) problem problem cause cause solution solution p1 Low Conversion c1 Inactive Enzyme p1->c1 c2 Suboptimal Conditions p1->c2 s1 Source fresh enzyme Use immobilized version Increase enzyme loading c1->s1 s2 Optimize Temperature Screen Solvents (e.g. Toluene, MTBE) Use irreversible acyl donor (Vinyl Acetate) c2->s2 p2 Low ee at ~50% Conv. c3 Low E-value of Enzyme p2->c3 c4 Suboptimal Conditions p2->c4 s3 Screen different lipases (e.g., CAL-B, Amano Lipase PS) c3->s3 s4 Lower reaction temperature Solvent engineering (log P) Try different acyl donors c4->s4

Caption: Logical workflow for troubleshooting common EKR issues.

Frequently Asked Questions & Troubleshooting

Q: My reaction is extremely slow or has stalled completely. What is the cause?

  • A: This points to an issue with enzyme activity or reaction conditions.

    • Enzyme Inactivation: Lipases can be inactivated by certain solvents or byproducts. For example, if using vinyl acetate, the acetic acid byproduct can lower the pH and denature the enzyme.[13] Consider adding a mild, non-nucleophilic base. Also, ensure the chosen organic solvent is compatible with your lipase.[13]

    • Insufficient Enzyme: The enzyme loading may be too low. Perform a dose-response experiment to find the optimal concentration.[13]

    • Temperature: While higher temperatures increase rates, excessive heat will denature the enzyme. Find the optimal temperature for your specific lipase, typically between 30-50°C.[13]

Q: I've reached 50% conversion, but the enantiomeric excess (ee) of my remaining starting material is poor. How can I improve this?

  • A: This is a classic sign of a low enantiomeric ratio (E-value) for the enzymatic process. The E-value is an intrinsic measure of the enzyme's selectivity. For a high ee (>99%), you need a very high E-value (>200).

    • Lower the Temperature: Enantioselectivity is often inversely proportional to temperature. Running the reaction at a lower temperature (e.g., 4°C or room temperature) can dramatically increase the E-value, though it will slow the reaction rate.[14]

    • Solvent Engineering: The choice of solvent can significantly influence an enzyme's conformation and, therefore, its selectivity.[14] Screen solvents with different properties (e.g., hexane, toluene, MTBE).

    • Screen Different Enzymes: Not all lipases are created equal. The most common and effective lipase is often Candida antarctica Lipase B (CAL-B, often sold as Novozym 435), but others like Pseudomonas cepacia lipase (Amano Lipase PS) may show different selectivity.[13]

Q: Why should I use an immobilized enzyme like Novozym 435?

  • A: Enzyme immobilization offers significant practical advantages. Immobilized enzymes are bound to a solid support. This makes them much easier to remove from the reaction mixture (simple filtration vs. extraction), enhances their stability in organic solvents, and allows them to be recovered and reused for multiple cycles, making the process more cost-effective.[13]

Protocol: Screening Lipases for Kinetic Resolution
  • Setup: In four separate vials, add 50 mg of racemic 5-phenylmorpholin-2-one and 5 mL of a suitable solvent (e.g., Toluene).

  • Enzyme Addition: To each vial, add 20 mg of a different immobilized lipase (e.g., Novozym 435, Lipozyme TL IM, Amano Lipase PS, Candida rugosa lipase).

  • Acyl Donor: Add 1.5 equivalents of an acyl donor (vinyl acetate is a good starting point as it creates an irreversible reaction).

  • Reaction: Stir the vials at a controlled temperature (start with 40°C).

  • Monitoring: Withdraw small aliquots at regular intervals (e.g., 2h, 6h, 24h, 48h). Filter the enzyme and analyze the sample by chiral HPLC to determine the conversion percentage and the ee of the remaining starting material.

  • Analysis: Plot conversion vs. ee. The enzyme that provides the highest ee at ~50% conversion has the best enantioselectivity (E-value) and is the best candidate for optimization.

Section 3: Troubleshooting Chiral Chromatography (HPLC/SFC)

Chiral chromatography is the most direct method for separating enantiomers and is indispensable for analytical purity checks. With modern stationary phases and systems, it is also a viable preparative technique for smaller scales.

Logic Diagram for Chiral HPLC Method Development

start start process process decision decision output output start_node Start: Racemic 5-phenylmorpholin-2-one select_csp Select CSP Type (Polysaccharide-based) start_node->select_csp screen_mode Screen Mobile Phase Mode (Normal vs. Reversed) select_csp->screen_mode is_sep Separation? screen_mode->is_sep is_sep->select_csp No, try new CSP optimize_mod Optimize Modifier % (IPA, EtOH, MeOH, ACN) is_sep->optimize_mod Yes is_baseline Baseline? optimize_mod->is_baseline add_additive Add Additive (DEA for amine) is_baseline->add_additive No optimize_flow Optimize Flow/Temp is_baseline->optimize_flow Yes is_good_shape Good Peak Shape? add_additive->is_good_shape is_good_shape->add_additive No, adjust additive conc. is_good_shape->optimize_flow Yes final_method Final Method optimize_flow->final_method

Caption: Logical flow for developing a chiral HPLC separation method.

Frequently Asked Questions & Troubleshooting

Q: How do I choose the right chiral column for 5-phenylmorpholin-2-one?

  • A: There are no absolute rules, but an empirical approach starting with polysaccharide-based columns is highly effective.

    • Starting Point: Columns with coated or immobilized amylose or cellulose derivatives, such as Chiralpak® AD-H, AS-H, or their immobilized counterparts (IA, IB, IC), are excellent first choices for a wide range of chiral compounds, including those with amine functionalities.[15]

    • Screening Kits: Many manufacturers offer method development kits with several short columns of different phases, which is the most efficient way to screen for a successful separation.[16]

Q: I see two peaks, but they are not baseline resolved. How do I improve the separation?

  • A: Fine-tuning the mobile phase composition is key.

    • Modifier Percentage: In normal phase (e.g., Hexane/IPA), decreasing the percentage of the alcohol modifier (the more polar component) will generally increase retention and improve resolution, at the cost of longer run times. Make small, incremental changes (e.g., from 90:10 Hexane:IPA to 95:5).

    • Modifier Type: Switching the alcohol modifier (e.g., from Isopropanol to Ethanol) can have a significant impact on selectivity.

Q: My peaks are broad or tailing. What's the problem?

  • A: This is a very common issue when separating basic compounds like amines. The secondary amine in 5-phenylmorpholin-2-one can interact strongly with residual acidic sites on the silica support of the column, causing poor peak shape.

    • Use an Additive: The solution is to add a small amount of a basic competitor to the mobile phase. For normal phase, 0.1% diethylamine (DEA) or ethanolamine is standard.[15] For reversed phase, 0.1% trifluoroacetic acid (TFA) or formic acid is often used, but for a basic analyte, a basic additive might still be needed depending on the column. This additive neutralizes the active sites and dramatically improves peak shape.

Q: Can I use the same method for analytical and preparative work?

  • A: Yes, chiral methods are generally scalable. Once you have an optimized analytical method with good resolution, you can scale it to a larger diameter preparative column. You will need to increase the flow rate proportionally to the column's cross-sectional area and perform a loading study to determine the maximum amount of racemate you can inject per run without sacrificing resolution.[15]

References

  • Troubleshooting low yields in diastereomeric salt formation. (n.d.). BenchChem.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. (n.d.). BenchChem.
  • Technical Support Center: Optimization of Enzymatic Kinetic Resolution for L-Menthol Production. (n.d.). BenchChem.
  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
  • Technical Support Center: Enhancing Enantioselectivity in Enzymatic Resolutions. (n.d.). BenchChem.
  • Chromatographic Separations and Analysis of Enantiomers. (n.d.). ResearchGate.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02, 123.
  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps.
  • Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry.
  • Enzymatic parameters of performed kinetic resolution... (n.d.). ResearchGate.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • Resolution of P-Heterocycles with Tartaric Acid Derivatives. (n.d.). ResearchGate.
  • Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Resolution (Separation) of Enantiomers. (2023, November 9). Chemistry LibreTexts.
  • Racemic drug resolution: A comprehensive guide. (2025, August 6). ResearchGate.
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central.
  • Onyameh, E. K., Bricker, B. A., Ofori, E., & Ablordeppey, S. Y. (2019). Enantioseparation of 5-chloro-2-{2-[3,4-dihydroisoquinoline-2(1H)-yl]ethyl}-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high-affinity 5-HT 7 receptor ligand, by HPLC-PDA using amylose tris-(3, 5- dimethylphenylcarbamate) as a chiral stationary phase. Biomedical Chromatography, 33(9), e4565.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). Unife.

Sources

Technical Support Center: Optimization of HPLC Conditions for (R)-5-phenylmorpholin-2-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<##>

Welcome to the technical support center for the chiral analysis of (R)-5-phenylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the robust and accurate enantiomeric separation of this compound. As the demand for enantiomerically pure pharmaceuticals grows, driven by regulatory agencies like the FDA, reliable analytical methods are paramount.[1][2][3][4] This resource combines established chromatographic principles with field-proven insights to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the HPLC analysis of chiral compounds like 5-phenylmorpholin-2-one.

Q1: What are the primary causes of poor or no resolution between the enantiomers of 5-phenylmorpholin-2-one?

A1: Achieving successful chiral separation hinges on the differential interaction between the enantiomers and the chiral stationary phase (CSP).[2] Poor resolution typically stems from one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the most successful for a wide range of chiral compounds and are a logical starting point.[3][5][6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and ratio of organic modifiers and additives, significantly influences enantioselectivity.[7][8]

  • Incorrect Column Temperature: Temperature plays a complex thermodynamic role in chiral recognition and can be a powerful tool for optimization.[8]

  • Low Column Efficiency: A deteriorated or poorly packed column can lead to broad peaks that mask the separation.[9]

Q2: How does temperature impact the separation of enantiomers?

A2: Temperature affects the thermodynamics of the interactions between the analyte and the CSP.[10][11] Generally, lower temperatures can enhance the subtle intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) responsible for chiral recognition, often leading to improved resolution. Conversely, higher temperatures can decrease mobile phase viscosity, leading to sharper, more efficient peaks.[7] However, the effect of temperature is not always predictable; in some cases, increasing the temperature can improve separation or even reverse the elution order of the enantiomers.[7][10] Therefore, it is a critical parameter to optimize for each specific method.

Q3: My peaks are tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload. For a basic compound like 5-phenylmorpholin-2-one, interactions with acidic silanol groups on the silica support can be a major cause. To address this:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), into the mobile phase can significantly improve peak shape.[5] These additives compete with the analyte for active sites on the stationary phase, reducing tailing.[12] A typical starting concentration is 0.1% (v/v).[13][14]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[15] Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves, your original sample concentration was too high.

  • Evaluate Column Health: A contaminated or degraded column can also cause tailing. If the above solutions do not work, consider flushing the column with a strong solvent or replacing it.[16]

Q4: I'm observing inconsistent retention times. What should I investigate?

A4: Fluctuating retention times are typically due to issues with the mobile phase or the HPLC system itself.

  • Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, thoroughly mixed, and degassed.[5] The evaporation of volatile organic solvents can alter the mobile phase composition over time, leading to drift in retention.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis.[5] Flushing with 10-20 column volumes is a good practice.

  • System Leaks or Pump Issues: Check for any leaks in the system and ensure the pump is delivering a consistent flow rate.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your analysis.

Issue 1: Poor Resolution (Rs < 1.5)

If the enantiomers of 5-phenylmorpholin-2-one are not adequately separated, follow this workflow:

dot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\nPoor Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; csp [label="Step 1:\nConfirm Appropriate CSP"]; mobile_phase [label="Step 2:\nOptimize Mobile Phase"]; temp [label="Step 3:\nOptimize Temperature"]; flow_rate [label="Step 4:\nAdjust Flow Rate"]; end [label="End:\nResolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> csp [label="Rs < 1.5"]; csp -> mobile_phase [label="CSP is appropriate"]; mobile_phase -> temp [label="Vary modifier %\n& additives"]; temp -> flow_rate [label="Screen 10-40°C"]; flow_rate -> end [label="Try lower flow rate"]; } Caption: Troubleshooting workflow for poor resolution.

Detailed Protocols:

  • Confirm Appropriate CSP:

    • Action: If you are not using a polysaccharide-based column (e.g., cellulose or amylose derivatives), consider screening these types of columns first, as they have a high success rate for a broad range of chiral compounds.[3][6]

  • Optimize Mobile Phase:

    • Action: Systematically vary the mobile phase composition.

    • Protocol for Normal Phase:

      • Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

      • Adjust the IPA concentration in 5% increments (e.g., 85:15, 95:5).

      • If peak shape is poor, add 0.1% DEA to the mobile phase.[13]

  • Optimize Column Temperature:

    • Action: Evaluate the effect of temperature on the separation.

    • Protocol:

      • Set the initial column temperature to 25°C.

      • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and analyze the sample at each temperature.

      • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).[9]

  • Adjust Flow Rate:

    • Action: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Protocol: If your initial flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min and then 0.5 mL/min.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks can compromise resolution and the accuracy of quantification.

dot { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\nPoor Peak Shape", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; overload [label="Check for\nColumn Overload"]; additives [label="Optimize Mobile\nPhase Additives"]; column_health [label="Check Column Health"]; end [label="End:\nSymmetric Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> overload; overload -> additives [label="Dilute sample"]; additives -> column_health [label="Add 0.1% DEA"]; column_health -> end [label="Flush or replace"]; } Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols:

  • Rule out Column Overload:

    • Action: Dilute the sample and reinject.

    • Protocol: Prepare 1:10 and 1:100 dilutions of your sample in the mobile phase. If the peak shape improves significantly, the original sample was overloading the column.[15]

  • Optimize Mobile Phase Additives:

    • Action: For a basic compound like 5-phenylmorpholin-2-one, an acidic stationary phase can cause tailing. Add a basic modifier to the mobile phase.

    • Protocol: Add 0.1% DEA to the mobile phase to compete with the analyte for active silanol sites.[5]

  • Check Column Health:

    • Action: A contaminated or degraded column can lead to poor peak shape.

    • Protocol:

      • Follow the manufacturer's instructions for column flushing. A common procedure for polysaccharide columns is to flush with isopropanol.[16]

      • If flushing does not restore performance, the column may need to be replaced.

Method Development and Optimization Guide

Developing a robust method from scratch requires a systematic approach.

Recommended Starting Conditions

This table provides a validated starting point for the analysis of (R)-5-phenylmorpholin-2-one.

ParameterRecommended ConditionRationale
Chiral Column Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))These CSPs are highly versatile and have demonstrated broad selectivity for a wide range of chiral compounds.[5][6]
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEAA normal phase system often provides good selectivity. IPA is a common alcohol modifier, and DEA is added to improve the peak shape of basic compounds.[13][17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temperature 25°CA good starting point that can be optimized for improved resolution.
Detection UV at 220 nmBased on the phenylmorpholinone structure, this wavelength should provide adequate sensitivity.
Injection Volume 5-10 µLA typical injection volume to avoid column overload.
Sample Solvent Mobile PhaseDissolving the sample in the mobile phase is crucial to prevent peak distortion.[5]
Optimization Workflow

dot { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\nMethod Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; csp_selection [label="1. Select CSP\n(Polysaccharide-based)"]; mobile_phase_opt [label="2. Optimize Mobile Phase\n(Modifier % and Additive)"]; temp_opt [label="3. Optimize Temperature\n(Screen 10-40°C)"]; flow_rate_opt [label="4. Fine-tune Flow Rate"]; validation [label="5. Method Validation\n(ICH Guidelines)"]; end [label="End:\nRobust Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> csp_selection; csp_selection -> mobile_phase_opt; mobile_phase_opt -> temp_opt; temp_opt -> flow_rate_opt; flow_rate_opt -> validation; validation -> end; } Caption: Systematic workflow for method development.

Method Validation

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. Validation should be performed according to ICH Q2(R2) guidelines and typically includes the following parameters[18][19]:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[20][21]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

  • Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]

  • Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. Chemistry & Biochemistry Theses. 100. Retrieved from [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]

  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Google Patents. (n.d.). Chiral mobile phase additives for improved liquid-chromatography separations.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • Scirp.org. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Chiral Columns. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (2015). What precautions should be kept in our mind, if using chiral column in HPLC?. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • PMC - PubMed Central. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

  • Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Springer. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

  • ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC ?. Retrieved from [Link]

Sources

Preventing racemization of (R)-5-phenylmorpholin-2-one during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (R)-5-phenylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing racemization during the synthesis of this critical chiral building block. Our goal is to equip you with the knowledge to maintain the enantiomeric integrity of your product throughout your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue in the synthesis of (R)-5-phenylmorpholin-2-one?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][2] For a chiral molecule like (R)-5-phenylmorpholin-2-one, which is often used in pharmaceuticals, the biological activity can be highly dependent on its specific stereochemistry.[2][3] The undesired enantiomer may have different pharmacological effects, reduced efficacy, or even toxic side effects.[1][2] Therefore, preventing racemization is crucial for ensuring the safety and effectiveness of the final active pharmaceutical ingredient (API).

Q2: What is the primary chemical cause of racemization in this molecule?

A2: The primary cause of racemization in (R)-5-phenylmorpholin-2-one is the presence of an acidic proton on the chiral alpha-carbon (the carbon atom adjacent to the carbonyl group).[4][5][6] Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[7][8][9][10] Reprotonation of this intermediate can occur from either face of the planar structure with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.[4][8]

Q3: At which stages of the synthesis is racemization most likely to occur?

A3: Racemization can occur at any stage where the chiral center is exposed to harsh conditions. However, it is most prevalent during:

  • Work-up procedures: Aqueous acidic or basic washes are common culprits.[1]

  • Purification: Chromatography on silica or alumina gel can sometimes create localized acidic or basic environments.

  • Deprotection steps: The removal of protecting groups, especially under strong acidic or basic conditions, can compromise stereochemical integrity.

  • Prolonged heating: Elevated temperatures can provide the necessary activation energy for enolization and subsequent racemization.[1]

Troubleshooting Guide: Preventing Racemization

This section provides solutions to specific problems you might encounter during the synthesis of (R)-5-phenylmorpholin-2-one.

Issue 1: Significant loss of enantiomeric excess (ee) after aqueous work-up.

Q: My reaction appears to be highly enantioselective based on initial crude analysis, but after performing a standard aqueous work-up with acid and base washes, the enantiomeric excess of my isolated (R)-5-phenylmorpholin-2-one has dropped significantly. What is happening and how can I fix it?

A: The likely cause is acid- or base-catalyzed racemization during the extraction process. The chiral center at the α-position to the carbonyl is susceptible to deprotonation by bases or enolization catalyzed by acids, leading to the formation of a planar intermediate that loses its stereochemical information.[4][6][8][11]

Mechanism of Racemization:

G Acid- and Base-Catalyzed Racemization cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed R_start_base (R)-enantiomer Enolate Planar Achiral Enolate R_start_base->Enolate Deprotonation (Base) Enolate->R_start_base Reprotonation S_end_base (S)-enantiomer Enolate->S_end_base Reprotonation R_start_acid (R)-enantiomer Enol Planar Achiral Enol R_start_acid->Enol Enolization (Acid) Enol->R_start_acid Keto-Enol Tautomerism S_end_acid (S)-enantiomer Enol->S_end_acid Keto-Enol Tautomerism

Caption: Mechanism of racemization via planar intermediates.

Solutions:

  • Minimize Contact Time: Perform aqueous washes as quickly as possible.

  • Use Milder Reagents:

    • Instead of strong acids like HCl, use a buffered wash with a milder acid, such as a dilute solution of citric acid or ammonium chloride (NH₄Cl).

    • Instead of strong bases like NaOH, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8).

  • Temperature Control: Conduct all work-up and extraction steps at low temperatures (0-5 °C) to reduce the rate of racemization.[1]

  • Solvent Choice: The polarity of the solvent can influence racemization rates.[1] Ensure efficient phase separation to minimize the time the product spends in the aqueous layer.

Experimental Protocol: Optimized Mild Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction with a pre-chilled, saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at 0-5 °C.

  • Wash the combined organic layers sequentially with pre-chilled saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).

Issue 2: Racemization during a base-mediated cyclization step.

Q: I am synthesizing (R)-5-phenylmorpholin-2-one via an intramolecular cyclization that requires a base. I am observing significant racemization in the final product. How can I mitigate this?

A: The choice of base, solvent, and temperature is critical in base-mediated reactions involving chiral centers alpha to a carbonyl group. Strong, non-nucleophilic bases are often used, but they can readily deprotonate the α-carbon, leading to racemization.

Hypothetical Synthetic Route & Racemization Hotspot:

G Synthetic Pathway Highlighting Racemization Risk Start Chiral Precursor Intermediate Acyclic Intermediate (with leaving group) Start->Intermediate Step 1 Product (R)-5-phenylmorpholin-2-one Intermediate->Product Step 2: Base-mediated cyclization Racemate Racemic Mixture Product->Racemate Racemization (if conditions are harsh)

Caption: Potential racemization during base-mediated cyclization.

Solutions:

  • Base Selection: Use a weaker, non-nucleophilic base if possible. For example, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be preferable to stronger inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The pKa of the α-proton will determine the feasibility of using a weaker base.

  • Temperature Control: Perform the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. This could be anywhere from -78 °C to room temperature, depending on the specific reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions.

  • Protecting Groups: If the racemization is severe and cannot be controlled by optimizing conditions, consider a synthetic route that involves protecting the nitrogen. A benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) group can be used.[12][13] These groups can be removed under conditions that are less likely to cause racemization (e.g., hydrogenolysis for Z-groups, mild acid for Boc-groups).

Table 1: Impact of Experimental Conditions on Racemization

ParameterHigh Risk for RacemizationLow Risk for RacemizationRationale
pH < 4 or > 95 - 8Strong acids and bases catalyze enol/enolate formation.[14][15]
Temperature > 40 °C< 10 °CHigher temperatures increase reaction rates, including racemization.[1]
Base Strength Strong bases (e.g., NaH, LDA)Weaker bases (e.g., TEA, NaHCO₃)Stronger bases more readily deprotonate the α-carbon.
Solvent Protic solvents (e.g., methanol, ethanol)Aprotic solvents (e.g., THF, DCM)Protic solvents can facilitate proton exchange.
Reaction Time ProlongedAs short as possibleIncreased exposure time to harsh conditions leads to more racemization.[1]
Issue 3: How can I accurately determine the enantiomeric excess (ee) of my product?

Q: I need a reliable method to quantify the enantiomeric purity of my (R)-5-phenylmorpholin-2-one samples throughout my synthesis and for the final product. What is the recommended analytical technique?

A: The most common and reliable method for determining the enantiomeric excess of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). [16][17][18][19]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often a good starting point for this class of compounds.[18]

  • Mobile Phase: Normal-phase chromatography is typically used for chiral separations. A common mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.

  • Method Development:

    • Start with a standard mobile phase composition, for example, 90:10 hexane:IPA.

    • Inject a sample of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks. Increasing the percentage of the alcohol modifier will generally decrease retention times.

    • A flow rate of 1.0 mL/min is a standard starting point.

  • Quantification:

    • Inject your enantiomerically enriched sample under the optimized conditions.

    • Integrate the peak areas for both the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Self-Validation: Always run a sample of the racemate during your analysis to confirm the identity of the enantiomer peaks and to ensure the method is capable of separating them.

By carefully controlling reaction conditions, especially pH and temperature, and by employing robust analytical methods, you can successfully synthesize and isolate (R)-5-phenylmorpholin-2-one with high enantiomeric purity.

References

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews. Retrieved from [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved from [Link]

  • Chemically fuelled deracemization of amino acids. (n.d.). University of Groningen. Retrieved from [Link]

  • Racemization of Carbonyl Compounds. (2016). AK Lectures. Retrieved from [Link]

  • Racemization of ketones in presence of catalytic acid. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (2015). Organic Letters. Retrieved from [Link]

  • Racemization of Chiral Carbonyl Compounds. (2014). YouTube. Retrieved from [Link]

  • Complete the mechanism for the base-catalyzed racemization of the chiral ketone. (2022). Brainly. Retrieved from [Link]

  • Reactions at the Alpha Carbon of Carbonyls. (n.d.). Sketchy. Retrieved from [Link]

  • Generic mechanisms for acid‐catalysed racemisation. (2019). ResearchGate. Retrieved from [Link]

  • 19.11: Racemization. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 12.3: Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Keto-enol tautomerization. (n.d.). Khan Academy. Retrieved from [Link]

  • Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2011). Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. (2015). Organic Letters. Retrieved from [Link]

  • Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. (2011). Journal of the American Chemical Society. Retrieved from [Link]

  • Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (2015). ChemRxiv. Retrieved from [Link]

  • racemization of a carbonyl compound. (2017). YouTube. Retrieved from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. (2008). Food Chemistry. Retrieved from [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). Molecules. Retrieved from [Link]

  • The problem of racemization in drug discovery and tools to predict it. (2019). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. (2016). Journal of Chromatographic Science. Retrieved from [Link]

  • Key Concepts in Stereoselective Synthesis. (2015). ETH Zurich. Retrieved from [Link]

  • Chemical Conversion of Alpha-Amino Acids Into Alpha-Keto Acids by 4,5-epoxy-2-decenal. (2002). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Racemization of Aldehydes and Ketones. (2014). YouTube. Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of phenylmorpholinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenylmorpholinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target molecules.

I. Overview of Synthetic Strategies

The synthesis of phenylmorpholinone derivatives typically involves the formation of the core morpholinone ring by constructing C-N and C-O bonds. The most prevalent strategies involve the intramolecular cyclization of an N-phenyl substituted ethanolamine derivative. The two primary and versatile approaches are:

  • Alkylation of N-Phenylaminoethanols: This classic method involves the reaction of an N-phenylaminoethanol with a two-carbon electrophile containing a carbonyl precursor, such as an α-haloacetyl halide or an α-haloester. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.

  • From N-Phenyl-α-Amino Acids: Chiral N-phenylmorpholinone derivatives can be synthesized from the corresponding N-phenyl-α-amino acids. This method involves reaction with a dielectrophile like 1,2-dibromoethane in the presence of a base, which facilitates a tandem N-alkylation and O-alkylation (esterification) followed by cyclization.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not only solutions but also the underlying scientific reasoning.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in phenylmorpholinone synthesis can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The intramolecular cyclization step can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time. However, be cautious as prolonged heating can lead to decomposition.

  • Suboptimal Base Selection: The choice of base is critical for the cyclization step, which involves an intramolecular nucleophilic substitution. A base that is too weak may not sufficiently deprotonate the hydroxyl group, while an overly strong or sterically hindered base could promote elimination side reactions.

    • Recommendation: For the cyclization of N-(2-hydroxyethyl)-N-phenyl-2-chloroacetamide, common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is a milder base suitable for many substrates, while NaH is a stronger, non-nucleophilic base that can be effective when cyclization is sluggish.[1]

  • Solvent Effects: The solvent plays a crucial role in solubilizing reactants and influencing reaction rates. For the intramolecular cyclization, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred as they can stabilize the transition state of the S(_N)2 reaction.

  • Side Reactions: The formation of byproducts is a common cause of low yields. One significant side reaction is the intermolecular reaction between two molecules of the starting material, leading to dimer or polymer formation.

    • High Dilution Principle: To favor the intramolecular cyclization over intermolecular reactions, the reaction should be performed under high dilution conditions. This can be achieved by slowly adding the substrate to a heated solution of the base and solvent.

Question 2: I am observing multiple spots on my TLC, and purification is proving difficult. What are the common side products and how can I minimize them?

Answer: The formation of multiple byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • N,N-Dialkylation of Starting Amino Alcohol: When preparing the N-alkylated precursor, it's possible to get dialkylation on the nitrogen of the starting N-phenylaminoethanol, especially if a reactive alkylating agent is used.[2][3][4]

    • Mitigation: Use a 1:1 stoichiometry of the amino alcohol and the alkylating agent. Slowly adding the alkylating agent to the amino alcohol solution can also help to minimize this side product. Protecting the hydroxyl group prior to N-alkylation and then deprotecting it before cyclization is another, albeit longer, strategy.

  • O-Alkylation: The hydroxyl group of the N-phenylaminoethanol can also be alkylated, leading to an undesired ether byproduct.

    • Mitigation: N-alkylation is generally favored over O-alkylation under basic conditions due to the higher nucleophilicity of the amine. However, to further suppress O-alkylation, you can use a less reactive alkylating agent or protect the hydroxyl group.

  • Elimination Reactions: If using a strong, sterically hindered base, elimination of the halide from the N-alkylated intermediate can occur, leading to an enamine-type byproduct.

    • Mitigation: Use a non-hindered base like potassium carbonate or sodium hydride.

  • Hydrolysis of the Lactam Ring: The morpholinone ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions during workup or purification.

    • Mitigation: Maintain a neutral or slightly acidic pH during aqueous workup. Avoid prolonged exposure to strong acids or bases.

Question 3: My reaction is not proceeding to completion, even after extended reaction times and increased temperature. What could be the issue?

Answer: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Poor Quality Reagents: Impurities in starting materials or solvents can inhibit the reaction.

    • Recommendation: Ensure your N-phenylaminoethanol is pure and your α-haloacetyl halide is fresh. Anhydrous solvents are crucial, especially when using water-sensitive bases like NaH.

  • Steric Hindrance: Bulky substituents on the phenyl ring or on the amino alcohol backbone can sterically hinder the intramolecular cyclization.

    • Recommendation: In such cases, you may need to use a stronger base and higher temperatures. Alternatively, a different synthetic route that avoids a sterically demanding cyclization might be necessary.

  • Deactivation of the Nucleophile: The nucleophilicity of the nitrogen in N-phenylaminoethanol is lower than that of a simple alkylaminoethanol due to the electron-withdrawing nature of the phenyl group. This can make the initial N-alkylation step sluggish.

    • Recommendation: Use a more reactive electrophile (e.g., bromoacetyl bromide instead of chloroacetyl chloride) or a catalyst to facilitate the alkylation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of phenylmorpholinone derivatives?

A1: For the intramolecular cyclization step, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended. They effectively solvate the cation of the base and do not interfere with the nucleophilicity of the alkoxide, thus promoting the S(_N)2 reaction.

Q2: How can I purify my phenylmorpholinone derivative?

A2: Column chromatography on silica gel is the most common method for purifying phenylmorpholinone derivatives.[5] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. Recrystallization can also be a viable purification method if a suitable solvent system is found.

Q3: Can I synthesize chiral phenylmorpholinone derivatives with this method?

A3: Yes, if you start with an enantiomerically pure N-phenylamino alcohol, the stereocenter is typically retained throughout the reaction sequence, leading to a chiral phenylmorpholinone derivative. However, it is important to be aware of potential racemization, especially if harsh basic conditions are used with substrates where the stereocenter is adjacent to an activating group.[1][6]

Q4: Are there any safety precautions I should be aware of?

A4: Yes. α-Haloacetyl halides are lachrymatory and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is a flammable solid and reacts violently with water; it should be handled under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for all reagents before use.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 4-Phenylmorpholin-3-one

This protocol outlines the synthesis of the parent 4-phenylmorpholin-3-one from 2-(phenylamino)ethanol and chloroacetyl chloride.

Step 1: N-Alkylation

  • Dissolve 2-(phenylamino)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide.

Step 2: Intramolecular Cyclization

  • In a separate flask, prepare a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the crude 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide from Step 1 in anhydrous DMF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Summary Table
ParameterN-Alkylation StepIntramolecular Cyclization Step
Key Reagents 2-(phenylamino)ethanol, Chloroacetyl chloride, Triethylamine2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide, Sodium Hydride
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature0 °C to 80 °C
Typical Reaction Time 4-6 hours2-4 hours
Workup Aqueous washQuenching with NH₄Cl, Extraction
Purification -Column Chromatography

V. Visualizations

Reaction Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-(Phenylamino)ethanol D N-Alkylation Reaction (0°C to RT) A->D B Chloroacetyl Chloride B->D C Triethylamine in DCM C->D E Aqueous Workup D->E F Crude 2-chloro-N-(2-hydroxyethyl) -N-phenylacetamide E->F H Intramolecular Cyclization (0°C to 80°C) F->H Crude Product G Sodium Hydride in DMF G->H I Quenching & Extraction H->I J Purification (Column Chromatography) I->J K Pure 4-Phenylmorpholin-3-one J->K

Caption: General workflow for the two-step synthesis of 4-phenylmorpholin-3-one.

Troubleshooting Logic Diagram

G Start Low Yield or Impure Product Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Present? Incomplete->SideProducts No IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp Yes HighDilution Use High Dilution SideProducts->HighDilution Yes (Dimerization) OptimizeBase Optimize Base SideProducts->OptimizeBase Yes (Elimination) PurifyReagents Purify/Check Reagents SideProducts->PurifyReagents No OptimizePurification Optimize Purification (pH, solvent system) SideProducts->OptimizePurification Yes (Multiple Spots) IncreaseTimeTemp->SideProducts K K

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Li, Z., & Yan, C. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2976–2987. [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorganic & Organic Chemistry, 2(1), 19-21. [Link]

  • Drug Development and Delivery. (2023). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Bourne, S. L., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 12, 225-233. [Link]

Sources

Scalability challenges in the production of (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scalability of (R)-5-phenylmorpholin-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable chiral building block. Our goal is to provide practical, experience-driven advice to ensure the robustness, efficiency, and stereochemical integrity of your synthesis at any scale.

Introduction

(R)-5-phenylmorpholin-2-one is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its rigid scaffold and defined stereochemistry make it a sought-after component in drug discovery and development. However, transitioning from a bench-scale procedure to a pilot or production-scale synthesis presents a unique set of challenges. This guide offers in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and scalable synthetic strategies.

Troubleshooting Guide: Navigating Scalability Challenges

This section addresses specific problems that can arise during the scale-up of (R)-5-phenylmorpholin-2-one synthesis. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Issue 1: Low Yield in the Cyclization Step

Question: We are experiencing a significant drop in yield during the intramolecular cyclization to form the morpholinone ring when scaling up the reaction. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up of a cyclization reaction is a common issue, often related to mass and heat transfer limitations, or changes in effective concentration.

  • Root Cause Analysis:

    • Inefficient Heat Transfer: On a larger scale, exothermic or endothermic events are more difficult to control. Localized hot or cold spots in the reactor can lead to side reactions or incomplete conversion.

    • Poor Mixing: As the reactor volume increases, achieving homogeneous mixing becomes more challenging. This can lead to localized areas of high substrate or reagent concentration, promoting intermolecular side reactions over the desired intramolecular cyclization.

    • "Pseudo-Dilution" Principle: While the overall concentration may be the same as in the lab-scale reaction, inefficient mixing can prevent the reactive ends of the precursor molecule from finding each other effectively, thus disfavoring the intramolecular cyclization.

  • Troubleshooting & Solutions:

    • Optimize Agitation: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a well-mixed suspension or solution. For heterogeneous mixtures, a bottom-outlet reactor with a high-shear mixer might be beneficial.

    • Controlled Reagent Addition: Instead of adding the cyclization agent (e.g., a base or coupling agent) all at once, implement a slow, controlled addition via a syringe pump or dosing pump. This maintains a low concentration of the activated species and favors the intramolecular pathway.

    • Solvent Selection: A more polar, non-protic solvent might be beneficial for the cyclization step, as it can help to solvate the intermediates and maintain homogeneity. Consider solvents like DMF, DMAc, or NMP, but be mindful of their higher boiling points and potential for difficult removal.

    • Temperature Profiling: Use multiple temperature probes within the reactor to monitor for any temperature gradients. Adjust the heating/cooling jacket parameters to ensure uniform temperature distribution.

Issue 2: Loss of Enantiomeric Purity

Question: Our final product, (R)-5-phenylmorpholin-2-one, is showing a lower than expected enantiomeric excess (ee) after scale-up. Where in the process could we be losing stereochemical integrity?

Answer: Maintaining enantiomeric purity is critical. The loss of stereocontrol can often be traced back to specific steps in the synthesis where the chiral center is susceptible to racemization.

  • Root Cause Analysis:

    • Harsh Reaction Conditions: Exposure to strong acids, strong bases, or high temperatures can lead to the epimerization of the stereocenter at the C5 position. This is particularly true if there is an abstractable proton at that position.

    • Racemization during Intermediate Stages: If your synthetic route involves intermediates where the chiral center is adjacent to a carbonyl group or another activating group, these intermediates may be prone to racemization under certain conditions.

    • Purification-Induced Racemization: While less common, certain purification methods, such as chromatography on silica gel that is too acidic or basic, can potentially contribute to racemization.

  • Troubleshooting & Solutions:

    • Process Mapping for Stereocenter Stability:

      • Identify all steps where the chiral center is present.

      • Analyze the reagents and conditions for each of these steps.

      • Take in-process samples and analyze the enantiomeric excess at each stage to pinpoint where the loss is occurring.

    • Milder Reagents and Conditions:

      • If a strong base is used, consider switching to a milder, non-nucleophilic base (e.g., DBU, DIPEA) or a hindered base (e.g., LiHMDS).

      • Whenever possible, run reactions at lower temperatures, even if it requires longer reaction times.

    • Protecting Group Strategy: In some cases, a strategically placed protecting group can shield the chiral center from racemization.

    • Final Product Isolation: For the final purification, consider using a neutral stationary phase for chromatography or recrystallization from a suitable solvent system, which is often the best method for enhancing enantiomeric purity on a large scale.

Visualizing the Synthetic Workflow

To better understand the critical control points in a typical synthesis, the following workflow diagram illustrates a generic pathway to (R)-5-phenylmorpholin-2-one.

G cluster_0 Upstream Synthesis cluster_1 Cyclization & Purification (Critical for Yield & Purity) Start Chiral Phenylglycinol Derivative Step1 N-Alkylation with a Haloacetyl Halide Start->Step1 Intermediate Linear Precursor Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Crude Crude (R)-5-phenylmorpholin-2-one Step2->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Final_Product Final Product Purification->Final_Product High Purity & ee

Caption: A simplified workflow for the synthesis of (R)-5-phenylmorpholin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (R)-5-phenylmorpholin-2-one?

A1: Several synthetic strategies have been reported. A common and scalable approach involves the N-acylation of an (R)-phenylglycinol derivative with a haloacetyl halide, followed by an intramolecular Williamson ether synthesis-type cyclization under basic conditions. Other methods include catalytic asymmetric synthesis, which can offer high enantioselectivity but may require more specialized catalysts and conditions that can be challenging to scale.[1]

Q2: Are there any specific safety concerns to be aware of when producing (R)-5-phenylmorpholin-2-one at scale?

A2: Yes, several safety aspects should be carefully considered:

  • Reagents: Many syntheses employ reagents that are corrosive, flammable, or toxic. For example, haloacetyl halides are lachrymators and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: The use of large volumes of flammable solvents like THF or ether requires proper grounding of equipment to prevent static discharge and ensuring the availability of appropriate fire suppression systems.

  • Exothermic Reactions: The cyclization step can be exothermic. On a large scale, this heat generation can be significant and must be managed with an efficient reactor cooling system to prevent runaway reactions. A reaction calorimetry study is highly recommended before proceeding to a large-scale run.

Q3: How can I best control the formation of impurities during the synthesis?

A3: Impurity control is a multifaceted challenge. Here are some key strategies:

  • Raw Material Quality: Ensure the starting materials, especially the chiral precursor, are of high purity.

  • In-Process Controls (IPCs): Implement IPCs using techniques like HPLC or UPLC to monitor the reaction progress and the formation of any side products. This allows for adjustments to be made in real-time.

  • Reaction Optimization: A Design of Experiments (DoE) approach can be very effective in identifying the optimal reaction conditions (temperature, concentration, stoichiometry) to minimize impurity formation.

  • Work-up Procedure: The aqueous work-up and extraction steps are crucial for removing inorganic salts and water-soluble impurities. Ensure proper phase separation and consider back-extraction to maximize product recovery.

Q4: What are the recommended analytical methods for quality control of the final product?

A4: A comprehensive quality control panel for (R)-5-phenylmorpholin-2-one should include:

  • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

  • Purity: HPLC or UPLC with a suitable column and mobile phase to determine the chemical purity (area %).

  • Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess (ee).

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify any remaining solvents from the synthesis and purification.

  • Melting Point: As a general indicator of purity.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Detected check_sm Check ee of Chiral Starting Material start->check_sm sm_ok Starting Material ee is High check_sm->sm_ok sm_bad Source High-Purity Starting Material check_sm->sm_bad If Low check_process Analyze In-Process Samples at Each Step sm_ok->check_process If OK sm_bad->start loss_point Pinpoint Step with ee Loss check_process->loss_point harsh_cond Are Reaction Conditions (pH, Temp) Harsh? loss_point->harsh_cond optimize_cond Optimize to Milder Conditions: - Lower Temperature - Weaker Base/Acid harsh_cond->optimize_cond Yes check_purification Analyze ee Before & After Purification harsh_cond->check_purification No yes_harsh Yes no_harsh No re_eval Re-evaluate Entire Process optimize_cond->re_eval purification_issue Is ee Dropping During Purification? check_purification->purification_issue change_purification Change Purification Method: - Neutral Silica/Alumina - Recrystallization purification_issue->change_purification Yes purification_issue->re_eval No yes_purify_issue Yes no_purify_issue No change_purification->re_eval

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

  • Mahgoub, A., et al. (2025). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters, 27(32), 8941-8945. [Link][2][3]

  • Wasielewski, N., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link][1]

  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. U.S. Patent Application US20130203752A1. [4]

  • Brandstadter, S. M., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. [Link][5]

  • Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society, 146, 29847-29856. [Link][6]

Sources

Validation & Comparative

(R)-5-Phenylmorpholin-2-one: A Comparative Analysis of a Niche Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While workhorse auxiliaries such as Evans oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides have demonstrated broad utility and reliability, there exists a diverse array of other chiral building blocks that offer unique advantages in specific applications. This guide provides an in-depth comparison of (R)-5-phenylmorpholin-2-one with these established chiral auxiliaries, focusing on its performance in diastereoselective transformations and offering a critical perspective on its current and potential applications in modern organic synthesis.

Introduction to (R)-5-Phenylmorpholin-2-one

(R)-5-phenylmorpholin-2-one is a chiral lactam derived from (R)-phenylglycinol. Its rigid morpholinone scaffold and the stereodirecting influence of the C5-phenyl group make it an intriguing candidate for asymmetric synthesis. The core concept behind the use of such a chiral auxiliary is to covalently attach it to a prochiral substrate, thereby inducing facial bias in subsequent reactions and leading to the formation of one diastereomer in excess. The auxiliary is then cleaved and can ideally be recovered for reuse.

Performance in Asymmetric Transformations: A Head-to-Head Comparison

The true measure of a chiral auxiliary's utility lies in its performance across a range of stereoselective reactions. Here, we compare the available data for (R)-5-phenylmorpholin-2-one with the well-documented performance of other leading chiral building blocks.

Diastereoselective Mannich Reaction: A Niche Application for (S)-5-Phenylmorpholin-2-one

Significant work by Harwood and co-workers has demonstrated the utility of the enantiomeric (S)-5-phenylmorpholin-2-one in diastereoselective Boronic acid Mannich reactions.[1] In this transformation, an iminium ion is generated in situ from the chiral morpholinone and an aldehyde, which then reacts with a nucleophile, in this case, 2-furylboronic acid. The inherent chirality of the morpholinone directs the approach of the nucleophile, resulting in high levels of diastereoselectivity.

Table 1: Performance of (S)-5-Phenylmorpholin-2-one in the Diastereoselective Mannich Reaction [1]

Aldehyde (RCHO)Diastereomeric Ratio (d.r.)
Isobutyraldehyde86:14
Pivalaldehyde98:2
Cyclohexanecarboxaldehyde95:5

The high diastereomeric ratios observed, particularly with sterically demanding aldehydes like pivalaldehyde, underscore the effectiveness of the 5-phenylmorpholin-2-one scaffold in creating a well-defined chiral environment for the reaction.[1]

Comparative Performance with Established Chiral Auxiliaries

To provide a comprehensive perspective, it is essential to benchmark the performance of (R)-5-phenylmorpholin-2-one against established chiral auxiliaries in their key applications.

Asymmetric Alkylation: The Domain of Evans Auxiliaries and Pseudoephedrine Amides

Asymmetric alkylation of enolates is a cornerstone of C-C bond formation. Evans oxazolidinone auxiliaries are renowned for their exceptional performance in this arena, consistently delivering high diastereoselectivities. Similarly, pseudoephedrine amides, developed by Myers, offer a practical and highly stereoselective alternative.

Table 2: Comparative Performance in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans) PropionylBenzyl bromide>99:190-95N/A
(1R,2R)-Pseudoephedrine Amide PropionylBenzyl bromide>99:195N/A
(R)-5-Phenylmorpholin-2-one N/AN/ANo Data Available No Data Available

Currently, there is a notable absence of published data on the application of (R)-5-phenylmorpholin-2-one as a chiral auxiliary in asymmetric alkylation reactions. This significant data gap prevents a direct quantitative comparison with the established and highly successful Evans and pseudoephedrine systems.

Asymmetric Aldol Reactions: Evans Auxiliaries Leading the Field

The aldol reaction is another fundamental transformation for constructing stereochemically rich molecules. Evans auxiliaries have demonstrated exceptional efficacy in controlling the stereochemical outcome of aldol reactions, typically affording the syn-aldol adduct with high diastereoselectivity.

Table 3: Comparative Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans) Isobutyraldehyde>99:180-90N/A
(R)-5-Phenylmorpholin-2-one N/ANo Data Available No Data Available

As with asymmetric alkylations, there is no readily available experimental data detailing the performance of (R)-5-phenylmorpholin-2-one in asymmetric aldol reactions. This lack of data makes it impossible to assess its potential as a viable alternative to the well-established Evans auxiliaries in this critical transformation.

Experimental Protocols

To provide a practical context for the application of these chiral auxiliaries, detailed experimental protocols for the key reactions are presented below.

General Procedure for Diastereoselective Mannich Reaction using (S)-5-Phenylmorpholin-2-one[1]

Workflow Diagram:

Caption: Workflow for the diastereoselective Mannich reaction.

Step-by-Step Protocol:

  • To a solution of (S)-5-phenylmorpholin-2-one (1.0 eq) in toluene is added the respective aldehyde (1.1 eq).

  • 2-Furylboronic acid (1.2 eq) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the diastereomeric products.

Causality Behind Experimental Choices

The choice of toluene as a solvent is likely due to its non-coordinating nature, which allows for the effective association of the reactants. The use of boronic acid as the nucleophile source is advantageous due to its stability and ease of handling compared to other organometallic reagents. The stereochemical outcome is dictated by the steric hindrance imposed by the phenyl group at the C5 position of the morpholinone, which effectively blocks one face of the intermediate iminium ion from the approaching nucleophile.

Logical Relationships and Mechanistic Insights

The stereochemical outcome of the Mannich reaction using (S)-5-phenylmorpholin-2-one can be rationalized by considering the transition state of the reaction.

Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Aux-NH (S)-5-phenylmorpholin-2-one Iminium Chiral Iminium Ion Aux-NH->Iminium + RCHO, -H2O Aux-NH->Iminium RCHO Aldehyde RCHO->Iminium RCHO->Iminium TransitionState Diastereoselective Transition State Iminium->TransitionState Iminium->TransitionState Nucleophile 2-Furylboronic Acid Nucleophile->TransitionState Nucleophile->TransitionState Product Mannich Adduct TransitionState->Product TransitionState->Product

Caption: Proposed mechanism for the diastereoselective Mannich reaction.

The phenyl group at the C5 position of the morpholinone ring is believed to adopt a pseudo-equatorial conformation, effectively shielding one face of the iminium ion. The nucleophile, in this case, the 2-furyl group from the boronic acid, then preferentially attacks from the less sterically hindered face, leading to the observed major diastereomer.

Conclusion and Future Outlook

(R)-5-phenylmorpholin-2-one and its enantiomer have demonstrated potential as effective chiral auxiliaries in the context of the diastereoselective Mannich reaction, providing high levels of stereocontrol. However, a comprehensive evaluation of its utility in asymmetric synthesis is currently hampered by a significant lack of published data for other key transformations such as alkylations and aldol reactions.

In contrast, Evans oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams remain the gold standards for a wide array of asymmetric transformations due to their well-documented reliability, high stereoselectivities, and predictable outcomes.

For researchers and drug development professionals, (R)-5-phenylmorpholin-2-one represents a niche chiral building block with proven efficacy in a specific application. Future research should focus on expanding the scope of its application to other stereoselective reactions to fully assess its potential as a versatile chiral auxiliary. Until such data becomes available, the established auxiliaries will likely remain the preferred choice for most applications in asymmetric synthesis.

References

  • Harwood, L. M., Currie, G. S., Drew, M. G. B., & Luke, R. W. A. (1996). Asymmetry in the boronic acid Mannich reaction: diastereocontrolled addition to chiral iminium species derived from aldehydes and (S)-5-phenylmorpholin-2-one. Chemical Communications, (16), 1953-1954. [Link]

Sources

A Comparative Guide to the Enantiomeric Excess Determination of (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The biological activity of chiral molecules can be highly enantiomer-specific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. (R)-5-phenylmorpholin-2-one, a key chiral building block in the synthesis of various biologically active compounds, necessitates robust and reliable analytical methodologies for the accurate determination of its enantiomeric excess (ee). This guide provides a comprehensive comparison of modern analytical techniques for this purpose, supported by experimental data and protocols, to empower researchers in selecting the optimal method for their specific needs.

The Criticality of Enantiomeric Excess in Drug Development

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Regulatory bodies worldwide mandate the characterization and control of stereoisomers in drug substances. An accurate determination of enantiomeric excess is therefore not merely an analytical task but a critical component of quality control and regulatory compliance throughout the drug development pipeline.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for (R)-5-phenylmorpholin-2-one can be effectively achieved through several advanced analytical techniques. This guide focuses on the most prevalent and powerful methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including those with cyclic carbamate structures.

Causality of Experimental Choices: The selection of a polysaccharide-based CSP is predicated on its proven ability to form transient diastereomeric complexes with a multitude of chiral analytes through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The choice of a normal-phase mobile system (e.g., hexane/ethanol) often provides superior selectivity for this class of compounds compared to reversed-phase systems.

Workflow for Chiral HPLC Method Development:

Caption: A systematic workflow for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC

The following protocol is a representative method for the enantiomeric excess determination of (R)-5-phenylmorpholin-2-one, based on established methods for structurally similar compounds like Apremilast intermediates.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Supporting Experimental Data (Representative)

Parameter(S)-5-phenylmorpholin-2-one(R)-5-phenylmorpholin-2-one
Retention Time (min)8.510.2
Resolution (Rs)-2.8
Tailing Factor1.11.2

Method Validation Summary (Representative)

ParameterSpecificationResult
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (% RSD)≤ 2.0%0.8%
Limit of Detection (LOD)Signal-to-Noise ≥ 30.05% of (R)-enantiomer
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 100.15% of (R)-enantiomer
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful "green" alternative to HPLC for enantiomeric separations.[2] By utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers significant advantages in terms of reduced solvent consumption, faster analysis times, and lower backpressure. The same polysaccharide-based CSPs used in HPLC are often employed in SFC, demonstrating the versatility of these phases.

Causality of Experimental Choices: The use of supercritical CO₂ as the main eluent provides a low-viscosity mobile phase, allowing for higher flow rates and faster separations without a significant loss in efficiency. The addition of a small amount of an alcohol modifier (e.g., methanol or ethanol) is crucial for modulating the polarity of the mobile phase and achieving optimal retention and selectivity.

Workflow for Chiral SFC Method Development:

Caption: Streamlined workflow for chiral SFC method development.

Experimental Protocol: Chiral SFC

This protocol illustrates a typical SFC method for the analysis of (R)-5-phenylmorpholin-2-one.

  • Instrumentation: A supercritical fluid chromatography system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Performance Comparison: HPLC vs. SFC

FeatureChiral HPLCChiral SFC
Analysis Time SlowerFaster (typically 3-5x)
Solvent Consumption High (organic solvents)Low (primarily CO₂)
Environmental Impact HigherLower ("Green" chemistry)
Operating Pressure HigherLower
Throughput ModerateHigh
Method Development Can be time-consumingOften faster screening
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a powerful and non-separative method for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). For amines like 5-phenylmorpholin-2-one, chiral solvating agents such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives are particularly effective.[3]

Causality of Experimental Choices: The principle behind using a CSA is the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the enantiopure CSA. These diastereomeric complexes have distinct chemical environments, leading to separate and quantifiable signals in the NMR spectrum for each enantiomer. This method is rapid as it does not require a chromatographic separation.[4]

Workflow for NMR Enantiomeric Excess Determination:

Caption: A straightforward workflow for ee determination by NMR with a CSA.

Experimental Protocol: NMR with Chiral Solvating Agent

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol ((S)-BINOL).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 5-phenylmorpholin-2-one sample into an NMR tube.

    • Add approximately 1.5 equivalents of (S)-BINOL.

    • Add ~0.7 mL of CDCl₃.

    • Gently shake the tube to ensure complete dissolution.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is duplicated due to the formation of diastereomeric complexes. Integrate the corresponding signals for each enantiomer to determine their ratio and calculate the enantiomeric excess.

Illustrative Data Analysis:

For 5-phenylmorpholin-2-one, the proton at the chiral center (C5) is a good candidate for observing diastereotopic splitting.

  • Enantiomeric Excess (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of (R)-5-phenylmorpholin-2-one depends on the specific requirements of the analysis.

  • Chiral HPLC remains the gold standard for routine quality control due to its robustness, high resolution, and well-established validation protocols. It is the recommended method for release testing and stability studies.

  • Chiral SFC is an excellent alternative, particularly for high-throughput screening and preparative separations, offering significant advantages in speed and environmental sustainability.

  • NMR with Chiral Solvating Agents is a rapid and powerful tool for reaction monitoring and preliminary enantiomeric excess assessment, as it provides a quick result without the need for extensive method development.

For drug development professionals, a combination of these techniques often provides the most comprehensive analytical strategy. Initial screening and reaction optimization can be efficiently performed using NMR or SFC, while final product release and stability testing should rely on a validated chiral HPLC method.

References

  • Determination of the Enantiomer of Apremilast and Its Intermediate by NP-HPLC. Chinese Journal of Pharmaceuticals, 2016, 47(10): 1284.
  • A kind of Apremilast and the method for separating and detecting of enantiomer thereof. CN104792913B.
  • Foroughbakhshfasaei, M.; Szabó, Z.-I.; Tóth, G. Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode.
  • Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin—Reversal of Enantiomer Elution Order by Cationic Capillary Co
  • Analytical Methods for the Determination of Apremilast and its Impurities. RSC Advances, 2021.
  • Regioselective synthesis of (Z)‐5‐methylene‐containing morpholin‐2‐ones. Helvetica Chimica Acta.
  • The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Journal of Pharmaceutical and Biomedical Analysis.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 2023, 88(6), 3469–3480.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 2018, 83(19), 11935–11945.
  • Application Notes: Chiral.
  • Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters, 2015, 17(15), 3854–3857.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 2023, 88(6), 3469–3480.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 2022, 87(19), 12895–12906.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 2022, 12(39), 25343–25350.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 2021, 26(23), 7297.
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 2021, 55(2s), s549-s556.
  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal, 2023, 18(9), e202201211.
  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 2019, 84(15), 9478–9486.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. International Journal of Molecular Sciences, 2021, 22(4), 2157.
  • Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences and Research, 2011, 2(2), 239-248.
  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis.
  • Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. Journal of the Brazilian Chemical Society, 2010, 21(8), 1575-1580.
  • Enantiomeric excess determination for products synthesized using 3-Ethyl-1,2,3-ox
  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ChemInform, 2016, 47(1).
  • Determination of the enantiomeric composition of chiral delta-2-oxazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents. Chirality, 2003, 15(7), 609-17.

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-5-Phenylmorpholin-2-one Derivatives: A Methodological and Theoretical Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the comparative biological evaluation of (R)- and (S)-5-phenylmorpholin-2-one derivatives. While direct comparative studies on this specific scaffold are not extensively published, this document synthesizes established principles of stereopharmacology and methodologies from related morpholine-based compounds to present a robust blueprint for investigation.

Introduction: The Significance of the Morpholine Scaffold and the Imperative of Chirality

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1] Its favorable physicochemical properties, including a balanced lipophilic-hydrophilic profile and a flexible chair-like conformation, often contribute to improved pharmacokinetic and pharmacodynamic profiles.[1] The 5-phenylmorpholin-2-one core, in particular, holds potential for interacting with various biological targets due to its structural features.

However, the presence of a stereocenter at the 5-position of the morpholin-2-one ring means that these derivatives exist as a pair of non-superimposable mirror images, or enantiomers: (R)-5-phenylmorpholin-2-one and (S)-5-phenylmorpholin-2-one. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.[2] This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[2] Therefore, a thorough comparative analysis of the individual enantiomers is not merely an academic exercise but a critical step in drug discovery and development.

This guide will delineate the potential biological targets for 5-phenylmorpholin-2-one derivatives based on structure-activity relationships (SAR) of related compounds and provide detailed, actionable protocols for their comparative evaluation.

The Principle of Chirality in Drug Action: A Tale of Two Enantiomers

The differential interaction of enantiomers with a chiral biological target can be conceptualized using the "three-point attachment" model. For a molecule to bind effectively to its target, it often needs to establish at least three points of interaction. While one enantiomer may achieve this optimal three-point fit, its mirror image may only be able to establish a two-point attachment, resulting in a weaker or non-existent interaction. This disparity in binding affinity can lead to profound differences in pharmacological activity.

Chirality cluster_receptor Chiral Receptor Binding Site cluster_enantiomers Enantiomers receptor Binding Pocket A Binding Pocket B Binding Pocket C R_enantiomer (R)-Enantiomer R_enantiomer->receptor Optimal 3-Point Binding (High Affinity - Eutomer) S_enantiomer (S)-Enantiomer S_enantiomer->receptor Suboptimal 2-Point Binding (Low Affinity - Distomer)

Caption: Differential binding of enantiomers to a chiral receptor.

Potential Biological Targets for 5-Phenylmorpholin-2-one Derivatives

Based on the broader class of morpholine derivatives, two primary areas of biological activity warrant investigation for the (R)- and (S)-5-phenylmorpholin-2-one enantiomers: inhibition of monoamine oxidases (MAO) and modulation of monoamine reuptake transporters.

  • Monoamine Oxidase (MAO) Inhibition: Morpholine derivatives have been identified as inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[3] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.

  • Monoamine Reuptake Inhibition: The structural similarity of some morpholine derivatives to known serotonin-norepinephrine reuptake inhibitors (SNRIs) suggests that 5-phenylmorpholin-2-one enantiomers could also act on the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] Dual inhibitors of these transporters are effective antidepressants.[5]

Designing a Comparative Study: A Methodological Blueprint

A robust comparison of the (R)- and (S)-enantiomers requires a systematic approach, from obtaining the pure stereoisomers to conducting head-to-head biological assays.

Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Comparison racemate Synthesis of Racemic 5-Phenylmorpholin-2-one separation Chiral Separation (e.g., HPLC) racemate->separation enantiomers Pure (R)- and (S)-Enantiomers separation->enantiomers mao_assay MAO-A & MAO-B Inhibition Assays enantiomers->mao_assay reuptake_assay SERT & NET Reuptake Assays enantiomers->reuptake_assay ic50 Determine IC50 values (MAO Inhibition) mao_assay->ic50 ki Determine Ki values (Reuptake Inhibition) reuptake_assay->ki comparison Compare Potency & Selectivity of (R)- vs. (S)-Enantiomers ic50->comparison ki->comparison

Caption: Experimental workflow for comparing enantiomer activity.

Part 1: Obtaining Pure Enantiomers

The first critical step is to obtain the individual (R)- and (S)-enantiomers in high purity. This can be achieved through two main routes:

  • Enantioselective Synthesis: This "chiral pool" approach uses a chiral starting material or a chiral catalyst to produce the desired enantiomer directly.[6]

  • Chiral Separation (Resolution): This involves synthesizing the racemic mixture and then separating the enantiomers. A common and effective method is preparative chiral High-Performance Liquid Chromatography (HPLC).[2]

Part 2: Comparative Biological Evaluation

With the pure enantiomers in hand, a direct comparison of their biological activities can be performed.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the (R)- and (S)-enantiomers against both MAO-A and MAO-B.

Objective: To quantify the inhibitory potency of each enantiomer against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • (R)- and (S)-5-phenylmorpholin-2-one derivatives

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve (R)- and (S)-enantiomers, clorgyline, and selegiline in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds and controls in buffer. A typical final concentration range would be 0.1 nM to 100 µM.

    • Prepare a solution of kynuramine in buffer. The final concentration in the assay will be close to its Km value for each enzyme.

    • Dilute the MAO-A and MAO-B enzymes in buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • To each well, add 50 µL of buffer.

    • Add 25 µL of the appropriate enzyme solution (MAO-A or MAO-B) to the wells.

    • Add 25 µL of the test compound or control dilution (or buffer for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction:

    • Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells (enzyme + substrate, no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
(R)-enantiomer
(S)-enantiomer
Clorgyline
Selegiline

This protocol is designed to determine the binding affinity (Ki) of the (R)- and (S)-enantiomers for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Objective: To quantify the binding affinity of each enantiomer to human SERT and NET.

Materials:

  • Cell membranes prepared from cells expressing human SERT or NET

  • [³H]Citalopram (radioligand for SERT)

  • [³H]Nisoxetine (radioligand for NET)

  • (R)- and (S)-5-phenylmorpholin-2-one derivatives

  • Fluoxetine (selective SERT inhibitor, positive control)

  • Desipramine (selective NET inhibitor, positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions and serial dilutions of the test compounds and controls in DMSO and then dilute in binding buffer.

    • Prepare working solutions of the radioligands in binding buffer at a concentration close to their Kd value.

  • Assay Setup (in a 96-well plate):

    • To each well, add 50 µL of binding buffer.

    • Add 50 µL of the test compound, control, or buffer (for total binding). For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).

    • Add 50 µL of the cell membrane preparation.

    • Add 50 µL of the appropriate radioligand solution ([³H]Citalopram for SERT, [³H]Nisoxetine for NET).

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Harvesting and Washing:

    • Harvest the contents of the plate onto the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Measurement:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value from a dose-response curve.

    • Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundSERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)
(R)-enantiomer
(S)-enantiomer
Fluoxetine
Desipramine

Interpreting Potential Outcomes

The results of these comparative assays will provide critical insights into the stereoselectivity of 5-phenylmorpholin-2-one derivatives. Several outcomes are possible:

  • High Stereoselectivity: One enantiomer is significantly more potent than the other at a specific target (e.g., (S)-enantiomer is a potent MAO-B inhibitor, while the (R)-enantiomer is inactive). This is the ideal scenario for developing a selective drug with a clear therapeutic window.

  • Differential Selectivity: The enantiomers may exhibit different selectivity profiles. For instance, the (R)-enantiomer might be a selective NET inhibitor, while the (S)-enantiomer is a dual SERT/NET inhibitor.

  • No Stereoselectivity: Both enantiomers may have similar potency and selectivity. In this case, development of the racemate might be justifiable.

  • Distomer-Mediated Side Effects: One enantiomer could be responsible for the desired activity, while the other binds to off-target receptors, potentially causing side effects.

Conclusion

The principles of stereochemistry are central to modern drug discovery. For chiral molecules like the 5-phenylmorpholin-2-one derivatives, a direct and quantitative comparison of the biological activities of the (R)- and (S)-enantiomers is essential. By employing systematic experimental workflows, such as the MAO inhibition and radioligand binding assays detailed in this guide, researchers can elucidate the structure-activity relationships governed by stereochemistry. This knowledge is paramount for selecting the optimal candidate for further development, maximizing therapeutic efficacy, and minimizing potential adverse effects, ultimately leading to safer and more effective medicines.

References

Sources

A Comparative Guide to Catalytic Synthesis of (R)-5-phenylmorpholin-2-one: A Key Intermediate for Safinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of catalytic methodologies for the enantioselective synthesis of (R)-5-phenylmorpholin-2-one. This chiral heterocycle is a critical building block in the pharmaceutical industry, most notably as the precursor to Safinamide, a selective MAO-B inhibitor used in the treatment of Parkinson's disease.[1] The stereochemistry at the C5 position is paramount for biological activity, making enantioselective catalysis a central challenge in its efficient production.

We will dissect and compare three dominant catalytic strategies: asymmetric hydrogenation using transition metal complexes, enzymatic kinetic resolution via lipases, and organocatalytic approaches. This analysis is grounded in peer-reviewed experimental data, focusing on catalyst performance metrics such as yield, enantiomeric excess (ee), and reaction efficiency. The objective is to equip researchers and process chemists with the necessary insights to select and implement the optimal synthetic route for their specific needs.

Section 1: Overview of Catalytic Strategies

The synthesis of enantiopure (R)-5-phenylmorpholin-2-one can be approached from several angles, each with distinct advantages and mechanistic underpinnings. The choice of catalyst dictates not only the stereochemical outcome but also the process's overall efficiency, scalability, and environmental impact.

G Prochiral Prochiral Precursor (e.g., Dehydromorpholinone) AH Asymmetric Hydrogenation Prochiral->AH [Rh] or [Ru] Catalyst H₂ Gas Racemic Racemic Precursor (rac-5-phenylmorpholin-2-one) EKR Enzymatic Kinetic Resolution (EKR) Racemic->EKR Lipase Catalyst Acyl Donor Acyclic Acyclic Precursors (e.g., Aldehydes, Amines) OC Organocatalysis Acyclic->OC Chiral Amine or Thiourea Catalyst Product (R)-5-phenylmorpholin-2-one AH->Product EKR->Product Byproduct (S)-Acylated Product (Byproduct) EKR->Byproduct OC->Product

Caption: Catalytic pathways to (R)-5-phenylmorpholin-2-one.

Section 2: Performance Comparison of Key Catalysts

The efficacy of a catalyst is measured by its ability to deliver the target molecule in high yield and stereopurity under practical conditions. The following table summarizes performance data extracted from relevant literature for leading catalyst types.

Catalyst TypeSpecific Catalyst/LigandSubstrateYield (%)ee (%)Key Conditions & Remarks
Asymmetric Hydrogenation Rhodium-SKP Complex2-Phenyl-dehydromorpholine>9999A highly efficient method using a bisphosphine-rhodium catalyst with a large bite angle.[2][3]
Asymmetric Hydrogenation Ruthenium-(S,S)-Ts-DPENAminoalkyne precursorHigh>95A tandem one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation.[4]
Enzymatic Kinetic Resolution Lipase PS (Pseudomonas cepacia)Racemic 2-azidocycloalkanols~50 (for each enantiomer)>99High enantioselectivity is achieved via asymmetric acylation using vinyl acetate.[5]
Enzymatic Kinetic Resolution Novozym 435 (Candida antarctica B)Racemic 2-substituted cycloalkanols~50 (for each enantiomer)>99 (E > 200)An immobilized and robust lipase, effective for resolving various alcohol precursors.[6]
Organocatalysis Quinine-derived UreaAldehyde, (Phenylsulfonyl)acetonitrile, Ethanolamine8182A one-pot, three-step sequential protocol for synthesizing the morpholin-2-one core.[7]
In-Depth Analysis: Causality and Mechanistic Considerations

Asymmetric Hydrogenation: This strategy represents one of the most atom-economical methods for generating chiral centers. Transition metal complexes, particularly those of rhodium and ruthenium, are rendered chiral by coordination with enantiopure ligands like bisphosphines (e.g., SKP) or diamines (e.g., Ts-DPEN).[2][4][8]

  • Expertise & Causality: The success of this method hinges on the formation of a rigid, well-defined chiral pocket around the metal center.[8] The prochiral substrate (e.g., an enamine or dehydromorpholine) coordinates to the metal in a sterically favored orientation. This facial selectivity dictates the trajectory of hydride delivery from the metal or hydrogen addition, leading to the preferential formation of one enantiomer.[2] The large bite angle of ligands like SKP is crucial for creating the necessary steric environment to achieve high enantioselectivity.[2][3]

Enzymatic Kinetic Resolution (EKR): Biocatalysis offers exceptional selectivity under mild, environmentally benign conditions. Lipases are widely used to resolve racemic mixtures of alcohols or esters. In this context, a racemic precursor to (R)-5-phenylmorpholin-2-one is subjected to lipase-catalyzed acylation.

  • Trustworthiness & Causality: The mechanism is a classic example of stereochemical recognition by an enzyme's active site. One enantiomer of the racemic substrate fits preferentially into the active site and undergoes a rapid acylation reaction (e.g., with vinyl acetate), while the other enantiomer is a poor fit and reacts very slowly or not at all.[6][9] This leaves the reaction mixture enriched in the unreacted, desired enantiomer. For many cyclic alcohols, this follows the "Kazlauskas rule," where the (R)-enantiomer is acylated faster, leaving the (S)-alcohol.[6] However, the primary limitation of standard EKR is a theoretical maximum yield of 50% for the desired product. This can be overcome by implementing a dynamic kinetic resolution (DKR), where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100%.[10]

Organocatalysis: This approach avoids transition metals, which can be advantageous for pharmaceutical synthesis due to concerns about metal contamination. Chiral small molecules, such as cinchona alkaloid derivatives, are used to catalyze the bond-forming reactions that construct the chiral heterocyclic ring.[7]

  • Expertise & Causality: Organocatalysts typically activate substrates through the formation of transient covalent intermediates (e.g., iminium ions) or through non-covalent interactions like hydrogen bonding.[7] In the synthesis of morpholin-2-ones, a quinine-derived thiourea catalyst can orchestrate a cascade of reactions, including epoxidation and ring-opening cyclization, controlling the stereochemistry at each step through a network of hydrogen bonds that orient the reactants in a specific three-dimensional arrangement.[7]

Section 3: Detailed Experimental Protocols

The following protocols are self-validating systems derived from authoritative literature, providing a practical basis for comparison.

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

(Based on the methodology by Zhang et al. for 2-substituted morpholines)[2][3]

Objective: To synthesize (R)-5-phenylmorpholin-2-one via Rh-catalyzed asymmetric hydrogenation with >99% yield and >99% ee.

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • (S,S)-SKP ligand (1.1 mol%)

  • 2-Phenyl-5,6-dihydro-4H-1,4-oxazin-2-one (dehydromorpholine precursor) (1.0 equiv)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (H₂) at 50 bar pressure

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ and the SKP ligand to a flame-dried Schlenk flask. Add degassed DCM and stir the solution at room temperature for 30 minutes to pre-form the active catalyst.

  • Reaction Setup: In a separate vessel, dissolve the dehydromorpholine precursor in degassed DCM.

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to the autoclave. Seal the reactor.

  • Execution: Purge the autoclave three times with H₂ gas. Pressurize the reactor to 50 bar with H₂.

  • Incubation: Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Work-up: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure (R)-5-phenylmorpholin-2-one.

  • Analysis: Confirm product identity via ¹H NMR and ¹³C NMR. Determine enantiomeric excess using chiral HPLC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

(Based on methodologies for resolving cyclic alcohols)[5][6]

Objective: To resolve racemic 5-phenyl-5-hydroxy-morpholin-2-one, isolating the (R)-alcohol.

Materials:

  • Racemic 5-phenyl-5-hydroxy-morpholin-2-one (1.0 equiv)

  • Novozym 435 (immobilized Candida antarctica lipase B) (50 mg per mmol of substrate)

  • Vinyl acetate (1.5 equiv)

  • Diisopropyl ether (solvent)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the racemic alcohol, diisopropyl ether, and freshly activated molecular sieves.

  • Acyl Donor Addition: Add vinyl acetate to the mixture.

  • Enzyme Addition: Add Novozym 435 to the flask.

  • Incubation: Seal the flask and stir the suspension at 40°C. Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC to track the formation of the acetylated product. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the remaining starting material.

  • Work-up: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme (which can often be washed and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (R)-alcohol from the acetylated (S)-ester by flash column chromatography on silica gel.

  • Analysis: Characterize the isolated (R)-alcohol. Determine its enantiomeric excess via chiral HPLC.

G cluster_protocol Workflow: Lipase-Catalyzed Kinetic Resolution A 1. Setup Reaction (Racemic Alcohol, Solvent, Vinyl Acetate) B 2. Add Lipase (Novozym 435) A->B C 3. Incubate & Monitor (Stir at 40°C, Track Conversion via GC/TLC) B->C D 4. Stop at ~50% Conversion C->D C->D No E 5. Work-up (Filter to remove enzyme) D->E Yes F 6. Purify via Chromatography E->F G Isolated (R)-Alcohol F->G H Isolated (S)-Acetate F->H I 7. Analyze ee% (Chiral HPLC) G->I

Caption: Experimental workflow for enzymatic kinetic resolution.

Section 4: Conclusion and Future Outlook

For the synthesis of (R)-5-phenylmorpholin-2-one, asymmetric hydrogenation stands out as the most efficient and atom-economical method, capable of delivering the product in near-quantitative yield and enantiopurity from a prochiral precursor.[2][3] This approach is highly suitable for large-scale industrial production.

Enzymatic kinetic resolution offers unparalleled selectivity under mild conditions and is an excellent choice when a suitable racemic precursor is readily available.[5][6] Its main drawback is the 50% yield limit, which necessitates either a highly efficient separation and racemization loop for the unwanted enantiomer or the implementation of a more complex dynamic kinetic resolution system.

Organocatalysis is a rapidly evolving field that provides a valuable metal-free alternative.[7][11] While the reported yields and enantioselectivities for this specific core structure are still catching up to metal-based methods, the avoidance of transition metals is a significant advantage for pharmaceutical applications.

Future research will likely focus on developing more robust and cost-effective organocatalysts and exploring DKR systems to enhance the efficiency of biocatalytic routes. For industrial applications, the continued development of highly active and selective heterogeneous catalysts for asymmetric hydrogenation will be key to creating more sustainable and scalable manufacturing processes.

References

  • Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (2025). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. Organic Letters, 27(32), 8941-8945.
  • Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines.
  • Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (n.d.). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv.
  • Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (2025). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv, Cambridge Open Engage.
  • (S)-5-Phenylmorpholin-2-one. (n.d.). J&K Scientific.
  • Thuring, J. W. J. F., Klunder, A. J. H., Nefkens, G. H. L., & Zwanenburg, B. (n.d.). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron Letters.
  • The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • de Miranda, A. S., et al. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .

  • Caruana, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry, 81, 8696-8709.
  • Kuwano, R. (2008).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.).
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (n.d.).
  • Elkamhawy, A., et al. (2021). Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. Bioorganic Chemistry, 115, 105233.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Royal Society of Chemistry.
  • Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. (n.d.). PubMed.
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (n.d.).
  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-6.

Sources

A Comparative Guide to the Cross-Validation of NMR and HPLC Data for (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and quality. For a compound like (R)-5-phenylmorpholin-2-one, a key chiral building block, rigorous analytical methodologies are not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the structural confirmation and enantiomeric purity assessment of (R)-5-phenylmorpholin-2-one. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This principle is paramount when dealing with enantiomers, as they often exhibit identical physical and chemical properties in an achiral environment, yet can have vastly different pharmacological and toxicological profiles.[2] Therefore, employing and cross-validating distinct analytical techniques is a robust strategy to ensure the integrity of your data.

The Role of Orthogonal Methods in Analytical Validation

Cross-validation using orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—provides a high degree of confidence in the analytical results. For (R)-5-phenylmorpholin-2-one, NMR and HPLC are ideal complementary techniques. NMR provides detailed structural information and can be used for quantitative analysis, while chiral HPLC offers exceptional separation of enantiomers, allowing for precise determination of enantiomeric excess (e.e.).[3]

Diagram 1: The Logic of Cross-Validation

cluster_0 Analytical Workflow Analyte (R)-5-phenylmorpholin-2-one NMR NMR Analysis (Structure & Purity) Analyte->NMR HPLC HPLC Analysis (Purity & e.e.) Analyte->HPLC CrossValidation Cross-Validation NMR->CrossValidation HPLC->CrossValidation Result Confident & Validated Result CrossValidation->Result

Caption: Workflow illustrating the cross-validation of NMR and HPLC data.

Section 1: Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. For (R)-5-phenylmorpholin-2-one, ¹H and ¹³C NMR provide a unique fingerprint, confirming the connectivity of atoms and the overall molecular structure.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the (R)-5-phenylmorpholin-2-one sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte peaks.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguous peak assignment.[4][5]

  • For quantitative ¹H NMR (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation and accurate integration.

  • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.[6]

Data Interpretation and Causality

The ¹H NMR spectrum of (R)-5-phenylmorpholin-2-one is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the morpholinone ring. The chemical shifts and coupling constants of the morpholine ring protons can provide information about the ring's conformation, which is typically a chair-like structure.[4][5]

For determining enantiomeric excess, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be employed.[2][7] The reaction of the chiral amine in 5-phenylmorpholin-2-one with a CDA, such as Mosher's acid, will form diastereomers that are distinguishable by NMR, allowing for the quantification of each enantiomer.[8]

Summarized NMR Data
Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic Protons7.2 - 7.5125 - 140
C5-H~4.5 - 5.0~75 - 85
C6-H₂~3.5 - 4.0~45 - 55
C3-H₂~4.0 - 4.5~65 - 75
N-HVariable-

Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions.

Section 2: Enantiomeric Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

1. Mobile Phase and Column Selection:

  • The choice of CSP is critical for achieving separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for a wide range of chiral compounds.[10]

  • A reverse-phase method is commonly employed for moderately polar compounds like 5-phenylmorpholin-2-one.[11] A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.[12] The polarity of the compound may necessitate the use of specialized columns for polar analytes.[13][14][15]

  • Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

2. Sample Preparation:

  • Prepare a stock solution of (R)-5-phenylmorpholin-2-one in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of quantitation (LOQ) for the undesired (S)-enantiomer.

3. HPLC Data Acquisition:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample and the standards.

  • Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance (e.g., ~254 nm).

Data Interpretation and Validation

The primary output of the chiral HPLC analysis is a chromatogram showing two separated peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers. The method should be validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.[1][16][17]

Summarized HPLC Data
Parameter (R)-5-phenylmorpholin-2-one (S)-5-phenylmorpholin-2-one
Retention Time (tᵣ)tᵣ₁tᵣ₂
Peak AreaArea₁Area₂
Calculated Value Formula
Resolution (Rₛ)2(tᵣ₂ - tᵣ₁) / (w₁ + w₂)> 1.5 for baseline separation
Enantiomeric Excess (% e.e.)[(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Diagram 2: HPLC Experimental Workflow

cluster_1 HPLC Method Development & Validation Start Sample Preparation ColumnSelection Chiral Column & Mobile Phase Selection Start->ColumnSelection MethodOptimization Optimization of Flow Rate, Temperature, & Gradient ColumnSelection->MethodOptimization Validation Method Validation (ICH Q2(R1)) MethodOptimization->Validation Analysis Sample Analysis Validation->Analysis DataProcessing Data Processing & e.e. Calculation Analysis->DataProcessing End Validated Results DataProcessing->End

Caption: A stepwise representation of the HPLC experimental workflow.

Section 3: Cross-Validation and Conclusion

The power of this dual-technique approach lies in the cross-validation of the results. The purity determined by qNMR should be in close agreement with the total purity determined by HPLC (sum of both enantiomers and any impurities). Furthermore, the enantiomeric excess determined by NMR (using a chiral auxiliary) should corroborate the e.e. value obtained from the chiral HPLC separation. Any significant discrepancies would warrant further investigation into the analytical methods or the sample itself.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • New methods for the enantiomeric excess determination using NMR. University of Groningen Research Portal. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Analytical Chemistry. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • ¹H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [Link]

Sources

Benchmarking the Synthesis of 5-Phenylmorphans: A Comparative Guide to Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-phenylmorphan scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds with significant pharmacological activity.[1] These molecules, conceptualized as simplified analogues of morphine, have yielded potent modulators of opioid receptors (μ, δ, and κ), playing crucial roles in pain management, mood regulation, and addiction research.[1][2] The strategic placement of the phenyl group at the C5 position and further substitutions on the morphan skeleton have led to compounds with diverse profiles, ranging from potent agonists to antagonists.[2][3]

Given their therapeutic potential, the efficient and stereocontrolled synthesis of 5-phenylmorphans is of paramount importance to researchers in drug discovery and development. Historically, many syntheses relied on racemic routes, requiring late-stage chiral resolutions that discard half of the material.[1][4] Modern advancements have introduced more elegant and efficient strategies.

This guide provides a comparative benchmark of two prominent synthetic strategies for constructing the 5-phenylmorphan core, starting from different, readily accessible materials. We will dissect a classical acid-catalyzed cyclization approach and contrast it with a modern, stereoselective aza-Michael reaction strategy. By examining the causality behind experimental choices, providing detailed protocols, and presenting comparative data, this guide aims to equip researchers with the insights needed to select the optimal synthetic route for their specific objectives.

Strategy 1: The Classical Approach via Grewe-Type Cyclization

The Grewe cyclization is a foundational method for constructing the morphan core.[5] This acid-catalyzed cascade reaction typically involves the intramolecular electrophilic attack of an electron-rich aromatic ring onto a protonated enamine or iminium ion derived from a 1-benzyl-tetrahydropyridine precursor.[5][6] This strategy is robust and has been widely used, but often requires harsh conditions.

Starting Materials: N-phenethyl-4-phenyl-1,2,3,6-tetrahydropyridine derivatives. These precursors can be synthesized from commercially available reagents like phenethylamine and substituted pyridines or piperidones.[7][8][9]

Synthetic Rationale and Workflow

The logic of this approach is to first construct a key intermediate that contains both the nucleophilic aromatic ring and the electrophilic precursor tethered together. The critical C-C bond that forms the bicyclo[3.3.1]nonane system is then forged in the final cyclization step. The starting tetrahydropyridine already contains what will become the piperidine ring of the morphan.

Grewe_Workflow cluster_0 Precursor Synthesis cluster_1 Key Cyclization Step A N-Phenethyl-4-piperidone C Intermediate Alcohol A->C B Phenylmagnesium bromide (Grignard) B->C 1. THF 2. H₃O⁺ workup D N-Phenethyl-4-phenyl- 1,2,3,6-tetrahydropyridine C->D Acid-catalyzed dehydration (e.g., H₂SO₄) E 5-Phenylmorphan Core D->E Grewe Cyclization (e.g., H₃PO₄/HCO₂H)

Caption: Workflow for 5-Phenylmorphan synthesis via Grewe-type cyclization.

Detailed Experimental Protocol: Grewe Cyclization

This protocol is a representative example for the cyclization of an N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine, which is analogous to the N-phenethyl variant.

Objective: To synthesize the 5-phenylmorphan core via acid-catalyzed intramolecular cyclization.

Materials:

  • N-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

  • 85% Phosphoric acid (H₃PO₄)

  • Formic acid (HCO₂H)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (1 equivalent) in a 1:1 mixture of 85% phosphoric acid and formic acid.

    • Causality: The strong acid mixture serves two purposes: it protonates the double bond of the tetrahydropyridine, generating a reactive tertiary carbocation, and acts as the medium for the subsequent intramolecular Friedel-Crafts-type reaction. Formic acid can also facilitate hydride shifts in some cases.[7]

  • Cyclization: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Causality: Elevated temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution, which is the key bond-forming step.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Basify the aqueous solution to a pH > 10 by the slow addition of concentrated NaOH solution.

    • Causality: Neutralization of the strong acid is necessary to stop the reaction and deprotonate the product's amine, rendering it soluble in organic solvents for extraction.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-phenylmorphan.

Strategy 2: Modern Diastereoselective Aza-Michael Approach

A more recent and elegant strategy avoids the harsh acidic conditions of the Grewe cyclization. This approach, highlighted by Mahgoub et al., utilizes a diastereoselective intramolecular aza-Michael reaction to form the crucial C1-amine bond, constructing the second ring of the bicyclic system with high stereocontrol.[1][4]

Starting Materials: Chiral ester intermediates derived from enantioselective conjugate additions. This route builds complexity in a controlled, stepwise manner.[1]

Synthetic Rationale and Workflow

This strategy relies on building a linear precursor containing a chiral center, an amine nucleophile, and a Michael acceptor (an α,β-unsaturated ketone). The key cyclization is an intramolecular conjugate addition of the amine to the enone. The stereochemistry of the final product is directed by the pre-existing chiral center in the linear precursor, leading to a highly diastereoselective transformation.

Aza_Michael_Workflow cluster_0 Precursor Elaboration cluster_1 Key Cyclization Step A Chiral Ester Precursor (from conjugate addition) B Amide Formation A->B 1. LiOH hydrolysis 2. Amide coupling C Amide Reduction B->C LiAlH₄ reduction D Linear Amine Precursor (with ketal protection) C->D Functional group manipulations E 5-Phenylmorphan-7-one D->E Aza-Michael Reaction (1N HCl, deprotection & cyclization)

Caption: Workflow for enantioselective 5-phenylmorphan synthesis via Aza-Michael reaction.

Detailed Experimental Protocol: Aza-Michael Cyclization

This protocol is adapted from the work of Mahgoub et al. for the final cyclization step.[4]

Objective: To synthesize the chiral 5-phenylmorphan core via an acid-promoted deprotection and diastereoselective aza-Michael reaction.

Materials:

  • Linear methylamine precursor with a protected ketal (e.g., Intermediate 1 in the source literature)[1]

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the ketal-protected amine precursor (1 equivalent) in 1 N HCl in a suitable flask.

    • Causality: The aqueous acidic solution serves a dual role. First, it hydrolyzes the ketal protecting group to reveal the α,β-unsaturated ketone, which is the required Michael acceptor. Second, it protonates the amine, keeping it in solution.

  • Cyclization: Stir the solution at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS.

    • Causality: Once the enone is revealed, the reaction medium is carefully basified. This deprotonates the amine, which then acts as a nucleophile, immediately attacking the β-carbon of the enone in an intramolecular fashion. The pre-existing stereocenter directs the facial selectivity of this attack, leading to a single major diastereomer.

  • Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 5-phenylmorphan product is often obtained in high purity and yield (e.g., 90%) without the need for extensive chromatography.[4]

Comparative Benchmarking

The choice of synthetic strategy depends critically on the project goals, including scale, cost, and the need for stereochemical purity.

FeatureStrategy 1: Grewe-Type CyclizationStrategy 2: Aza-Michael Reaction
Starting Materials N-phenethyl-4-aryl-tetrahydropyridinesChiral acyclic esters/amines
Key Reaction Intramolecular Electrophilic Aromatic SubstitutionIntramolecular Conjugate Addition
Stereocontrol Typically produces racemic mixtures requiring resolution.Excellent diastereoselectivity guided by a chiral precursor.[1]
Reaction Conditions Harsh (strong acids, high temperatures).[5][7]Mild (aqueous acid/base, room temperature).[4]
Yields (Key Step) Variable, often moderate.High to excellent (e.g., 90%).[4]
Functional Group Tolerance Low; sensitive groups may not survive the harsh acidic conditions.High; compatible with a wider range of functional groups.
Scalability Well-established for large-scale synthesis.Potentially scalable, using common reagents.
Pros - Utilizes simple starting materials.- Robust and well-documented.- First enantioselective synthesis route.[1]- High yield and stereocontrol.- Mild, functional-group-tolerant conditions.
Cons - Harsh conditions limit substrate scope.- Lack of stereocontrol.- Potential for side products.- Requires a longer linear synthesis to build the precursor.- Relies on an efficient initial enantioselective step.
Ideal Application Large-scale synthesis of a racemic parent scaffold where cost is a primary driver.Medicinal chemistry programs requiring enantiopure analogues and late-stage functionalization.

Conclusion

The synthesis of 5-phenylmorphans has evolved significantly. While the Grewe-type cyclization remains a powerful and direct method for accessing the core scaffold, its limitations—namely harsh conditions and lack of stereocontrol—make it less suitable for modern drug discovery efforts that demand enantiomerically pure compounds.

In contrast, the diastereoselective aza-Michael strategy represents a state-of-the-art approach. By embedding stereochemical information early in the synthesis and leveraging a mild, high-yielding cyclization, it provides efficient access to enantiopure 5-phenylmorphans.[1][10] This method's compatibility with diverse functional groups opens the door for creating complex libraries of analogues for structure-activity relationship (SAR) studies. For researchers and drug development professionals, understanding the trade-offs between these classical and modern routes is essential for strategically planning the synthesis of novel and effective therapeutics based on the 5-phenylmorphan framework.

References

  • Title: Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines.[1] Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines.[4] Source: ChemRxiv URL: [Link]

  • Title: Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans.[7] Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Source: MDPI URL: [Link]

  • Title: Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines.[10] Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans.[2] Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans.[3] Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization.[5] Source: Juniper Publishers URL: [Link]

  • Title: Novel Route to 14(S)-Isomorphinans via Grewe Cyclization of a 1-Benzyl-1,2,3,5,6,7,8,9-Octahydroisoquinoline.[6] Source: Reddit URL: [Link]

  • Title: N-Phenethyl-4-piperidinone - Wikipedia.[8] Source: Wikipedia URL: [Link]

  • Title: Preparation method of N-phenethyl-4-phenylaminopiperidine.[9] Source: Patsnap URL: [Link]

Sources

A Comparative Guide to Phenylmorpholinone-Based Compounds: In Vitro and In Vivo Correlates of Stimulant Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of phenylmorpholinone-based compounds, a class of psychostimulants known for their historical use as anorectics and their continued emergence as new psychoactive substances. By examining key analogs through the lens of their in vitro receptor binding and neurotransmitter uptake inhibition profiles and correlating these findings with their in vivo effects on locomotor activity, we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding the structure-activity relationships that govern the pharmacological properties of this compound class.

Introduction: The Enduring Legacy of Phenmetrazine

Phenmetrazine (3-methyl-2-phenylmorpholine), first synthesized in 1952 and marketed as Preludin®, is a synthetic amphetamine derivative where the terminal amine is incorporated into a morpholine ring.[1][2] It was initially prescribed as an appetite suppressant but was later withdrawn from many markets due to its high potential for misuse and addiction.[1] The core phenylmorpholinone scaffold has since served as a template for numerous analogs, some of which have appeared on the recreational drug market, necessitating a thorough understanding of their comparative pharmacology.[3][4] This guide will focus on a comparative analysis of phenmetrazine and its key analogs, such as the positional isomers of methylphenmetrazine (MPM), to elucidate how subtle structural modifications influence their interaction with monoamine transporters and subsequent behavioral effects.

Mechanism of Action: Modulating Monoamine Neurotransmission

Phenylmorpholinone-based compounds primarily exert their stimulant effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3][5] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process or even inducing the reverse transport (efflux) of these neurotransmitters, phenylmorpholinone compounds increase their extracellular concentrations, leading to enhanced dopaminergic and noradrenergic signaling.[1][6] This heightened neurotransmission in brain regions associated with reward, motivation, and arousal underlies their stimulant and abuse potential.[7][8]

Phenylmorpholinone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenylmorpholinone Phenylmorpholinone DAT_NET DAT / NET Phenylmorpholinone->DAT_NET Blocks Reuptake Dopamine_NE_Synapse ↑ Dopamine / NE DAT_NET->Dopamine_NE_Synapse Increased Availability Dopamine_NE_Vesicle Dopamine / NE Vesicles Dopamine_NE_Cytosol Cytosolic Dopamine / NE Dopamine_NE_Vesicle->Dopamine_NE_Cytosol Release Dopamine_NE_Cytosol->DAT_NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Dopamine_NE_Synapse->Postsynaptic_Receptors Binds Stimulant_Effects Stimulant Effects (Increased Locomotion, etc.) Postsynaptic_Receptors->Stimulant_Effects Leads to

Caption: Mechanism of action for phenylmorpholinone-based compounds.

In Vitro Comparison: Monoamine Transporter Interactions

The primary determinant of a phenylmorpholinone's stimulant profile is its relative affinity and potency at DAT and NET. In vitro assays using rat brain synaptosomes are a standard method to quantify these interactions by measuring the inhibition of radiolabeled neurotransmitter uptake.[3][4]

Data Summary: Inhibition of Neurotransmitter Uptake

The following table summarizes the in vitro data for phenmetrazine and its methyl-substituted positional isomers, providing a direct comparison of their potencies at DAT, NET, and SERT.[3]

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT SelectivityNET/SERT Selectivity
Phenmetrazine (PM) 131 ± 1829 ± 4>10,000>76>345
2-Methylphenmetrazine (2-MPM) 87 ± 1130 ± 53246 ± 45037108
3-Methylphenmetrazine (3-MPM) 43 ± 627 ± 32558 ± 3505995
4-Methylphenmetrazine (4-MPM) 38 ± 5133 ± 18320 ± 4480.4
Data are presented as mean ± SD. IC₅₀ values represent the concentration of the drug that inhibits 50% of the radiolabeled neurotransmitter uptake. Data sourced from McLaughlin et al. (2017).[3]

Expert Insights: The data clearly demonstrate that phenmetrazine and its 2- and 3-methyl analogs are potent and selective inhibitors of both DAT and NET, with significantly weaker effects at SERT.[3] This profile is consistent with classic psychostimulants like amphetamine. The position of the methyl group on the phenyl ring subtly influences potency. For instance, 3-MPM exhibits the highest potency at DAT among the tested analogs.[3] In stark contrast, 4-MPM displays a markedly different profile, with increased potency at SERT and reduced selectivity for DAT and NET over SERT.[3] This shift suggests that 4-MPM may possess entactogenic properties more akin to MDMA rather than the purely stimulant effects of its isomers.[3][4]

In Vivo Comparison: Locomotor Activity

Locomotor activity in rodents serves as a reliable in vivo measure of the stimulant effects of a compound and is strongly correlated with dopaminergic and noradrenergic activity.[9][10][11]

Data Summary: Stimulant Effects on Locomotion

While direct comparative locomotor data for all phenmetrazine analogs in a single study is limited, studies on structurally similar synthetic cathinones provide a strong basis for predicting their effects. Generally, compounds that are potent DAT and NET inhibitors produce a dose-dependent, inverted-U shaped increase in locomotor activity.[9][10]

Compound ClassTypical Locomotor EffectCorrelating In Vitro Profile
Phenmetrazine & Analogs (e.g., 2-MPM, 3-MPM) Dose-dependent increase in locomotor activityPotent DAT and NET inhibition
Analogs with increased SERT activity (e.g., 4-MPM) May show attenuated locomotor stimulation compared to pure DAT/NET inhibitorsIncreased SERT affinity and potency
This table represents a generalized prediction based on established structure-activity relationships for psychostimulants.[9][10][11]

Expert Insights: The robust DAT and NET inhibition observed with phenmetrazine, 2-MPM, and 3-MPM strongly predicts significant stimulant effects on locomotor activity.[3][9] The inverted-U dose-response curve is a classic characteristic of psychostimulants, where higher doses can lead to stereotyped behaviors that compete with and reduce forward locomotion.[10] The altered transporter profile of 4-MPM, with its enhanced serotonergic activity, would be expected to modulate the locomotor response, potentially leading to a less pronounced stimulant effect compared to its isomers.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Monoamine Transporter Uptake Assay

This protocol describes the methodology for determining the potency of test compounds to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes.[3]

In_Vitro_Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue (Striatum for DAT, Hippocampus for NET, Cortex for SERT) Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge Centrifuge and Resuspend Pellet Homogenize->Centrifuge Synaptosomes Synaptosomes Centrifuge->Synaptosomes Incubate_Synaptosomes Incubate Synaptosomes with Test Compound Synaptosomes->Incubate_Synaptosomes Add_Radioligand Add [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin Incubate_Synaptosomes->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate Terminate Uptake by Rapid Filtration Incubate->Terminate Wash Wash Filters Terminate->Wash Scintillation Quantify Radioactivity via Liquid Scintillation Counting Wash->Scintillation Calculate_Inhibition Calculate % Inhibition vs. Control Scintillation->Calculate_Inhibition Dose_Response Generate Dose-Response Curves Calculate_Inhibition->Dose_Response Calculate_IC50 Calculate IC₅₀ Values Dose_Response->Calculate_IC50

Caption: Workflow for the in vitro monoamine transporter uptake assay.

Step-by-Step Methodology:

  • Synaptosome Preparation: Specific brain regions are dissected from rats and homogenized in a buffered sucrose solution. The homogenate is subjected to centrifugation to isolate synaptosomes, which are resealed nerve terminals containing the transporters of interest.[3]

  • Assay: Synaptosomes are incubated with varying concentrations of the test compound.[3]

  • A specific concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.[3]

  • The reaction is allowed to proceed for a short period at a physiological temperature (37°C).[3]

  • Uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the unbound radioligand to pass through.[3]

  • The filters are washed to remove any remaining unbound radioligand.

  • The amount of radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is quantified using a liquid scintillation counter.[3]

  • Data Analysis: The data are expressed as a percentage of the control uptake (in the absence of any test compound). Dose-response curves are generated, and the IC₅₀ value (the concentration of the compound that produces 50% inhibition of uptake) is calculated.[3]

In Vivo Locomotor Activity Assay

This protocol outlines the procedure for assessing the stimulant effects of test compounds on the spontaneous locomotor activity of mice.[10][11][12]

In_Vivo_Locomotor_Assay_Workflow cluster_setup Experimental Setup cluster_recording Data Recording cluster_data_analysis Data Analysis Acclimate Acclimate Mice to Locomotor Activity Chambers Administer Administer Test Compound or Vehicle (e.g., i.p.) Acclimate->Administer Place_in_Chamber Immediately Place Mice in Chambers Administer->Place_in_Chamber Record_Activity Record Locomotor Activity using Automated System (e.g., photobeam breaks) Place_in_Chamber->Record_Activity Time_Course Record for a Defined Period (e.g., 60-120 minutes) Record_Activity->Time_Course Quantify_Distance Quantify Total Distance Traveled Time_Course->Quantify_Distance Analyze_Time_Bins Analyze Data in Time Bins Quantify_Distance->Analyze_Time_Bins Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Analyze_Time_Bins->Statistical_Analysis

Caption: Workflow for the in vivo locomotor activity assay.

Step-by-Step Methodology:

  • Animal Acclimation: Mice are habituated to the testing room and the locomotor activity chambers for a set period before the experiment to reduce novelty-induced activity.[10]

  • Drug Administration: Animals are administered the test compound or vehicle control through a specific route (e.g., intraperitoneal injection).[11]

  • Data Collection: Immediately after injection, mice are placed individually into the activity chambers. These chambers are equipped with a grid of infrared photobeams. Locomotor activity is quantified by counting the number of beam breaks, which is then converted to distance traveled by the system's software.[10][12]

  • Activity is typically recorded for a duration of 60 to 120 minutes.[10]

  • Data Analysis: The total distance traveled is calculated for each animal. The data can also be analyzed in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Statistical analyses, such as ANOVA, are used to compare the effects of different doses of the test compound to the vehicle control.[11]

Conclusion

The comparative analysis of phenylmorpholinone-based compounds reveals a clear structure-activity relationship where minor modifications to the phenyl ring can dramatically alter the pharmacological profile. The potent and selective inhibition of DAT and NET by phenmetrazine and its 2- and 3-methyl analogs underpins their classic psychostimulant effects, which are reliably predicted by their ability to increase locomotor activity in vivo. Conversely, the shift towards increased SERT activity in 4-methylphenmetrazine highlights the potential to develop compounds with more complex, potentially entactogenic, behavioral profiles. This guide underscores the importance of integrating in vitro and in vivo pharmacological data to build a comprehensive understanding of novel psychoactive substances and to guide the development of future therapeutics.

References

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022-12-12). MDPI. [Link]

  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(7), 1004-1014. [Link]

  • Phenmetrazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof. (2013-08-08).
  • Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. [Link]

  • Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. (2015-08-01). PMC - NIH. [Link]

  • Gatch, M. B., Dolan, S. B., & Forster, M. J. (2017). Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Psychopharmacology, 234(8), 1237-1245. [Link]

  • Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Molecular Pharmacology, 47(4), 779-786. [Link]

  • Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. (n.d.). ResearchGate. [Link]

  • Hillaert, U., et al. (2006). Synthesis and biological evaluation of novel PDMP analogues. Bioorganic & Medicinal Chemistry, 14(15), 5273-5284. [Link]

  • Meltzer, P. C., et al. (1995). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-substituted 3 Beta-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 38(19), 3751-3761. [Link]

  • Gatch, M. B., Dolan, S. B., & Forster, M. J. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. PMC - NIH. [Link]

  • Synthesis, Radiolabeling, and in Vitro and in Vivo Evaluation of [18F]ENL30: A Potential PET Radiotracer for the 5-HT 7 Receptor. (2019-04-24). ResearchGate. [Link]

  • Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. (2018-09-13). PMC - PubMed Central. [Link]

  • Synthesis and in vivo evaluation of p-18F-Fluorohippurate as a new radiopharmaceutical for assessment of renal function by PET. (2014-06-01). PubMed. [Link]

  • Carroll, F. I., et al. (2009). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 52(2), 439-448. [Link]

  • Gatch, M. B., & Forster, M. J. (2025). Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents. Pharmacology, Biochemistry and Behavior, 243, 174100. [Link]

  • In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. (2023-03-01). PMC - NIH. [Link]

  • Hansen, M., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT(2A) agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(10), 1847-1858. [Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. (2025-02-04). NIH. [Link]

  • Comprehensive in vivo and in vitro metabolic profiling of amphenmulin: a novel pleuromutilin derivative characterized by UHPLC-Q-TOF-MS/MS. (2023-10-18). Frontiers. [Link]

  • Phenmetrazine | C11H15NO | CID 4762. (n.d.). PubChem - NIH. [Link]

  • Synthesis and in vitro and in vivo antitumor activity of 2-phenylpyrroloquinolin-4-ones. (2003-09-01). PubMed. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2014-07-25). NIH. [Link]

  • Locomotor Sensitization Study. (n.d.). Melior Discovery. [Link]

  • Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. (2008-12-25). ResearchGate. [Link]

  • Domonkos, E., et al. (2014). Dopamine and norepinephrine receptors participate in methylphenidate enhancement of in vivo hippocampal synaptic plasticity. Neuropharmacology, 89, 365-375. [Link]

  • Understanding Abuse Potential Across ADHD Therapies: What Clinicians Need to Know. (2025-06-13). Psychiatry Advisor. [Link]

  • Gatch, M. B., et al. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 199, 1-7. [Link]

  • A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. (2014-04-01). NIH. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. (2007-06-01). PubMed Central - NIH. [Link]

  • Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (2022-05-09). Frontiers in Pharmacology. [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. (2014-01-21). PubMed Central. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022-09-01). PMC - PubMed Central. [Link]

  • Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. (2023-11-16). Proceedings of the Estonian Academy of Sciences. [Link]

  • In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. (2024-03-25). Impactfactor. [Link]

  • Clemow, D. B., & Walker, D. J. (2014). The potential for misuse and abuse of medications in ADHD: a review. Postgraduate Medicine, 126(5), 64-83. [Link]

  • Design, Synthesis and Pharmacological Evaluation of New Quinoline-Based Panx-1 Channel Blockers. (2020-05-22). MDPI. [Link]

  • Kuczenski, R., & Segal, D. S. (2005). Comparing the abuse potential of methylphenidate versus other stimulants: a review of available evidence and relevance to the ADHD patient. Journal of Attention Disorders, 9(1), 143-151. [Link]

  • The Potential for Misuse and Abuse of Medications in ADHD: A Review. (2025-11-05). ResearchGate. [Link]

  • Wilens, T. E., et al. (2006). Abuse of Medications Employed for the Treatment of ADHD: Results From a Large-Scale Community Survey. CNS Spectrums, 11(7 Suppl 7), 33-40. [Link]

  • Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. (2019-11-14). PubMed. [Link]

  • Structure Modeling of the Norepinephrine Transporter. (2020-01-16). MDPI. [Link]

  • Liang, N. Y., Hower, J. A., & Borchardt, R. T. (1985). Effects of Phenylethanolamine N-methyltransferase Inhibitors on Uptake and Release of Norepinephrine and Dopamine From Rat Brain. Research Communications in Chemical Pathology and Pharmacology, 49(3), 467-470. [Link]

  • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S82-S88. [Link]

  • Increased rewarding properties of morphine in dopamine-transporter knockout mice. (2001-09-01). PMC. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-5-phenylmorpholin-2-one (CAS No. 121269-45-2) is a chiral morpholine derivative that serves as a valuable building block in medicinal chemistry and asymmetric synthesis.[1] Its utility in creating complex, biologically active molecules necessitates a thorough understanding of its safe handling procedures.[1] As with many specialized research chemicals, comprehensive toxicological data for (R)-5-phenylmorpholin-2-one is not fully available.[2] This guide, therefore, is built upon the precautionary principle: treating the compound with the respect due to a substance with known hazards and unknown long-term effects. Our primary objective is to establish a self-validating system of safety protocols that protect researchers from chemical exposure through the diligent application of engineering controls and personal protective equipment (PPE).

Hazard Assessment and the Hierarchy of Controls

Before any laboratory work commences, a robust hazard assessment is mandatory. For (R)-5-phenylmorpholin-2-one, the known hazards are compiled from supplier Safety Data Sheets (SDS).

Known Hazard Classifications:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Given these classifications, exposure via ingestion, skin contact, eye contact, and inhalation are all credible risks. The most effective method to mitigate these risks is through the internationally recognized Hierarchy of Controls . PPE, while the focus of this guide, is the last line of defense.[3]

  • Elimination/Substitution: Not applicable when the use of (R)-5-phenylmorpholin-2-one is required for research.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. They are the most critical protection measure.

  • Administrative Controls: These are procedural changes to how work is performed.

  • Personal Protective Equipment (PPE): Equipment worn by the worker to create a barrier against the hazard.

Essential Engineering and Administrative Controls

Proper PPE is only effective when used in a controlled environment.

  • Primary Engineering Control: All handling of (R)-5-phenylmorpholin-2-one as a solid powder or in volatile solvents must be conducted within a certified chemical fume hood .[4] This is non-negotiable. The fume hood contains airborne powders and solvent vapors, preventing inhalation, which is a primary exposure route.

  • Secondary Engineering Controls: The laboratory must be equipped with easily accessible and unobstructed emergency showers and eyewash stations.[5][6]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and approved.

    • Restricted Access: Clearly demarcate the area where the compound is being used.

    • No Working Alone: Operations involving this compound should not be performed by an individual working alone in the laboratory.[7]

    • Labeling: All containers must be clearly labeled with the chemical name, concentration, and associated hazards.[6][7]

    • Housekeeping: Maintain a clean and organized workspace to prevent accidental spills and contamination.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling (R)-5-phenylmorpholin-2-one.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Tight-fitting safety goggles & face shieldDouble-gloved with chemical-resistant nitrile glovesChemical-resistant lab coat with knit cuffs, long pants, closed-toe shoesRequired only if engineering controls (fume hood) fail or are unavailable. Use a NIOSH-approved respirator with a P100 filter.
Handling in Solution Tight-fitting safety gogglesDouble-gloved with chemical-resistant nitrile glovesChemical-resistant lab coat with knit cuffs, long pants, closed-toe shoesNot required if performed in a fume hood.
Spill Cleanup Tight-fitting safety goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron or gown over lab coatNIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 pre-filter.[2][3]
Waste Disposal Tight-fitting safety gogglesDouble-gloved with chemical-resistant nitrile glovesChemical-resistant lab coat with knit cuffs, long pants, closed-toe shoesNot required if handling sealed waste containers.
Rationale for PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Tight-fitting goggles are essential to protect against fine powders and splashes.[7][8] A full face shield is required when handling the solid outside of a glovebox to protect the entire face.[8][9]

  • Hand Protection: Double gloving provides a critical safety redundancy.[10] Should the outer glove become contaminated or breached, the inner glove continues to offer protection. This also allows for the safe removal of the outer glove without contaminating the inner glove or skin. Always inspect gloves for defects before use and wash hands thoroughly after removal.[11][7]

  • Body Protection: A chemical-resistant lab coat (not a standard cotton coat) protects against splashes and permeation.[8] Tightly fitting cuffs prevent chemicals from entering the sleeve. Long pants and fully enclosed shoes are mandatory to protect the skin on the lower body.[7]

  • Respiratory Protection: Respirators should not be the primary means of protection and are reserved for situations where engineering controls are inadequate, such as a large spill.[3][11] All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with OSHA regulations (29 CFR 1910.134).[3]

Safe Handling Workflow: A Step-by-Step Guide

The following workflow provides a procedural guide for safely handling (R)-5-phenylmorpholin-2-one, from preparation to disposal.

Safe_Handling_Workflow A 1. Assess Hazards Review SDS & SOP B 2. Prepare Workspace Verify Fume Hood, Eyewash, Spill Kit A->B C 3. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) B->C D 4. Perform Task in Fume Hood C->D E 5. Decontaminate Surfaces (e.g., 70% Ethanol) D->E After experiment Spill Spill Occurs! D->Spill F 6. Securely Seal All Materials (Product & Waste) E->F G 7. Doff PPE (Outer to Inner) Outer Gloves -> Face Shield -> Gown -> Inner Gloves F->G H 8. Dispose of Contaminated PPE as Hazardous Waste G->H I 9. Wash Hands Thoroughly H->I Spill_Proc Execute Spill Protocol Evacuate, Notify, Don Spill PPE, Clean Up Spill->Spill_Proc Confirm safe to proceed Spill_Proc->E Once area is clear

Caption: Workflow for the safe handling of (R)-5-phenylmorpholin-2-one.

Spill and Disposal Protocols

Spill Management

In the event of a chemical spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or involves volatile solvents.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: If safe to do so, use a spill kit with appropriate absorbents to contain the spill and prevent it from spreading.

  • Clean: All cleanup operations must be performed wearing the enhanced PPE outlined in the table above, including respiratory protection.[5]

  • Decontaminate: Once the bulk material is removed, decontaminate the area thoroughly.

  • Dispose: All materials used for cleanup are considered hazardous waste.

Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Segregation: All waste contaminated with (R)-5-phenylmorpholin-2-one, including gloves, wipes, absorbent pads, and empty containers, must be segregated as hazardous chemical waste.[10] Do not mix this waste with other waste streams.[10]

  • Containment: Waste must be collected in a clearly labeled, sealed, and non-reactive container.[7] The label must read "Hazardous Waste" and list the chemical constituents.

  • Regulatory Compliance: All disposal must adhere to institutional policies and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[10] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.

Conclusion

The safe handling of (R)-5-phenylmorpholin-2-one is predicated on a disciplined approach to laboratory safety. By understanding the known hazards, acknowledging the unknown toxicological profile, and rigorously applying the hierarchy of controls—with a particular focus on engineering controls and appropriate PPE—researchers can effectively minimize their risk of exposure. This guide provides the necessary framework, but a proactive culture of safety, continuous training, and adherence to established protocols are the ultimate determinants of a safe research environment.

References

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. PozeSCAF.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
  • Bento Inc. (2024, January 23). Lab Safety Rules and Guidelines.
  • BLDpharm. (n.d.). (S)-5-Phenylmorpholin-2-one.
  • BenchChem. (2025). Personal protective equipment for handling Morpholine-4-carbodithioic acid.
  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
  • Sigma-Aldrich. (n.d.). (5R)-5-phenylmorpholin-3-one.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Fisher Scientific. (2010, June 14). Safety Data Sheet - N-Methylmorpholine.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Sigma-Aldrich. (n.d.). (S)-5-Phenylmorpholin-2-one.
  • LabSolu. (n.d.). (5R)-5-phenylmorpholin-2-one.
  • A2B Chem. (n.d.). (R)-5-Phenylmorpholin-2-one.
  • University of Rhode Island. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. Environmental Health & Safety.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-phenylmorpholin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-5-phenylmorpholin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.